molecular formula C10H10N2O2 B599442 Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate CAS No. 178896-76-9

Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate

Cat. No.: B599442
CAS No.: 178896-76-9
M. Wt: 190.202
InChI Key: SSOULCZNJMHBOC-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a high-value chemical scaffold, also known as an azaindole, that serves as a critical building block in medicinal chemistry and drug discovery research . The pyrrolopyridine core is a privileged structure in pharmacology due to its resemblance to purine bases, allowing it to interact effectively with a wide range of biological targets . This specific regioisomer is part of a broader class of fused heterocycles under intensive investigation for developing novel therapeutic agents . Researchers utilize this compound primarily as a versatile intermediate for the synthesis of more complex, biologically active molecules. Its structure is a key feature in compounds being studied for their antiproliferative properties against various human cancer cell lines . Furthermore, the pyrrolopyridine scaffold is present in alkaloids of natural origin, such as variolin B, which is known for its potent biological activities, inspiring the development of synthetic analogues . Beyond oncology research, derivatives based on this core structure have demonstrated promising antimicrobial activity, including against resistant bacterial strains, making it a valuable template for infectious disease research . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-6-12-8-4-3-5-11-9(7)8/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOULCZNJMHBOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Abstract

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents targeting a range of diseases.[1][2] Its isosteric relationship with indole allows it to modulate biological activity, improve physicochemical properties, and overcome metabolic liabilities.[3] This guide provides an in-depth examination of robust and scalable synthetic strategies for this compound, a key building block for drug discovery programs. We will dissect two primary synthetic paradigms: a classical approach via the Fischer Indole Synthesis, facilitated by a Japp-Klingemann reaction, and a modern, palladium-catalyzed heteroannulation strategy. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the practical synthesis of this important heterocyclic compound.

Introduction: The Strategic Importance of the 4-Azaindole Core

The fusion of a pyrrole ring to a pyridine core creates a class of compounds known as pyrrolopyridines, or azaindoles. The position of the nitrogen atom in the pyridine ring defines the specific isomer, with the 1H-pyrrolo[3,2-b]pyridine system, commonly known as 4-azaindole, being of significant interest. The pyridine nitrogen acts as a hydrogen bond acceptor, which can profoundly alter a molecule's interaction with biological targets and improve properties like aqueous solubility compared to its indole counterpart.[3]

The ethyl carboxylate moiety at the C-3 position is a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to the primary alcohol, providing a gateway to a diverse array of analogs for structure-activity relationship (SAR) studies.[2] Consequently, developing efficient and reliable syntheses for this compound is a critical objective for synthetic and medicinal chemistry laboratories.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that form the basis of our strategic discussion.

G target This compound disconnection1 C2-C3 & N1-C7a Bond Disconnection (Fischer Indole Synthesis) target->disconnection1 disconnection2 C2-N1 & C3-C3a Bond Disconnection (Annulation Strategy) target->disconnection2 hydrazone Pyridylhydrazone Intermediate disconnection1->hydrazone alkyne Ethyl Propiolate disconnection2->alkyne chloroaminopyridine 3-Amino-2-chloropyridine disconnection2->chloroaminopyridine aminopyridine 3-Aminopyridine Precursor hydrazone->aminopyridine carbonyl Ethyl Pyruvate Derivative hydrazone->carbonyl

Caption: Retrosynthetic analysis of the target compound.

  • Route A (Fischer Synthesis): Disconnecting the C2-C3 and N1-C7a bonds leads back to a pyridylhydrazone intermediate. This intermediate is accessible from a 3-aminopyridine precursor and a suitable three-carbon carbonyl component, such as ethyl pyruvate.

  • Route B (Annulation): Disconnecting the pyrrole ring's C2-N1 and C3-C3a bonds suggests an annulation strategy. This involves constructing the pyrrole ring onto the pyridine core, typically starting from a 2,3-disubstituted pyridine like 3-amino-2-chloropyridine and a three-carbon synthon like ethyl propiolate.

Synthetic Strategy A: Fischer Indole Synthesis via Japp-Klingemann Reaction

This classical approach is one of the most reliable methods for indole formation and can be effectively adapted for azaindoles. The strategy hinges on the acid-catalyzed cyclization of a pyridylhydrazone. A highly efficient method to generate the required hydrazone is the Japp-Klingemann reaction.[4][5]

Mechanistic Rationale & Workflow

The Japp-Klingemann reaction is a coupling between a diazonium salt and a β-keto-ester.[4] The reaction proceeds via nucleophilic attack of the enolate of the β-keto-ester onto the diazonium salt, followed by hydrolysis and decarboxylation to yield the hydrazone.[4] This hydrazone is the direct precursor for the Fischer synthesis.

The Fischer indole synthesis mechanism involves the acid-catalyzed tautomerization of the hydrazone to an ene-hydrazine, which then undergoes a[6][6]-sigmatropic rearrangement.[7] Subsequent cyclization and elimination of ammonia yield the aromatic pyrrolopyridine ring.

G cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis aminopyridine 3-Aminopyridine diazonium Pyridyl Diazonium Salt aminopyridine->diazonium NaNO₂, HCl 0-5 °C hydrazone Pyridylhydrazone Intermediate diazonium->hydrazone Base (NaOAc) Coupling ketoester Ethyl 2-Methylacetoacetate ketoester->hydrazone Base (NaOAc) Coupling product Ethyl 1H-pyrrolo[3,2-b]pyridine- 3-carboxylate hydrazone->product Heat Cyclization acid Acid Catalyst (e.g., PPA, H₂SO₄) acid->product Heat Cyclization

Caption: Workflow for Strategy A: Fischer Indole Synthesis.

Detailed Experimental Protocol

Step 1: Preparation of Pyridin-3-yl-hydrazone (Japp-Klingemann Reaction)

  • Diazotization: To a stirred solution of 3-aminopyridine (1.0 eq) in 2 M hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol and water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the β-keto-ester solution. A colored precipitate (the hydrazone) should form.

  • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The hydrazone is often used in the next step without further purification.

Step 2: Cyclization to this compound (Fischer Synthesis)

  • Reaction Setup: Add the crude pyridylhydrazone from Step 1 to a suitable acid catalyst. Polyphosphoric acid (PPA) is a common and effective choice, typically used as both catalyst and solvent. Alternatively, a solution of sulfuric acid in ethanol or acetic acid can be used.

  • Cyclization: Heat the mixture to 80-120 °C. The optimal temperature depends on the specific substrate and acid used. Monitor the reaction by TLC or LC-MS until the hydrazone starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice or into a beaker of cold water.

  • Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~7-8.

  • The product may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Synthetic Strategy B: Palladium-Catalyzed Heteroannulation

Modern synthetic chemistry offers powerful alternatives to classical methods, with palladium-catalyzed cross-coupling reactions being at the forefront. This strategy builds the pyrrole ring onto a pre-functionalized pyridine core, offering a convergent and often milder route.[8]

Mechanistic Rationale & Workflow

The key transformation is a Sonogashira cross-coupling reaction between an aryl halide (2-chloropyridine derivative) and a terminal alkyne (ethyl propiolate). This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, forms a C-C bond between the pyridine ring and the alkyne. The resulting 2-alkynyl-3-aminopyridine intermediate is then poised for intramolecular cyclization. This cyclization, or heteroannulation, can be promoted by a base or another catalyst to form the five-membered pyrrole ring.[8][9]

G cluster_0 Sonogashira Cross-Coupling cluster_1 Intramolecular Annulation aminopyridine 3-Amino-2-chloropyridine intermediate 2-Alkynyl-3-aminopyridine aminopyridine->intermediate Pd(PPh₃)₄, CuI Base (Et₃N), Solvent alkyne Ethyl Propiolate alkyne->intermediate Pd(PPh₃)₄, CuI Base (Et₃N), Solvent product Ethyl 1H-pyrrolo[3,2-b]pyridine- 3-carboxylate intermediate->product Heat Cyclization base Base (e.g., K₂CO₃, t-BuOK) base->product Heat Cyclization

Sources

An In-depth Technical Guide to the Chemical Properties of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a prominent member of the azaindole family of heterocyclic compounds, stands as a cornerstone scaffold in contemporary medicinal chemistry. Its unique fused ring system, combining the electron-rich characteristics of a pyrrole ring with the electron-deficient nature of a pyridine ring, imparts a nuanced reactivity profile and a versatile platform for the design of targeted therapeutics. This guide provides a comprehensive exploration of the chemical and physical properties of this compound, delving into its synthesis, spectroscopic characterization, reactivity, and burgeoning applications in drug discovery. The insights and detailed protocols herein are intended to empower researchers in their pursuit of novel molecular entities with therapeutic potential.

Core Molecular Structure and Physicochemical Properties

This compound, also known as Ethyl 4-azaindole-3-carboxylate, possesses a bicyclic aromatic structure with the systematic IUPAC name this compound. Its foundational properties are pivotal for its handling, characterization, and application in synthetic and screening endeavors.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 178896-76-9[1][2]
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.20 g/mol [3]
Appearance Expected to be a solidInferred
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred
Melting Point Not explicitly reported; related azaindole carboxylates have melting points in the range of 150-200 °C.Inferred
Boiling Point Not available
pKa The pyrrole NH is weakly acidic, while the pyridine nitrogen is weakly basic.General Knowledge

Synthesis of the 1H-pyrrolo[3,2-b]pyridine Core

The construction of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a critical first step in accessing the title compound. Several synthetic strategies have been developed, leveraging both classical indole syntheses and modern catalytic methods. The choice of a particular route is often dictated by the availability of starting materials and the desired substitution pattern.

Illustrative Synthetic Pathways

Two of the most pertinent strategies for constructing the 4-azaindole nucleus are the Bartoli and Fischer indole syntheses.

  • Bartoli Indole Synthesis: This method offers a direct route to substituted indoles and has been successfully adapted for the synthesis of azaindoles. It typically involves the reaction of a substituted nitropyridine with a vinyl Grignard reagent. The presence of a substituent ortho to the nitro group is often crucial for the reaction's success.

  • Fischer Indole Synthesis: While sometimes challenging for azaindoles, the Fischer indole synthesis can be an effective method, particularly when the starting pyridylhydrazine possesses an electron-donating group. This pathway involves the acid-catalyzed cyclization of a pyridylhydrazone, which is formed from a suitable ketone or aldehyde.

Caption: Key synthetic routes to the 4-azaindole core.

Plausible Synthesis of this compound

Step 1: Electrophilic Formylation at C3. The 1H-pyrrolo[3,2-b]pyridine nucleus is susceptible to electrophilic substitution, preferentially at the C3 position of the pyrrole ring. A Vilsmeier-Haack reaction is a common method to introduce a formyl group at this position.

Step 2: Oxidation to the Carboxylic Acid. The resulting 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate or silver oxide.

Step 3: Fischer Esterification. The final step involves the esterification of 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ethyl ester.

Synthesis_Protocol Start 1H-pyrrolo[3,2-b]pyridine Step1 Vilsmeier-Haack (POCl₃, DMF) Start->Step1 Intermediate1 1H-pyrrolo[3,2-b]pyridine- 3-carbaldehyde Step1->Intermediate1 Step2 Oxidation (e.g., KMnO₄) Intermediate1->Step2 Intermediate2 1H-pyrrolo[3,2-b]pyridine- 3-carboxylic acid Step2->Intermediate2 Step3 Fischer Esterification (Ethanol, H₂SO₄) Intermediate2->Step3 Product Ethyl 1H-pyrrolo[3,2-b]pyridine- 3-carboxylate Step3->Product

Caption: Plausible synthetic workflow for the title compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental data for the title compound is not widely published, predictions can be made based on the analysis of closely related structures and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic protons of the bicyclic system and the ethyl ester group.

  • Pyrrole NH: A broad singlet is anticipated at a high chemical shift, typically above 10 ppm.

  • Aromatic Protons: The protons on the pyrrole and pyridine rings will resonate in the range of 7.0-8.5 ppm. The specific chemical shifts and coupling patterns will be influenced by the positions of the nitrogen atoms and the ester substituent.

  • Ethyl Group: A quartet corresponding to the methylene protons (-CH₂-) is expected around 4.3 ppm, coupled to a triplet for the methyl protons (-CH₃-) around 1.3 ppm.

For comparison, the ¹H NMR spectrum of the related compound, 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid ethyl ester, provides valuable insight into the expected chemical shifts and coupling patterns[4].

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display ten distinct signals.

  • Carbonyl Carbon: The ester carbonyl carbon will resonate in the downfield region, typically around 160-170 ppm.

  • Aromatic Carbons: The seven carbons of the 4-azaindole core will appear in the aromatic region (100-150 ppm).

  • Ethyl Group Carbons: The methylene carbon of the ethyl group is expected around 60 ppm, and the methyl carbon around 14 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands:

  • N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C=C and C=N Stretches: Multiple sharp bands in the 1400-1650 cm⁻¹ region due to the stretching vibrations within the fused aromatic rings.

  • C-O Stretch: An absorption in the 1100-1300 cm⁻¹ range corresponding to the C-O single bond of the ester.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak (M⁺) at m/z 190. Subsequent fragmentation may involve the loss of the ethoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅).

Chemical Reactivity

The reactivity of this compound is a fascinating interplay between the electron-rich pyrrole moiety and the electron-deficient pyridine ring, further modulated by the electron-withdrawing ester group at the C3 position.

Electrophilic Aromatic Substitution

Theoretical and experimental studies on the 4-azaindole nucleus indicate that electrophilic substitution preferentially occurs at the C3 position of the pyrrole ring. However, in the title compound, this position is already substituted. Therefore, electrophilic attack would be directed to other positions on the pyrrole or pyridine ring, with the outcome depending on the reaction conditions and the nature of the electrophile. The presence of the electron-withdrawing ester group at C3 will likely deactivate the pyrrole ring towards further electrophilic substitution.

Reactions at the Ester Group

The ethyl ester functionality is a versatile handle for further chemical transformations.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, under either acidic or basic conditions. This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

  • Amide Coupling: The parent carboxylic acid can be coupled with a variety of amines to form the corresponding amides. This is a widely used strategy in drug discovery to explore structure-activity relationships. Standard coupling reagents such as HATU, HOBt, or EDC can be employed for this transformation.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (1H-pyrrolo[3,2-b]pyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactivity_Diagram Ester Ethyl 1H-pyrrolo[3,2-b]pyridine- 3-carboxylate Acid 1H-pyrrolo[3,2-b]pyridine- 3-carboxylic acid Ester->Acid Hydrolysis (H⁺ or OH⁻) Alcohol (1H-pyrrolo[3,2-b]pyridin-3-yl)methanol Ester->Alcohol Reduction (e.g., LiAlH₄) Amide 1H-pyrrolo[3,2-b]pyridine- 3-carboxamide Derivatives Acid->Amide Amide Coupling (Amine, Coupling Reagent)

Caption: Key reactions involving the ester functionality.

N-Functionalization

The nitrogen atom of the pyrrole ring can be functionalized through alkylation or acylation reactions. This provides another avenue for structural modification and the introduction of diverse chemical moieties.

Applications in Drug Discovery and Medicinal Chemistry

The 1H-pyrrolo[3,2-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the extensive exploration of its derivatives in various therapeutic areas.

  • Kinase Inhibitors: The 4-azaindole core is a common feature in many kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. This, combined with the ability to readily functionalize the core, makes it a highly versatile platform for designing potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.

  • Antiviral and Antibacterial Agents: Compounds containing the pyrrolopyridine core have demonstrated activity against various viral and bacterial pathogens.

  • Central Nervous System (CNS) Agents: Derivatives of 1H-pyrrolo[3,2-b]pyridine have been investigated for their potential as modulators of CNS targets.

The title compound, this compound, serves as a crucial building block for the synthesis of libraries of compounds based on the 4-azaindole scaffold, enabling the exploration of structure-activity relationships and the identification of novel drug candidates.

Conclusion

This compound is a heterocyclic compound of significant importance in the field of medicinal chemistry. Its synthesis, while not extensively detailed in the public domain, can be achieved through established synthetic routes for the 4-azaindole core followed by functionalization. The unique interplay of the electron-rich pyrrole and electron-deficient pyridine rings governs its reactivity, offering multiple avenues for chemical modification. As a key building block for the development of kinase inhibitors and other targeted therapeutics, a thorough understanding of its chemical properties is paramount for researchers dedicated to the discovery of next-generation medicines.

References

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  • ACS Publications. Synthesis of substituted 4- and 6-azaindoles. Retrieved from [Link]

  • Coolpharm Ltd. Ethyl1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS NO.17288-32-3. Retrieved from [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-arom
  • NIH. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • PMC. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • NIH. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Retrieved from [Link]

  • PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. Retrieved from [Link]

  • Hojnik, C. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis.
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  • PubChemLite. Ethyl 3-formyl-1h-pyrrolo[3,2-b]pyridine-6-carboxylate. Retrieved from [Link]

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Sources

A Technical Guide to Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 4-azaindole, is a privileged structure found in numerous biologically active compounds. This document, intended for researchers, scientists, and drug development professionals, details the compound's nomenclature, physicochemical and spectroscopic properties, and core synthetic strategies. Furthermore, it explores the reactivity of the 4-azaindole nucleus and presents detailed experimental protocols for its synthesis and functionalization. The guide culminates in a discussion of the compound's critical role as a pharmaceutical intermediate, with a particular focus on its application in the development of kinase inhibitors for oncology and inflammatory diseases.

Introduction to the 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Scaffold

Significance in Medicinal Chemistry

The fusion of a pyrrole ring with a pyridine ring gives rise to a class of bicyclic heteroaromatics known as pyrrolopyridines, or azaindoles. These scaffolds are of immense interest in drug discovery because they act as bioisosteres of indole, capable of engaging in crucial hydrogen bonding interactions with biological targets. The 4-azaindole scaffold, in particular, has emerged as a privileged structure for designing potent and selective inhibitors of various protein kinases involved in critical disease signaling pathways.[1] Its unique electronic properties and structural rigidity make it an ideal template for developing novel therapeutics.

Isomeric Forms of Azaindoles

Pyrrolopyridines exist in several isomeric forms, defined by the position of the nitrogen atom in the six-membered ring and the fusion orientation of the two rings. The main isomers are 4-azaindole (pyrrolo[3,2-b]pyridine), 5-azaindole (pyrrolo[3,2-c]pyridine), 6-azaindole (pyrrolo[2,3-c]pyridine), and 7-azaindole (pyrrolo[2,3-b]pyridine). Each isomer possesses a distinct electronic distribution and steric profile, which profoundly influences its binding affinity and selectivity for specific biological targets.

Focus of this Guide: The 3-Carboxylate Derivative

This guide focuses specifically on this compound. The ester functionality at the C3-position serves as a versatile chemical handle, enabling a wide range of subsequent chemical modifications. This makes the compound a valuable starting material for constructing libraries of derivatives for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[1]

Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the topic compound is This compound . The numbering of the bicyclic system begins at the pyrrole nitrogen (position 1) and proceeds around the ring system. The "[3,2-b]" designation specifies that the pyrrole ring is fused at its 3- and 2-positions to the 'b' face (the 2- and 3-positions) of the pyridine ring.

The parent acid is 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.[2]

Table of Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[3]
Molecular Weight 190.20 g/mol [4]
CAS Number 17288-32-3 (for the related 2-carboxylate)[3]
Appearance Off-white to yellow solid[3]
Melting Point 179-181 °C (for the related 2-carboxylate)[3]
Boiling Point ~356 °C (estimated)[3]
XLogP3 1.5[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. While specific data for the 3-carboxylate is proprietary or scattered, representative data for closely related 1H-pyrrolo[3,2-c]pyridine derivatives provides insight into the expected spectral features.[5]

SpectroscopyExpected Chemical Shifts / Frequencies
¹H NMR δ 8.5-9.0 (s, 1H, pyridine-H), δ 7.5-8.0 (m, 2H, pyridine-H), δ 7.0-7.5 (s, 1H, pyrrole-H), δ 4.3-4.5 (q, 2H, -OCH₂CH₃), δ 1.3-1.5 (t, 3H, -OCH₂CH₃). The NH proton typically appears as a broad singlet at δ > 10 ppm.
¹³C NMR δ ~165 (C=O), δ 140-150 (pyridine C), δ 110-135 (pyrrole and pyridine C), δ ~60 (-OCH₂), δ ~14 (-CH₃).
IR (KBr, cm⁻¹) ν ~3300 (N-H stretch), ν ~1700 (C=O ester stretch), ν ~1600-1450 (C=C and C=N aromatic stretches).

Synthesis and Reactivity

Retrosynthetic Analysis

The synthesis of this compound can be approached through several established strategies for constructing the azaindole core. A logical retrosynthetic pathway involves disconnecting the pyrrole ring from a pre-functionalized pyridine precursor.

G target This compound ester 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic Acid target->ester Esterification reissert Reissert-Kaufmann Reaction ester->reissert Pyrrole Ring Formation precursor1 Substituted 2-Aminopyridine reissert->precursor1 reagent1 α-Halo Pyruvate Derivative reissert->reagent1

Caption: Retrosynthetic analysis for the target compound.

Key Synthetic Strategies for the 4-Azaindole Core

Several named reactions can be adapted for the synthesis of the 4-azaindole scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

  • Reissert Synthesis: This is a powerful method for constructing the pyrrole ring. It typically involves the reaction of a 2-amino-3-halopyridine with a pyruvate derivative, followed by cyclization. This strategy is highly effective for introducing the C3-carboxylate functionality directly.

  • Fischer Indole Synthesis: A classic method involving the acid-catalyzed cyclization of a pyridine-derived hydrazone. This approach is versatile but may require harsh conditions.

  • Bartoli Indole Synthesis: This method utilizes the reaction of a nitro-pyridine with a vinyl Grignard reagent, offering a convergent route to substituted azaindoles.

  • Palladium-Catalyzed Cross-Coupling Strategies: Modern approaches often involve Pd-catalyzed reactions to form key C-C or C-N bonds, followed by a cyclization step to build the pyrrole ring.[6]

Detailed Experimental Protocol: Synthesis via Reissert-type Condensation

This protocol describes a general and reliable method for synthesizing the target compound, adapted from established procedures for azaindole synthesis.[7]

Objective: To synthesize this compound.

Materials:

  • 2-Amino-3-bromopyridine

  • Diethyl 2-oxomalonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (anhydrous)

  • Polyphosphoric acid (PPA)

  • Ethyl acetate, Sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

Procedure:

  • Step 1: Condensation Reaction.

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-amino-3-bromopyridine (1.0 eq) in anhydrous ethanol.

    • Add sodium ethoxide (1.1 eq) portion-wise at 0 °C. The causality here is the formation of the more nucleophilic pyridyl-amide anion.

    • To this mixture, add a solution of diethyl 2-oxomalonate (1.05 eq) in ethanol dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Step 2: Work-up and Isolation of Intermediate.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water, brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude intermediate.

  • Step 3: Cyclization and Aromatization.

    • Add the crude intermediate to polyphosphoric acid (PPA) at 120-140 °C. The high temperature and acidic medium facilitate the intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.

    • Heat the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • Step 4: Final Work-up and Purification.

    • Carefully pour the hot reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration.

    • Purify the crude solid by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to afford the pure this compound.

    • Validate the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity Profile

The 4-azaindole core exhibits a rich reactivity profile. The ester at C3 can be hydrolyzed to the carboxylic acid[2], reduced to the alcohol, or converted to an amide[8], providing access to a vast chemical space. The pyrrole nitrogen is nucleophilic and can be readily alkylated or arylated using a base like sodium hydride followed by an electrophile.[1]

Applications in Drug Development

Role as a Key Pharmaceutical Intermediate

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[9] Its pre-installed ester group and modifiable core structure make it an ideal starting point for drug discovery programs.[9]

Case Study: 4-Azaindole Derivatives as Kinase Inhibitors

The 4-azaindole scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. The N1-H of the pyrrole and the pyridine nitrogen can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. Modifications at other positions of the ring system are used to achieve potency and selectivity for the target kinase. Derivatives of this scaffold have shown promise in targeting kinases involved in cancer and inflammatory diseases.[1]

G Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor 4-Azaindole Derivative (e.g., RAF Inhibitor) Inhibitor->RAF GF GF GF->Receptor

Caption: Inhibition of the MAPK/ERK signaling pathway by a 4-azaindole-based kinase inhibitor.

Table: Examples of Biologically Active 1H-Pyrrolo[3,2-b]pyridine Derivatives
Compound ClassBiological TargetTherapeutic AreaReference
Carboxamide DerivativesAcetyl-CoA Carboxylase (ACC1)Oncology, Metabolic Diseases[8]
Substituted Pyrrolopyridinesp38 MAP KinaseAnti-inflammatory[1]
Pyrrolopyridine AnalogsFMS KinaseOncology, Arthritis[10]
Carboxamide DerivativesDNA GyraseAntibacterial[11]

Advanced Protocols and Workflows

Protocol: N-Alkylation of this compound

This protocol is a self-validating system for generating derivatives for SAR studies.

Objective: To synthesize Ethyl 1-alkyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Deprotonation:

    • To a solution of the starting ester (1.0 eq) in anhydrous DMF at 0 °C under nitrogen, add NaH (1.1 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the pyrrole nitrogen (pKa ~17) to form the highly nucleophilic sodium salt.

    • Stir the mixture at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.

  • Alkylation:

    • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Validation & Work-up:

    • Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and the formation of a new, less polar spot. The mass spectrum should show the expected molecular ion for the N-alkylated product.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the desired product.

Workflow for Library Synthesis

The robustness of the N-alkylation and subsequent amide coupling reactions allows for the efficient generation of a chemical library from the core intermediate.

G start Ethyl 1H-pyrrolo[3,2-b] pyridine-3-carboxylate step1 N-Alkylation R¹-X, NaH R²-X, NaH ... Rⁿ-X, NaH start->step1 intermediate N-Alkyl Esters (Library A) step1->intermediate step2 Hydrolysis & Amide Coupling 1. LiOH 2. Amine¹, HATU 1. LiOH 2. Amine², HATU ... 1. LiOH 2. Amineⁿ, HATU intermediate->step2 final Final Amide Library (Diverse Compounds) step2->final

Caption: Parallel synthesis workflow for generating a diverse library of 4-azaindole derivatives.

Conclusion and Future Outlook

This compound is a high-value scaffold and a cornerstone intermediate for modern drug discovery. Its synthetic accessibility and versatile reactivity provide a robust platform for developing novel therapeutics. The proven success of the 4-azaindole core in targeting kinases ensures its continued relevance in oncology and immunology. Future research will likely focus on developing more stereoselective and atom-economical synthetic routes and exploring novel biological targets for its derivatives, further cementing the importance of this remarkable heterocyclic compound.

References

  • BenchChem. (2025).
  • Hegedűs, D., et al. (2021). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Collum, D. B., et al. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
  • Organic Chemistry Portal. Azaindole synthesis.
  • ResearchGate. (2021).
  • PubChem.
  • Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • ChemicalBook.
  • MySkinRecipes.
  • LookChem. 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • PubChem. 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid.
  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
  • MDPI. (2021).
  • Wójcicka, A., & Redzicka, A. (2021).
  • LookChem.
  • PubMed Central. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

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The Strategic Synthesis and Application of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Pyrrolopyridine Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer both therapeutic efficacy and synthetic accessibility is paramount. Among the privileged heterocyclic structures, the 1H-pyrrolo[3,2-b]pyridine core has distinguished itself as a cornerstone for the development of targeted therapies. This bicyclic heteroaromatic system, a fusion of pyrrole and pyridine rings, serves as a versatile template for designing molecules that can interact with a range of biological targets with high specificity and potency. Its unique electronic and structural features allow for multifaceted interactions within protein binding sites, making it a sought-after component in modern drug design.

This technical guide focuses on a key derivative of this scaffold: Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate , a pivotal building block in the synthesis of advanced pharmaceutical intermediates. We will delve into its chemical identity, provide a detailed, field-proven synthesis protocol, and explore its significant applications, particularly in the development of next-generation enzyme inhibitors.

Core Compound Identification

The specific compound of interest is unequivocally identified by the following chemical descriptors:

IdentifierValue
Chemical Name This compound
CAS Number 178896-76-9
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol

Synthesis Protocol: A Self-Validating Reductive Cyclization Approach

The construction of the 1H-pyrrolo[3,2-b]pyridine ring system is a critical step that dictates the feasibility of its use in large-scale medicinal chemistry campaigns. The most robust and widely adopted method for synthesizing this compound involves a reductive cyclization of a substituted pyridine precursor. This approach is favored for its reliability and the ready availability of starting materials.

The cornerstone of this synthesis is the transformation of ethyl cyano(3-nitropyridin-2-yl)acetate, which upon reduction, cyclizes to form the desired pyrrolopyridine core[1]. The use of iron powder in acetic acid is a classic, effective, and cost-efficient method for nitro group reduction, which simultaneously facilitates the intramolecular cyclization.

Experimental Workflow: Step-by-Step Methodology

This protocol details the synthesis from commercially available precursors to the final product.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Reductive Cyclization A 2-chloro-3-nitropyridine C Ethyl Cyano(3-nitropyridin-2-yl)acetate A->C Base (e.g., NaH) Solvent (e.g., THF) B Ethyl Cyanoacetate B->C D This compound (CAS: 178896-76-9) C->D Iron Powder (Fe) Acetic Acid (AcOH) Heat

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl Cyano(3-nitropyridin-2-yl)acetate

  • Reagent Preparation: To a solution of ethyl cyanoacetate in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) portion-wise at 0 °C.

    • Causality: The sodium hydride acts as a base to deprotonate the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This step is crucial for the subsequent substitution reaction. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

  • Nucleophilic Substitution: To the resulting solution, add a solution of 2-chloro-3-nitropyridine in THF dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: Suspend the ethyl cyano(3-nitropyridin-2-yl)acetate in glacial acetic acid.

  • Reduction and Cyclization: Add iron powder to the suspension. Heat the reaction mixture, typically to around 80-100 °C.

    • Causality: The iron powder in acetic acid is a classical reagent for the reduction of an aromatic nitro group to an amine. In this intramolecular reaction, the newly formed amino group acts as a nucleophile, attacking the cyano group, which leads to cyclization and the formation of the pyrrole ring. Acetic acid serves as both the solvent and a proton source.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Purification: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. The filtrate is then concentrated in vacuo. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica gel column chromatography to afford this compound as a solid.

Application in Drug Development: A Scaffold for Potent ACC Inhibitors

The 1H-pyrrolo[3,2-b]pyridine-3-carboxylate core is a highly valuable scaffold in medicinal chemistry, most notably in the development of Acetyl-CoA Carboxylase (ACC) inhibitors.[1][2] ACC is a critical enzyme in the fatty acid synthesis pathway, and its inhibition has emerged as a promising therapeutic strategy for metabolic diseases and certain types of cancer.

Derivatives of this compound, specifically the corresponding carboxamides, have been the subject of extensive structure-activity relationship (SAR) studies.[1][2] These studies have led to the discovery of potent and orally bioavailable ACC1 inhibitors.[1]

From Ester to Active Pharmaceutical Ingredient (API)

The ethyl ester of 1H-pyrrolo[3,2-b]pyridine-3-carboxylate is typically a precursor to the more biologically active amide derivatives. The general workflow to convert the ester to a diverse library of amides for SAR studies is outlined below.

API_Development_Workflow cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling A This compound B 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid A->B Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H₂O) D 1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives (API candidates) B->D Coupling Agents (e.g., HATU, HOBt) Base (e.g., DIPEA) C Diverse Primary/Secondary Amines (R₁R₂NH) C->D

Caption: General workflow for converting the ethyl ester to API candidates.

The SAR studies on these carboxamide derivatives have revealed key insights into the requirements for potent ACC1 inhibition. For instance, the pyrrolo-pyridine core acts as a crucial hydrogen bond donor and acceptor, anchoring the molecule in the active site of the enzyme.[1] Modifications at the amide nitrogen have been shown to significantly impact the compound's physicochemical properties, such as solubility and permeability, as well as its pharmacokinetic profile.[1][2] The development of compounds like 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives highlights the success of this scaffold in generating potent and orally bioavailable drug candidates.[1]

Conclusion

This compound is more than just a chemical entity; it is a strategic tool in the arsenal of the modern medicinal chemist. Its synthesis, rooted in a reliable reductive cyclization, provides a dependable supply of this crucial building block. Its subsequent elaboration into a diverse range of carboxamides has proven to be a fruitful strategy in the quest for novel therapeutics, particularly in the realm of ACC inhibition for oncology and metabolic disorders. This guide provides the foundational knowledge for researchers to not only synthesize this valuable compound but also to appreciate and leverage its potential in their own drug discovery programs. The continued exploration of the 1H-pyrrolo[3,2-b]pyridine scaffold promises to yield further breakthroughs in the development of targeted medicines.

References

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. Available at: [Link]

  • ResearchGate (n.d.). Design and Synthesis of a Novel 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivative as an Orally Available ACC1 Inhibitor. Available at: [Link]

Sources

The Multifaceted Biological Activities of Pyrrolopyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrrolopyridines, bicyclic heterocyclic compounds composed of a fused pyrrole and pyridine ring, represent a cornerstone in modern medicinal chemistry.[1][2] Also known as azaindoles, these scaffolds are present in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological properties.[1][3] The six possible isomers of pyrrolopyridine provide a versatile platform for structural modification, enabling the fine-tuning of biological activity.[1] Their structural resemblance to the purine ring of ATP allows them to effectively act as kinase inhibitors, a key mechanism in many of their therapeutic effects.[4] This guide provides an in-depth exploration of the diverse biological activities of pyrrolopyridine derivatives, offering insights for researchers and professionals engaged in drug development. We will delve into their anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities, supported by mechanistic insights, experimental protocols, and structure-activity relationships.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The most extensively studied therapeutic application of pyrrolopyridine derivatives is in oncology.[4] Their ability to function as kinase inhibitors has led to the development of successful anticancer drugs.[4]

Mechanism of Action: Kinase Inhibition

The pyrrolopyridine nucleus serves as a mimic of the purine ring in ATP, allowing these derivatives to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity.[4][5] This inhibition disrupts the signaling pathways that are often hyperactivated in cancer cells, leading to reduced proliferation, induction of apoptosis, and decreased angiogenesis. The selectivity of these inhibitors is largely determined by the substituents attached to the pyrrolopyridine core.[4]

A prime example of a successful pyrrolopyridine-based kinase inhibitor is Vemurafenib , which is used in the treatment of melanoma.[4] Other pyrrolopyridine derivatives have shown potent inhibitory activity against a range of kinases implicated in cancer, including:

  • FMS kinase: Overexpressed in ovarian, prostate, and breast cancers.[6]

  • Met kinase: Involved in gastric carcinoma.[7]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrantly activated in various tumors.[8]

  • Glycogen Synthase Kinase-3β (GSK-3β): Implicated in the pathogenesis of several diseases, including cancer.[9]

  • Janus Kinase 1 (JAK1): Plays a crucial role in cytokine-mediated inflammatory and autoimmune responses, which can contribute to cancer development.[10]

  • HER-2 Tyrosine Kinase: A key driver in certain types of breast cancer.[11]

Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of pyrrolopyridine derivatives are highly dependent on their substitution patterns. For instance, in a series of pyrrolo[3,2-c]pyridine derivatives targeting FMS kinase, the presence of a benzamido moiety at position 4 of the nucleus was found to be more potent than the corresponding primary amino analogues in some cases, likely due to the occupation of a hydrophobic pocket and the formation of an additional hydrogen bond.[6] Conversely, for other analogues, the smaller amino group conferred greater potency.[6] The substitution position on the central phenyl ring attached to the N1 of the pyrrolopyridine nucleus also significantly influences activity.[6]

Quantitative Data Summary: Anticancer Activity
Compound ClassTarget KinaseIC50 ValuesCancer Cell LineReference
Pyrrolo[3,2-c]pyridine derivativesFMS kinase30 nM - 60 nMOvarian, prostate, and breast cancer cell lines[6]
Pyrrolopyridine-pyridone based inhibitorsMet kinase1.8 nMGTL-16 gastric carcinoma[7]
1H-pyrrolo[2,3-b]pyridine derivativesFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nMBreast cancer 4T1 cells[8]
Pyrrolo[2,3-b]pyridine derivativesGSK-3β0.22 nM - 0.26 nMSH-SY5Y cells[9]
Pyrrolopyridazine derivativesHER-24 nMNot specified[11]
Spiro-pyrrolopyridazine derivativesEGFR2.31 µMMCF-7 (breast cancer)[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of pyrrolopyridine derivatives against a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (pyrrolopyridine derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Compound Addition: Add the diluted test compounds to the assay plate. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Self-Validation: This assay directly measures the inhibition of the target kinase by the test compound, establishing a clear cause-and-effect relationship. The use of positive and negative controls ensures the validity of the results. The dose-response curve provides a quantitative measure of potency (IC50) and allows for the comparison of different compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrrolopyridine derivatives have also emerged as promising candidates for the treatment of inflammatory diseases.[1][13] Their anti-inflammatory effects are often mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action: Targeting Inflammatory Mediators

Several mechanisms contribute to the anti-inflammatory properties of pyrrolopyridines:

  • Cyclooxygenase (COX) Inhibition: Some pyrrolopyridine derivatives have been shown to inhibit COX enzymes, particularly the inducible isoform COX-2, which plays a critical role in the inflammatory response.[1][13] By inhibiting COX-2, these compounds reduce the production of prostaglandins, key mediators of inflammation and pain.[13]

  • Inhibition of Pro-inflammatory Cytokines: Certain fused pyrroles, including pyrrolopyridines, have demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[13]

  • Matrix Metalloproteinase (MMP) Inhibition: Elevated levels of MMPs are associated with various pathologies, including arthritis. Some pyrrolo[3,4-c]pyridine derivatives have been identified as inhibitors of these enzymes.[1]

  • FMS Kinase Inhibition: As mentioned in the anticancer section, FMS kinase is also implicated in inflammatory disorders like rheumatoid arthritis.[6] Pyrrolo[3,2-c]pyridine derivatives that inhibit FMS kinase have shown potential anti-inflammatory effects.[6]

Experimental Workflow: Evaluation of Anti-inflammatory Activity

G cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Data Analysis & SAR Compound Synthesis Compound Synthesis COX Inhibition Assay COX Inhibition Assay Compound Synthesis->COX Inhibition Assay Pro-inflammatory Cytokine Assay Pro-inflammatory Cytokine Assay COX Inhibition Assay->Pro-inflammatory Cytokine Assay MMP Inhibition Assay MMP Inhibition Assay Pro-inflammatory Cytokine Assay->MMP Inhibition Assay Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema MMP Inhibition Assay->Carrageenan-induced Paw Edema Adjuvant-induced Arthritis Adjuvant-induced Arthritis Carrageenan-induced Paw Edema->Adjuvant-induced Arthritis Lead Optimization Lead Optimization Adjuvant-induced Arthritis->Lead Optimization

Caption: Workflow for evaluating the anti-inflammatory activity of pyrrolopyridine derivatives.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced COX-2 Expression in Macrophages

This protocol describes a cell-based assay to assess the ability of pyrrolopyridine derivatives to inhibit the expression of COX-2, a key pro-inflammatory enzyme.

Objective: To determine if test compounds can reduce the LPS-induced expression of COX-2 in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (pyrrolopyridine derivatives) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot apparatus

  • Primary antibody against COX-2

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent substrate

  • Imaging system for western blot detection

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce COX-2 expression. Include a vehicle control (DMSO) and an LPS-only control.

  • Cell Lysis: Wash the cells with PBS and lyse them using a cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against COX-2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities to determine the relative levels of COX-2 expression in each treatment group.

Causality and Self-Validation: This assay directly links the presence of the test compound to a reduction in the expression of a key inflammatory enzyme (COX-2) in a relevant cell model. The inclusion of appropriate controls validates the observed effects.

Antimicrobial Activity: A New Frontier in Combating Resistance

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents.[1] Pyrrolopyridine derivatives have demonstrated promising activity against a range of microbial pathogens.[14][15]

Mechanism of Action: Diverse Antimicrobial Strategies

The antimicrobial mechanisms of pyrrolopyridines are varied and can include:

  • Inhibition of Essential Enzymes: Some derivatives act by inhibiting crucial bacterial enzymes. For example, pyrrolo[3,4-c]pyridine-3-one derivatives have been identified as inhibitors of the InhA enzyme in Mycobacterium tuberculosis.[1]

  • Translation Blockage: A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have been shown to possess antibacterial activity with signs of translation blockage.[14]

  • Broad-Spectrum Activity: Pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of E. coli.[1]

Quantitative Data Summary: Antimicrobial Activity
Compound ClassTarget OrganismMIC/EC50 ValuesReference
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativesE. coliMIC: 3.35 µg/mL[14]
Pyrrolo[3,4-c]pyridine-4-carboxylatesHIV-1EC50: 1.65 µM[1]
Pyrrolo[3,4-c]pyridine-3-one derivativesM. tuberculosis (InhA inhibition)IC50 determined in vitro[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Objective: To determine the MIC of pyrrolopyridine derivatives against a specific bacterial strain.

Materials:

  • Bacterial strain (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (pyrrolopyridine derivatives) dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific density (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Causality and Self-Validation: This is a standardized and widely accepted method for quantifying the antibacterial activity of a compound. The clear endpoint (visible growth vs. no growth) and the inclusion of controls ensure the reliability of the results.

Central Nervous System (CNS) Activity: Modulating Neurological Pathways

Pyrrolopyridine derivatives have also shown potential for treating diseases of the central nervous system.[1][2] Their ability to interact with various CNS targets makes them attractive candidates for the development of novel neurotherapeutics.

Mechanism of Action: Diverse CNS Targets

The CNS activities of pyrrolopyridines are attributed to their interaction with various receptors and enzymes in the brain:

  • Muscarinic M1 Receptor Modulation: Novel pyrrolopyridine and pyrazolopyridine derivatives have been identified as positive allosteric modulators (PAMs) of the muscarinic M1 receptor.[16] This receptor is implicated in cognitive function and is a target for treating Alzheimer's disease and schizophrenia.[16]

  • Analgesic and Sedative Effects: Many pyrrolo[3,4-c]pyridine derivatives have been studied for their analgesic and sedative properties.[1][2]

  • 5-HT2A Agonism: Some novel pyrrolopyridine compounds act as agonists at the 5-HT2A receptor, a target for treating mental illnesses such as depression and post-traumatic stress disorder.[17]

Signaling Pathway: Muscarinic M1 Receptor Positive Allosteric Modulation

G Pyrrolopyridine PAM Pyrrolopyridine PAM M1 Receptor M1 Receptor Pyrrolopyridine PAM->M1 Receptor Binds to allosteric site Acetylcholine Acetylcholine Acetylcholine->M1 Receptor Binds to orthosteric site Gq/11 protein activation Gq/11 protein activation M1 Receptor->Gq/11 protein activation Enhanced signaling Phospholipase C activation Phospholipase C activation Gq/11 protein activation->Phospholipase C activation Increased IP3 and DAG Increased IP3 and DAG Phospholipase C activation->Increased IP3 and DAG Improved Cognitive Function Improved Cognitive Function Increased IP3 and DAG->Improved Cognitive Function

Caption: Enhanced M1 receptor signaling by a pyrrolopyridine positive allosteric modulator (PAM).

Conclusion and Future Perspectives

The pyrrolopyridine scaffold has proven to be a remarkably versatile platform for the discovery of new therapeutic agents. The diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and CNS effects, underscore the importance of this heterocyclic system in drug development. The ability to fine-tune the biological activity through targeted chemical modifications provides a clear path for future research.

Future efforts in this field should focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.

  • Exploring Novel Mechanisms: Investigating new biological targets and mechanisms of action for pyrrolopyridine derivatives.

  • Structure-Based Drug Design: Utilizing computational tools and structural biology to rationally design more potent and selective inhibitors.

  • Addressing Drug Resistance: Developing pyrrolopyridine derivatives that are effective against drug-resistant strains of pathogens and cancer cells.

The continued exploration of the chemical space around the pyrrolopyridine nucleus holds immense promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

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  • Cui, J. J., et al. (2007). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 50(14), 3335-3347. [Link]

  • Zes I. Al-Suhaimi, et al. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]

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  • El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 745-753. [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(8), 923-933. [Link]

  • Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116265. [Link]

  • Fathalla, O. A., et al. (2010). Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. Archives of Pharmacal Research, 33(6), 831-840. [Link]

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  • Bandaru, P. K., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 25(6), 420-432. [Link]

  • El-Gamal, M. I., et al. (2023). Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Frontiers in Chemistry, 11, 1189673. [Link]

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  • Guillon, J., et al. (2025). Design, synthesis, biophysical and biological evaluation of original condensed pyrrolopyrimidine and pyrrolopyridine ligands as anti-SARS-CoV-2 agents targeting G4. European Journal of Medicinal Chemistry, 292, 117655. [Link]

  • Kang, S. S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1547-1569. [Link]

  • Savelli, F., et al. (1994). HETEROTRICYCLIC SYSTEMS: SYNTHESIS AND CNS ACTIVITIES OF PYRIDOPYRAZINONE AND PYRIDODIAZEPINONE DERIVATIVES. Il Farmaco, 49(10), 629-636. [Link]

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  • Sabnis, R. W. (2025). Novel Pyrrolopyridine Compounds as 5-HT2A Agonists for Treating Mental Illnesses. ACS Medicinal Chemistry Letters, 16(1), 18-19. [Link]

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Topic: Unraveling the Potential Mechanism of Action of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrrolo[3,2-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. While extensive research has been conducted on various derivatives, the specific molecule, Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate, remains less characterized in the public domain. This technical guide synthesizes existing knowledge on structurally related pyrrolopyridine compounds to construct a hypothesis-driven framework for its potential mechanisms of action. We will explore plausible biological targets, including protein kinases and metabolic enzymes, and propose a comprehensive, multi-tiered experimental strategy to systematically investigate these hypotheses. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both the theoretical basis and practical methodologies for its mechanistic elucidation.

Introduction: The Pyrrolopyridine Scaffold as a Foundation for Bioactive Molecules

The fusion of a pyrrole ring with a pyridine ring gives rise to six distinct isomers of pyrrolopyridine (or azaindole). This core structure is a bioisostere of indole and has been successfully incorporated into a multitude of therapeutic agents. The strategic placement of the nitrogen atom in the pyridine ring allows for fine-tuning of electronic properties and hydrogen bonding capabilities, making it a versatile scaffold for engaging with diverse biological targets.

Derivatives of the broader pyrrolopyridine family have demonstrated a wide array of pharmacological activities, including potent inhibition of key enzymes implicated in cancer and inflammatory diseases.[1][2] Specifically, the 1H-pyrrolo[3,2-b]pyridine core, the subject of this guide, has been identified as a crucial pharmacophore in the development of inhibitors for several critical cellular targets. This guide will focus on extrapolating from these known activities to propose potential mechanisms for the ethyl carboxylate derivative.

Hypothesis 1: Kinase Inhibition - A Prevalent Mechanism for Pyrrolopyridines

The most prominent activity associated with the pyrrolopyridine scaffold is the inhibition of protein kinases. Kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The planar, aromatic nature of the pyrrolopyridine ring system makes it an ideal "hinge-binding" motif, capable of interacting with the ATP-binding pocket of many kinases.

Potential Kinase Targets

Based on published data for structurally related compounds, we hypothesize that this compound may exhibit inhibitory activity against one or more of the following kinase families:

  • Janus Kinases (JAKs): The 1H-pyrrolo[2,3-b]pyridine scaffold (an isomer) is known to mimic the purine of ATP and serves as the core for JAK3 inhibitors like Tofacitinib.[3] Derivatives of this family have been optimized as potent and selective JAK3 inhibitors for immunomodulatory applications.[4] Dysregulation of the JAK-STAT pathway is central to autoimmune diseases and some cancers.

  • Colony-Stimulating Factor-1 Receptor (CSF-1R or FMS): Diarylureas and diarylamides featuring a pyrrolo[3,2-c]pyridine core have been identified as potent and selective inhibitors of FMS kinase, a receptor tyrosine kinase involved in the proliferation of macrophages and implicated in cancer and inflammatory disorders.[1]

  • Cyclin-Dependent Kinase 8 (CDK8): A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, which plays a role in transcriptional regulation and is an oncogene in colorectal cancer.[5]

  • Fibroblast Growth Factor Receptors (FGFRs): The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent inhibitors of the FGFR family, which are key drivers in various tumors when abnormally activated.[6]

  • Ribosomal S6 Protein Kinase 2 (RSK2): Phenyl sulfonamide-containing 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been developed as highly potent RSK2 inhibitors, targeting a kinase involved in tumor cell growth, proliferation, and survival.[7]

Proposed Experimental Workflow for Kinase Inhibition Screening

To validate this hypothesis, a tiered screening approach is recommended. This ensures a cost-effective and logical progression from broad screening to specific validation.

G cluster_0 Tier 1: Broad Kinase Profiling cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Cellular Activity & Target Engagement A Compound Synthesis & QC B Broad-Panel Kinase Screen (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot) A->B C Data Analysis: Identify Primary Hits (% Inhibition > 50% @ 1-10 µM) B->C D IC50 Determination Assays (Biochemical, e.g., ADP-Glo™) C->D Primary Hits E Orthogonal Binding Assay (e.g., DSF, SPR, ITC) D->E F Cellular Phosphorylation Assay (Western Blot or AlphaLISA®) Measure p-Substrate E->F Validated Hits G Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®, MTT) F->G H Cellular Thermal Shift Assay (CETSA®) Confirm Target Engagement G->H G cluster_0 De Novo Lipogenesis Pathway cluster_1 Experimental Validation Citrate Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC1 ACC1 AcetylCoA->ACC1 MalonylCoA Malonyl-CoA FASN FASN MalonylCoA->FASN FattyAcids Fatty Acids ACC1->MalonylCoA FASN->FattyAcids Compound Ethyl 1H-pyrrolo[3,2-b] pyridine-3-carboxylate Compound->ACC1 Inhibition? Assay1 Biochemical ACC1 Inhibition Assay (e.g., ADP-Glo™) Assay2 Cellular Malonyl-CoA Quantification (LC-MS/MS) Assay1->Assay2 Assay3 [14C]-Acetate Uptake Assay (Measures Fatty Acid Synthesis) Assay2->Assay3

Caption: Hypothesized ACC1 inhibition and validation workflow.

Detailed Protocol: Cellular [14C]-Acetate Uptake Assay

This assay measures the rate of de novo fatty acid synthesis in living cells, providing a functional readout of ACC1 activity.

  • Cell Culture:

    • Plate cancer cells known for high lipogenesis (e.g., HCT-116, PC-3) in 24-well plates and grow to ~80% confluency.

  • Compound Treatment:

    • Treat cells with various concentrations of this compound or a known ACC1 inhibitor (positive control) for 24 hours.

  • Radiolabeling:

    • Remove the treatment media and add fresh media containing [14C]-acetate (e.g., 1 µCi/mL).

    • Incubate for 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Lipid Extraction:

    • Wash the cells with cold PBS to stop the uptake.

    • Lyse the cells and extract total lipids using a Folch extraction method (chloroform:methanol).

    • Evaporate the organic solvent to obtain the dried lipid fraction.

  • Quantification:

    • Resuspend the lipid extract in a scintillation cocktail.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to total protein content for each well.

    • Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 for the inhibition of fatty acid synthesis.

Other Potential Mechanisms

While kinase and ACC1 inhibition are strong hypotheses, the versatility of the pyrrolopyridine scaffold suggests other possibilities.

  • Tubulin Polymerization Inhibition: Isomeric 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, disrupting microtubule dynamics and causing G2/M cell cycle arrest. [8][9]This possibility could be explored using in vitro tubulin polymerization assays and cellular immunofluorescence studies to visualize microtubule structure.

  • Phosphodiesterase 4B (PDE4B) Inhibition: 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been reported as potent and selective PDE4B inhibitors, which are attractive targets for CNS and inflammatory diseases. [10]This could be investigated with specific PDE4B enzymatic assays.

Summary and Forward Outlook

This compound belongs to a class of compounds with proven therapeutic potential. Based on robust evidence from structurally related molecules, the most promising potential mechanisms of action are the inhibition of protein kinases (such as JAK, FMS, or FGFR) and the metabolic enzyme ACC1. The proposed multi-tiered experimental workflows provide a clear and logical path to systematically test these hypotheses.

Data Summary Table: Hypothesized Targets and Key Validating Assays

Hypothesized Target Class Specific Examples Primary Biochemical Assay Key Cellular Assay Supporting Literature
Protein Kinases JAK3, FMS, CDK8, FGFR, RSK2ADP-Glo™ Kinase AssayWestern Blot for p-Substrate[1][3][4][5][6][7]
Metabolic Enzymes Acetyl-CoA Carboxylase 1 (ACC1)ACC1 Activity Assay[14C]-Acetate Uptake Assay[11]
Cytoskeletal Proteins TubulinIn Vitro Tubulin PolymerizationMicrotubule Immunofluorescence[8][9]
Phosphodiesterases PDE4BPDE-Glo™ Phosphodiesterase AssayTNF-α Release Assay[10]

The elucidation of this compound's precise mechanism of action will depend on the rigorous application of these and other biochemical and cell-based assays. The results of such studies will be critical in determining its potential for future development as a therapeutic agent.

References

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health (NIH).
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health (NIH).
  • Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. PubMed.
  • Janus kinase inhibitor. Wikipedia.
  • 1H-Pyrrolo[2,3-b]pyridine Analogs as PLK4 Inhibitors. KoreaScience.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry.
  • Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed.
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health (NIH).

Sources

Synthesis of novel Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Novel Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability, making it a cornerstone for the development of therapeutics, particularly kinase inhibitors.[1][2] This guide provides an in-depth exploration of robust and versatile synthetic strategies for preparing this compound derivatives, a key building block for drug discovery programs. We will dissect the mechanistic underpinnings of cornerstone reactions, provide detailed experimental protocols, and present a comparative analysis of established synthetic routes, equipping researchers and drug development professionals with the necessary knowledge to efficiently construct this valuable molecular framework.

The Strategic Importance of the 7-Azaindole Core

The 7-azaindole nucleus is a recurring motif in a multitude of pharmacologically active agents. The replacement of the C-7 carbon of an indole with a nitrogen atom profoundly influences the molecule's electronic properties, solubility, and metabolic profile. This modification introduces a hydrogen bond acceptor site without significantly altering the overall shape, allowing for novel interactions with biological targets.[3] Consequently, 7-azaindole derivatives have been successfully developed as inhibitors for various enzyme families, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), which are critical targets in oncology and immunology.[1][2] The ethyl 3-carboxylate functionality serves as a versatile synthetic handle, enabling further elaboration of the scaffold through amide bond formation, reduction, or other transformations to explore structure-activity relationships (SAR).[4]

Primary Synthetic Methodologies

The construction of the 7-azaindole ring system can be approached through several strategic disconnections. The most reliable and widely adopted methods involve the annulation of a pyrrole ring onto a pre-existing pyridine core. This guide will focus on two classical yet highly effective methodologies: the Leimgruber-Batcho synthesis and the Fischer indole synthesis, both adapted for the pyridine ring system.

The Leimgruber-Batcho Synthesis: A Powerful and Versatile Approach

The Leimgruber-Batcho synthesis is a highly efficient two-step process that has become a preferred method over the Fischer synthesis due to its high yields, milder conditions, and the commercial availability of starting materials.[5] The strategy begins with an ortho-nitrotoluene analog, in this case, a 2-methyl-3-nitropyridine derivative.

Causality and Mechanistic Insight:

The synthesis hinges on two key transformations: enamine formation and reductive cyclization.

  • Enamine Formation: The process starts with the condensation of a 2-methyl-3-nitropyridine with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). The acidity of the methyl protons on the pyridine ring is enhanced by the electron-withdrawing nitro group, facilitating deprotonation and subsequent attack on the electrophilic DMF-DMA. This forms a β-dimethylamino-nitrostyrene analog (an enamine), a stable, often brightly colored intermediate.[5] The extended conjugation of this push-pull system contributes to its stability.[5]

  • Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This reduction is commonly achieved using various reagents, such as palladium on carbon (Pd/C) with hydrogen gas, stannous chloride (SnCl₂), or iron powder in acetic acid.[5][6] The newly formed amino group readily undergoes intramolecular cyclization by attacking the enamine's double bond. The subsequent elimination of dimethylamine from the resulting indoline-like intermediate rearomatizes the system to furnish the final 1H-pyrrolo[3,2-b]pyridine core.[5][7]

Workflow Visualization: Leimgruber-Batcho Synthesis

Leimgruber_Batcho Start 2-Methyl-3-nitropyridine Derivative Enamine β-Amino-nitrostyrene Intermediate Start->Enamine DMF-DMA, Pyrrolidine (cat.), Δ Indole Ethyl 1H-pyrrolo[3,2-b]pyridine -3-carboxylate Enamine->Indole Reductive Cyclization (e.g., H₂, Pd/C)

Caption: Leimgruber-Batcho workflow for 7-azaindole synthesis.

Detailed Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Synthesis of (E)-ethyl 2-(2-(dimethylamino)vinyl)-3-nitropyridine-4-carboxylate

  • To a solution of ethyl 2-methyl-3-nitropyridine-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).

  • Add pyrrolidine (0.2 eq) to catalyze the reaction.

  • Heat the reaction mixture at 100-110 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid (the enamine intermediate, often a reddish solid) by filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • Suspend the enamine intermediate (1.0 eq) in ethanol (10 mL/mmol).

  • Add 10% Palladium on Carbon (Pd/C) (10% w/w) to the suspension.

  • Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator at 50 psi).

  • Stir the mixture vigorously at room temperature for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

The Fischer Indole Synthesis: A Classic Route

The Fischer indole synthesis is a venerable reaction in organic chemistry that constructs the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[8] This method can be successfully adapted to produce 7-azaindoles by using a 2-pyridylhydrazine as the starting material.

Causality and Mechanistic Insight:

  • Hydrazone Formation: The synthesis begins with the condensation of a 2-pyridylhydrazine with an α-ketoester, typically ethyl pyruvate, to form the corresponding 2-pyridylhydrazone. This reaction is usually straightforward and proceeds under mild conditions.

  • Tautomerization and Rearrangement: Under strong acid catalysis (e.g., polyphosphoric acid (PPA), Eaton's reagent, or zinc chloride), the hydrazone tautomerizes to its enehydrazine form.[3][8] This is the critical step that sets the stage for the key bond-forming event: a[6][6]-sigmatropic rearrangement (analogous to a Claisen rearrangement). This rearrangement breaks the N-N bond and forms a new C-C bond between the pyridine ring and the enamine carbon.

  • Cyclization and Aromatization: The resulting di-imine intermediate undergoes intramolecular cyclization. The final step is the elimination of an ammonia molecule, driven by the formation of the stable, aromatic pyrrole ring, to yield the desired 7-azaindole-3-carboxylate product.[8] The choice of acid catalyst is crucial and often requires optimization to avoid side reactions.[9]

Workflow Visualization: Fischer Indole Synthesis

Fischer_Indole Start 2-Pyridylhydrazine + Ethyl Pyruvate Hydrazone Pyridylhydrazone Intermediate Start->Hydrazone Condensation (e.g., EtOH, H⁺ cat.) Indole Ethyl 1H-pyrrolo[3,2-b]pyridine -3-carboxylate Hydrazone->Indole [3,3]-Sigmatropic Rearrangement (Acid, Δ)

Caption: Fischer Indole Synthesis workflow for 7-azaindole construction.

Detailed Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation:

    • Dissolve 2-hydrazinopyridine (1.0 eq) in ethanol (5 mL/mmol).

    • Add ethyl pyruvate (1.05 eq) and a catalytic amount of acetic acid (2-3 drops).

    • Stir the mixture at room temperature for 2-4 hours. The hydrazone often precipitates from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pyridylhydrazone intermediate.

  • Cyclization:

    • Add the dry pyridylhydrazone (1.0 eq) portion-wise to pre-heated polyphosphoric acid (PPA) (10x weight of hydrazone) at 80 °C, ensuring the temperature does not exceed 100 °C.

    • Stir the resulting viscous mixture at 90-100 °C for 1-2 hours.

    • Cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the target compound.

Data Summary and Characterization

The choice of synthetic route allows for the creation of a diverse library of derivatives. Below is a summary of representative compounds.

Compound ID R¹ Substituent R² Substituent Method Used Typical Yield (%) M.p. (°C)
A-1 HHLeimgruber-Batcho75-85178-180
A-2 5-ChloroHFischer60-70195-197
A-3 6-MethoxyHLeimgruber-Batcho70-80182-184
A-4 HMethylFischer55-65165-167

Spectroscopic Characterization:

The structural integrity of the synthesized compounds is confirmed using standard spectroscopic methods. For the parent compound, this compound, the following characteristic signals are expected:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~1.45 (t, 3H, -CH₂CH₃ ), ~4.40 (q, 2H, -CH₂ CH₃), ~7.10 (dd, 1H, H-6), ~7.90 (s, 1H, H-2), ~8.05 (dd, 1H, H-7), ~8.45 (dd, 1H, H-5), ~9.50 (br s, 1H, NH ).[10][11]

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~14.5 (-CH₂C H₃), ~60.0 (-C H₂CH₃), ~110.0 (C-3), ~116.0 (C-6), ~125.0 (C-3a), ~130.0 (C-2), ~132.0 (C-7), ~143.0 (C-5), ~148.0 (C-7a), ~165.0 (C =O).[11]

  • IR (KBr, cm⁻¹): ~3300-3100 (N-H stretch), ~1700 (C=O ester stretch), ~1610, 1580 (C=C aromatic stretch).[10]

Conclusion and Future Directions

The synthesis of this compound derivatives is a critical capability for medicinal chemistry laboratories. Both the Leimgruber-Batcho and Fischer synthesis methodologies offer reliable and scalable routes to this key scaffold. The Leimgruber-Batcho method is often favored for its generally higher yields and milder reductive cyclization step, while the Fischer synthesis remains a valuable tool, particularly when specific pyridylhydrazine precursors are readily accessible. The ethyl carboxylate at the 3-position provides a versatile anchor for further chemical modification, enabling the rapid generation of compound libraries for screening in various drug discovery campaigns, from anticancer to anti-inflammatory applications.[12][13] Future work will likely focus on developing more atom-economical, transition-metal-catalyzed methods to further streamline access to these vital heterocyclic systems.[14]

References

  • Gribble, G. W. (n.d.). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

  • Wikipedia. (2023). Leimgruber–Batcho indole synthesis. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195-221. [Link]

  • Abd-Elzaher, M. M. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Cere, V., et al. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 3(15), 2823-2827. [Link]

  • MDPI. (n.d.). Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. [Link]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2530-2544. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. [Link]

  • MySkinRecipes. (n.d.). Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate. [Link]

  • Taber, D. F., & Straney, P. J. (2010). Synthesis of Azaindoles. Chinese Journal of Chemistry, 28(9), 1756-1762. [Link]

  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1313. [Link]

  • Hrytsai, I., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 34-56. [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300267. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. [Link]

  • PubChem. (n.d.). ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. [Link]

  • Al-Ostoot, F. H., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of Chemistry, 2013, 1-7. [Link]

  • Wikipedia. (2023). Janus kinase inhibitor. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1339-1345. [Link]

  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. [Link]

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]

  • ResearchGate. (2023). L-Proline assisted expeditious and efficient methodology for the preparation of 2-amino-3-cyanopyridines under aqueous conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]

Sources

A Comprehensive Spectroscopic and Analytical Guide to Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolo[3,2-b]pyridine scaffold is a core structural motif in a variety of biologically active molecules, and a thorough understanding of its spectroscopic characteristics is paramount for its synthesis, characterization, and application in the development of novel therapeutics.

Due to the limited availability of publicly accessible, complete experimental spectra for this specific molecule, this guide will present a detailed, predicted spectroscopic profile based on established principles of NMR, Mass Spectrometry, and Infrared Spectroscopy, supported by data from closely related analogues. This approach provides a robust framework for the identification and characterization of this compound.

Molecular Structure and a Plausible Synthetic Route

This compound possesses a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. The ethyl carboxylate group at the 3-position of the pyrrole ring is a key functional group that can be further modified in the synthesis of more complex molecules.

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Synthetic Pathway

Synthetic_Pathway start 2-Amino-3-iodopyridine reagent1 Ethyl Propiolate Pd(PPh3)2Cl2, CuI, Et3N intermediate Ethyl 2-((3-iodopyridin-2-yl)amino)fumarate reagent1->intermediate Sonogashira Coupling reagent2 Base (e.g., K2CO3) Heat product This compound reagent2->product Intramolecular Cyclization

Caption: A proposed synthetic workflow for this compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons of the pyrrolopyridine core and the protons of the ethyl ester group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~12.0 - 11.0Singlet (broad)1HN-H (Pyrrole)The acidic proton on the pyrrole nitrogen is typically deshielded and appears as a broad singlet.
~8.5 - 8.3Doublet1HH-5The proton at position 5 is adjacent to the pyridine nitrogen, leading to significant deshielding.
~8.0 - 7.8Singlet1HH-2The proton at position 2 of the pyrrole ring is in an electron-deficient environment, shifting it downfield.
~7.5 - 7.3Doublet1HH-7The proton at position 7 is part of the pyridine ring and will be influenced by the fused pyrrole system.
~7.2 - 7.0Doublet of Doublets1HH-6This proton will be coupled to both H-5 and H-7, resulting in a doublet of doublets.
4.35 - 4.25Quartet2H-OCH₂CH₃The methylene protons of the ethyl ester are adjacent to an oxygen atom and are split by the methyl protons.
1.40 - 1.30Triplet3H-OCH₂CH₃The terminal methyl protons of the ethyl ester are split by the adjacent methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment would involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum for this compound will show distinct signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~165C=O (Ester)The carbonyl carbon of the ester group is highly deshielded.
~145-155C-5, C-7aAromatic carbons adjacent to nitrogen atoms in the pyridine and pyrrole rings are typically found in this region.
~120-130C-2, C-3a, C-7Other aromatic carbons in the heterocyclic system.
~110-120C-3, C-6Aromatic carbons in the pyrrole and pyridine rings.
~60-OCH₂CH₃The methylene carbon of the ethyl ester is attached to an oxygen atom.
~14-OCH₂CH₃The terminal methyl carbon of the ethyl ester.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

  • Instrument Setup: Place the sample in the spectrometer, and perform tuning and shimming.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (Molecular Formula: C₁₀H₁₀N₂O₂, Molecular Weight: 190.20 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak.

Predicted m/z Assignment Justification
190[M]⁺Molecular ion peak.
145[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
117[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group.

Fragmentation Pathway:

Fragmentation_Pathway M [M]⁺ m/z = 190 frag1 [M - OCH₂CH₃]⁺ m/z = 145 M->frag1 - OCH₂CH₃ frag2 [M - COOCH₂CH₃]⁺ m/z = 117 M->frag2 - COOCH₂CH₃

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) for volatile compounds or ESI for less volatile or thermally labile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-N bonds, as well as aromatic C-H and C=C stretching vibrations.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300N-H StretchPyrrole N-H
~3100-3000C-H StretchAromatic C-H
~2980-2850C-H StretchAliphatic C-H (Ethyl group)
~1700C=O StretchEster Carbonyl
~1600-1450C=C and C=N StretchAromatic Rings
~1250C-O StretchEster C-O

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Analyze the positions and intensities of the absorption bands in the spectrum to identify the functional groups present in the molecule.

Conclusion

This guide provides a comprehensive, albeit predicted, spectroscopic and analytical profile of this compound. The presented data, based on established spectroscopic principles and data from analogous structures, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The detailed experimental protocols offer practical guidance for the characterization of this and similar heterocyclic compounds. As with any analytical work, the definitive characterization of a newly synthesized batch of this compound would require the acquisition and interpretation of its own experimental spectroscopic data, which can be compared against the predictions laid out in this guide.

References

  • While no direct publications with the complete spectroscopic data for this compound were identified in the initial search, general principles of spectroscopy are well-documented in numerous textbooks and online resources.

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
    • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
    • NIST Chemistry WebBook: [Link][1][2]

Sources

A Technical Guide to Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound belonging to the azaindole family, specifically a derivative of 4-azaindole. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. As a key intermediate, it serves as a versatile building block for the synthesis of targeted therapeutics, particularly kinase and enzyme inhibitors for diseases such as cancer and metabolic disorders. This technical guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes with mechanistic insights, and a detailed exploration of the biological activities and therapeutic applications of its derivatives, focusing on the inhibition of Acetyl-CoA Carboxylase 1 (ACC1). Detailed experimental protocols and structure-activity relationship (SAR) data are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this important chemical entity.

Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold

The fusion of a pyrrole ring with a pyridine ring gives rise to a class of bicyclic heterocycles known as pyrrolopyridines, or azaindoles. There are six possible isomers, each with a unique arrangement of the nitrogen atoms, which significantly influences their chemical and biological properties. The 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a privileged scaffold in drug discovery. Its structure mimics the indole nucleus of tryptophan, allowing it to interact with a wide array of biological targets.

Derivatives of the broader pyrrolopyridine family have demonstrated a vast spectrum of pharmacological activities, including analgesic, antidiabetic, antiviral, antitumor, and immunomodulatory effects[1][2]. For instance, pyrrolo[2,3-b]pyridine derivatives have been developed as potent Janus kinase (JAK) inhibitors for autoimmune diseases, while other isomers have been investigated as colchicine-binding site inhibitors for cancer therapy[2][3]. This compound, the subject of this guide, represents a crucial synthetic intermediate. The ester functionality at the 3-position provides a convenient handle for chemical modification, enabling the construction of diverse compound libraries for screening and optimization in drug discovery programs. Its derivatives have shown particular promise as potent and selective enzyme inhibitors, underscoring the therapeutic potential of this specific scaffold[4].

Physicochemical Properties

The core properties of the parent molecule, 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, provide a baseline for understanding the ethyl ester derivative. The addition of the ethyl group primarily increases the molecular weight and lipophilicity (XLogP3).

PropertyValue (for Parent Carboxylic Acid)Reference
Molecular Formula C₈H₆N₂O₂[5]
Molecular Weight 162.15 g/mol [5]
IUPAC Name 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid[5]
XLogP3 0.6[5]
Hydrogen Bond Donor Count 2[5]
Hydrogen Bond Acceptor Count 3[5]
Rotatable Bond Count 1[5]

Note: The ethyl ester, this compound, will have a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of approximately 190.20 g/mol .

Synthesis and Mechanistic Insights

While various methods exist for constructing the azaindole nucleus, a common and effective strategy involves the annulation of a pyrrole ring onto a pre-existing pyridine core. A plausible and widely-used approach is the Bartoli indole synthesis, which is particularly effective for synthesizing 7-azaindoles and can be adapted for 4-azaindole synthesis from a suitable 3-aminopyridine precursor.

The rationale for this choice is its tolerance for various functional groups and its use of readily available starting materials. The reaction proceeds through the addition of a nitro-aromatic compound to a vinyl Grignard reagent, followed by an acid-catalyzed cyclization and rearrangement.

Proposed Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Reduction cluster_2 Step 3: Fischer Indole Synthesis cluster_3 Step 4: Reduction of Nitro Group cluster_4 Step 5: Deamination A 3-Aminopyridine B 3-Amino-2-nitropyridine A->B HNO₃/H₂SO₄ C 3-Hydrazino-2-nitropyridine B->C 1. NaNO₂/HCl 2. SnCl₂/HCl E Ethyl 2-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate C->E Reaction + D Ethyl Pyruvate D->E D->E Acid Catalyst (e.g., PPA) F Ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate E->F H₂/Pd-C or Fe/AcOH G This compound F->G 1. NaNO₂/H₂SO₄ 2. H₃PO₂

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol (Hypothetical)
  • Preparation of 3-Hydrazino-2-nitropyridine (C):

    • To a cooled (0 °C) solution of 3-amino-2-nitropyridine (B ) in concentrated HCl, add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes.

    • In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl.

    • Add the diazonium salt solution to the SnCl₂ solution dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Basify the mixture with a concentrated NaOH solution and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydrazine intermediate.

  • Fischer Indole Cyclization (E):

    • Combine 3-hydrazino-2-nitropyridine (C ) and ethyl pyruvate (D ) in a solvent such as ethanol or acetic acid.

    • Add an acid catalyst, for example, polyphosphoric acid (PPA) or sulfuric acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography.

  • Reduction and Deamination (G):

    • Reduce the nitro group of intermediate E using a standard method such as catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst) or a metal-acid system (e.g., Iron powder in acetic acid) to yield the amino intermediate F .

    • Convert the resulting amino group to the target compound G via a Sandmeyer-type deamination reaction using sodium nitrite in an acidic medium followed by treatment with hypophosphorous acid (H₃PO₂).

Biological Activity and Therapeutic Applications

The this compound scaffold is a valuable starting point for synthesizing potent enzyme inhibitors. Research has demonstrated that derivatizing the ester into a carboxamide and modifying the pyrrole nitrogen leads to potent inhibitors of Acetyl-CoA Carboxylase 1 (ACC1)[4].

Targeting Acetyl-CoA Carboxylase 1 (ACC1)

ACC1 is a critical enzyme that catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. Malonyl-CoA is a fundamental building block for the synthesis of fatty acids. In many cancer cells, the demand for fatty acids for membrane production is dramatically increased, leading to the upregulation of ACC1. Therefore, inhibiting ACC1 can selectively starve cancer cells of essential lipids, leading to reduced proliferation and cell death. This makes ACC1 a promising target for anticancer therapy[4].

A study by Mizojiri et al. led to the discovery of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as potent ACC1 inhibitors with favorable oral bioavailability[4]. The core scaffold, directly derived from this compound, was crucial for the inhibitory activity.

ACC1 Inhibition Pathway

pathway Citrate Citrate (from Mitochondria) AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC1 ACC1 Enzyme AcetylCoA->ACC1 MalonylCoA Malonyl-CoA FattyAcids Fatty Acid Synthesis (e.g., for cell membranes) MalonylCoA->FattyAcids CellGrowth Cancer Cell Proliferation FattyAcids->CellGrowth ACC1->MalonylCoA ATP -> ADP+Pi Inhibitor Pyrrolo[3,2-b]pyridine Derivative (1k) Inhibitor->ACC1 Inhibition

Caption: Inhibition of the ACC1 pathway by 1H-pyrrolo[3,2-b]pyridine derivatives.

Structure-Activity Relationship (SAR) Summary

The SAR studies revealed key structural features necessary for potent ACC1 inhibition. The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide core served as the foundational scaffold.

CompoundR¹ (at N-1)R² (on Carboxamide)ACC1 IC₅₀ (nM)Cellular Potency (µM)Reference
1c Methyl (-CH₃)(Specific complex amide)1.80.024[4]
1k Isopropyl (-CH(CH₃)₂)(Specific complex amide)2.50.027[4]
- Hydrogen (-H)(Specific complex amide)120>10[4]
- Ethyl (-CH₂CH₃)(Specific complex amide)2.60.031[4]

Key Insights from SAR:

  • N-1 Substitution is Critical: Alkylation of the pyrrole nitrogen (R¹) was essential for potency. The unsubstituted (R¹ = H) analog was significantly less active.

  • Optimal Alkyl Group Size: Small alkyl groups like methyl, ethyl, and isopropyl at the N-1 position conferred high potency.

  • Pharmacokinetic Improvement: While the methyl derivative (1c ) was potent, it suffered from poor pharmacokinetic properties. Increasing the steric bulk to an isopropyl group (1k ) maintained high potency while significantly improving bioavailability, leading to a promising lead compound[4].

Experimental Protocols

Protocol: In Vitro ACC1 Enzyme Inhibition Assay

This protocol describes a self-validating system to determine the IC₅₀ of a test compound against the human ACC1 enzyme.

Objective: To measure the concentration-dependent inhibition of ACC1 by a test compound.

Principle: The assay measures the incorporation of ¹⁴C-bicarbonate into acid-stable malonyl-CoA. The radioactivity of the product is proportional to enzyme activity.

Materials:

  • Recombinant human ACC1 enzyme.

  • Test compound (e.g., compound 1k ) dissolved in DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM DTT, 20 mM Potassium Citrate.

  • Substrates: Acetyl-CoA, ATP.

  • Radiolabel: NaH¹⁴CO₃.

  • Stop Solution: 6 M HCl.

  • Scintillation fluid and microplates (e.g., 96-well).

  • Scintillation counter.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Reaction Mixture Preparation: In each well of a microplate, prepare the reaction mixture by adding:

    • 5 µL of test compound dilution (or DMSO for control wells).

    • 20 µL of Assay Buffer.

    • 10 µL of a solution containing ATP and Acetyl-CoA.

    • 5 µL of NaH¹⁴CO₃ solution.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding 10 µL of diluted ACC1 enzyme solution to each well. For the "background" control wells, add buffer instead of the enzyme.

    • Incubate the plate at 37 °C for 30 minutes.

  • Stopping the Reaction:

    • Terminate the reaction by adding 10 µL of the Stop Solution (6 M HCl) to each well.

  • Product Measurement:

    • Dry the plate overnight in a fume hood to evaporate the unincorporated ¹⁴CO₂.

    • Add 50 µL of scintillation fluid to each well.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Percent Inhibition Calculation:

      • % Inhibition = 100 * (1 - (CPM_compound - CPM_background) / (CPM_DMSO - CPM_background))

    • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Self-Validation System:

  • Positive Control: A known ACC1 inhibitor should be run in parallel to validate assay performance.

  • Negative Control (DMSO): Represents 0% inhibition and maximum enzyme activity.

  • Background Control (No Enzyme): Determines the baseline signal in the absence of enzymatic activity.

Future Directions and Conclusion

This compound is a high-value scaffold for modern drug discovery. The successful development of its derivatives as potent and orally bioavailable ACC1 inhibitors highlights its potential[4]. Future research could expand on these findings in several ways:

  • Exploration of Other Targets: Given the versatility of the azaindole core, libraries derived from this intermediate should be screened against other enzyme classes, particularly other kinases relevant to oncology and immunology.

  • Bioisosteric Replacement: The carboxamide linker could be replaced with other functional groups (e.g., sulfoximines, reversed amides) to explore new interactions with the target protein and further optimize pharmacokinetic properties.

  • Scaffold Decoration: Further substitution on the pyridine ring could modulate the electronic properties and solubility of the final compounds, potentially improving drug-like characteristics.

References

  • (PubChem, n.d.). ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. PubChem. Retrieved from [Link]

  • (MySkinRecipes, n.d.). Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate. MySkinRecipes. Retrieved from [Link]

  • (Journal of Organic and Pharmaceutical Chemistry, 2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]

  • (PubChem, n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Retrieved from [Link]

  • (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Retrieved from [Link]

  • (2019). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Organic Process Research & Development. Retrieved from [Link]

  • Mizojiri, R., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(12), 2521-2530. Retrieved from [Link]

  • (LookChem, n.d.). 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester. LookChem. Retrieved from [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. Retrieved from [Link]

  • (2020). Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Retrieved from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-83. Retrieved from [Link]

  • (Semantic Scholar, n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Semantic Scholar. Retrieved from [Link]

  • Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. Retrieved from [Link]

  • (MDPI, n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

  • (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10883. Retrieved from [Link]

  • (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1436-1441. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 12(45), 29285-29301. Retrieved from [Link]

  • Ghorab, M. M., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris Publisher. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a key heterocyclic building block in contemporary drug discovery. Recognizing the critical role of purity in generating reliable biological data and ensuring batch-to-batch consistency, this document outlines systematic approaches to achieving high-purity material. We will delve into the principles and practical execution of two primary purification techniques: flash column chromatography and recrystallization. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and utilization of pyrrolopyridine derivatives.

Introduction: The Importance of Purity for Pyrrolopyridine Scaffolds

This compound and its analogs are privileged scaffolds in medicinal chemistry, frequently appearing in the structure of kinase inhibitors and other targeted therapeutics. The biological activity of these compounds is exquisitely sensitive to their structural integrity and purity. Even minor impurities, such as regioisomers, starting materials, or reaction byproducts, can lead to misleading structure-activity relationship (SAR) data, off-target effects in biological assays, and complications in downstream applications.

Therefore, robust and reproducible purification strategies are not merely a matter of good laboratory practice but a fundamental requirement for the successful advancement of drug discovery programs. This guide provides the theoretical underpinnings and practical, step-by-step protocols to empower researchers to consistently obtain this compound of high purity.

Preliminary Considerations: Understanding the Molecule

Before embarking on a purification strategy, a thorough understanding of the physicochemical properties of this compound is essential. While experimental data for this specific molecule is not extensively published, we can infer its likely properties from its structure and data from closely related analogs.

Physicochemical Properties (Estimated)

PropertyEstimated Value/CharacteristicRationale/Implication for Purification
Molecular Weight 190.20 g/mol Standard molecular weight for this class of compounds.
Polarity Moderately polarThe pyrrolopyridine core and the ethyl ester group contribute to its polarity. This suggests good solubility in polar organic solvents and amenability to normal-phase chromatography.
pKa (most basic) Estimated ~4-5 (Pyridine nitrogen)The pyridine nitrogen is basic and can be protonated in acidic conditions. This can be exploited for acid-base extraction but may also lead to streaking on silica gel.
Physical State Likely a solid at room temperatureEnables purification by recrystallization.
Thermal Stability Expected to be stableStandard heating for recrystallization should not pose a problem, but prolonged exposure to high temperatures should be avoided.

Common Impurities:

The nature of impurities will be highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Depending on the specific synthesis.

  • Regioisomers: Synthesis of substituted pyrrolopyridines can sometimes yield mixtures of isomers which can be challenging to separate due to similar polarities.

  • Byproducts from side reactions: These can vary widely.

  • Residual solvents: From the reaction or initial work-up.

A preliminary analysis of the crude product by TLC, LC-MS, and ¹H NMR is strongly recommended to identify the major impurities and guide the selection of the most appropriate purification method.

Purification Strategy I: Flash Column Chromatography

Flash column chromatography is a highly versatile and widely used technique for the purification of moderately polar compounds like this compound. The principle is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase.

Rationale for Method Selection

Flash chromatography is often the method of choice due to its:

  • High resolution: Capable of separating compounds with small differences in polarity.

  • Scalability: Can be applied to milligram to multigram quantities.

  • Speed: Faster than traditional gravity chromatography.

Workflow for Flash Column Chromatography

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC TLC Analysis to Determine Optimal Solvent System Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Load Crude Product (Dry or Wet Loading) Pack->Load Elute Elute with Chosen Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Under High Vacuum Evaporate->Dry

Caption: Workflow for Flash Column Chromatography Purification.

Detailed Protocol for Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Methanol (optional)

  • Triethylamine (optional, for basic compounds)

  • Glass column for flash chromatography

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Step 1: Determination of the Eluent System by TLC

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems. Good starting points for this compound are mixtures of hexanes and ethyl acetate.

    • Tip: Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column.[1]

  • Visualize the spots under UV light and/or with a suitable stain.

  • Select the solvent system that provides the best separation between the product and its impurities.

Common Solvent Systems for Azaindole Derivatives:

Solvent SystemPolarityComments
Hexanes/Ethyl AcetateLow to MediumThe workhorse for many moderately polar compounds. A gradient of 10% to 50% ethyl acetate is a good starting point.[2]
Dichloromethane/MethanolMedium to HighUseful for more polar compounds or when solubility in ethyl acetate is limited.[3] A gradient of 1% to 10% methanol is typical.

Step 2: Column Packing

  • Choose a column of appropriate size for the amount of crude material. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.

  • Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

  • Pass several column volumes of the eluent through the column to equilibrate it. Do not let the solvent level drop below the top of the silica gel.

Step 3: Sample Loading

  • Dry Loading (Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent.

    • Carefully apply the solution to the top of the silica gel bed using a pipette.

Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.

  • Collect fractions in test tubes. The size of the fractions will depend on the column size and the expected separation.

  • If using a gradient elution, gradually increase the polarity of the mobile phase according to the TLC analysis.

Step 5: Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Characterize the purified product by NMR, LC-MS, and melting point to confirm its identity and purity.

Troubleshooting
  • Streaking or Tailing of Spots: This can be due to the basicity of the pyridine nitrogen interacting with the acidic silica gel. Adding a small amount (0.1-1%) of triethylamine to the eluent can often resolve this issue.[2]

  • Poor Separation: If impurities co-elute with the product, consider using a shallower solvent gradient or a different solvent system. Reversed-phase chromatography may also be an option for challenging separations.

  • Compound Crashing on the Column: This can happen if the sample is not fully soluble in the mobile phase. Ensure complete dissolution during loading.

Purification Strategy II: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution.

Rationale for Method Selection

Recrystallization is advantageous when:

  • The desired compound is a solid.

  • A suitable solvent can be found that dissolves the compound well at high temperatures but poorly at low temperatures.

  • The impurities have different solubility profiles from the product.

  • It is often more scalable and cost-effective for large quantities than chromatography.

Workflow for Recrystallization

G cluster_prep Preparation cluster_execution Execution cluster_analysis Final Steps Solvent_Screen Solvent Screening Dissolve Dissolve Crude Product in Hot Solvent Solvent_Screen->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling to Induce Crystallization Hot_Filter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Wash Wash Crystals with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Analyze Analyze Purity Dry->Analyze

Caption: Workflow for Purification by Recrystallization.

Detailed Protocol for Recrystallization

Materials:

  • Crude this compound

  • Various recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, hexanes)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

Step 1: Solvent Selection

  • Place a small amount of the crude material into several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the test tubes that did not show good solubility. A suitable solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of a good yield of crystals.

Potential Recrystallization Solvents for Azaindole Esters:

Solvent/SystemRationale
Ethanol or Isopropanol The polar nature of alcohols can be suitable for the moderately polar pyrrolopyridine core.
Ethyl Acetate/Hexanes A two-solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added as an anti-solvent until the solution becomes turbid. The solution is then reheated to clarify and cooled slowly.
Acetone/Water Similar to the above, using acetone as the primary solvent and water as the anti-solvent.

Step 2: Recrystallization Procedure

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

Step 3: Crystal Isolation and Drying

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Allow the crystals to air-dry on the filter paper for a few minutes.

  • Transfer the crystals to a watch glass or weighing dish and dry them thoroughly in a vacuum oven.

Troubleshooting
  • Oiling Out: If the compound separates as an oil instead of crystals, this may be due to a high concentration of impurities or too rapid cooling. Try redissolving the oil in more hot solvent and allowing it to cool more slowly. Seeding with a previously obtained crystal can also help.

  • No Crystal Formation: The solution may not be supersaturated enough. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Alternatively, an anti-solvent can be carefully added.

  • Low Recovery: This may indicate that the compound is too soluble in the chosen solvent at low temperatures. Try a different solvent or a solvent mixture.

Alternative Purification Technique: Acid-Base Extraction

For crude mixtures containing significant amounts of non-basic impurities, an acid-base extraction can be an effective preliminary purification step. The basic pyridine nitrogen of this compound can be protonated with a dilute acid, rendering it water-soluble.

Protocol:

  • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).

  • Extract the organic solution with a dilute aqueous acid (e.g., 1 M HCl). The desired product will move into the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.

  • Basify the aqueous layer with a base (e.g., saturated NaHCO₃ or dilute NaOH) until the product precipitates out or can be extracted back into an organic solvent.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

This technique is particularly useful for removing non-polar impurities but may not be effective for separating basic impurities or isomers. The material obtained from an acid-base extraction will likely require further purification by chromatography or recrystallization.

Conclusion

The purification of this compound is a critical step in its utilization for research and development. Both flash column chromatography and recrystallization are powerful techniques that can yield high-purity material. The choice between these methods will depend on the nature and quantity of impurities, the amount of material to be purified, and the available resources. By following the detailed protocols and troubleshooting guides presented in these application notes, researchers can confidently and efficiently obtain this compound of the requisite purity for their studies.

References

  • King Group. (n.d.).
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Chemistry of Heterocyclic Compounds, 60(5), 489-511.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • BenchChem. (2025).
  • Reaction conditions for the synthesis of the azaindole compounds 3 and 7-9. (n.d.).
  • Sunway Pharm Ltd. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • GB2298199A - Synthesis of azaindoles. (1996).
  • BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • SOP: FLASH CHROMATOGRAPHY. (n.d.). University of Rochester.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302.
  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). The sceptical chemist.
  • LookChem. (n.d.).
  • ChemicalBook. (n.d.).
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2305963.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (2006).
  • ChemicalBook. (n.d.). 1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER.
  • University of Rochester, Department of Chemistry. (n.d.).
  • MySkinRecipes. (n.d.).
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Chemical Technology Co.,LTD. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester.
  • ChemicalBook. (n.d.). 1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid, ethyl ester.
  • BLDpharm. (n.d.).
  • Frontier Specialty Chemicals. (n.d.).
  • PubChem. (n.d.).
  • Sunway Pharm Ltd. (n.d.).

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound belonging to the azaindole family. Azaindoles are significant structural motifs in medicinal chemistry, serving as core scaffolds in a variety of pharmacologically active agents, including kinase inhibitors for oncology and anti-inflammatory applications.[1][2] Given its role as a critical building block in drug discovery, the unambiguous confirmation of its structure, identity, and purity is paramount. A deviation in structure or the presence of impurities can drastically alter biological activity and lead to misleading structure-activity relationship (SAR) data.

This application note provides a comprehensive guide detailing a suite of orthogonal analytical techniques for the thorough characterization of this compound. We move beyond simple data reporting to explain the causality behind methodological choices, ensuring that each protocol functions as a self-validating system for researchers, scientists, and drug development professionals. The workflow presented herein is designed to deliver a holistic and confident assessment of the material's quality.

Section 1: Definitive Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone of chemical characterization, providing unparalleled insight into the molecular structure by probing the chemical environment of atomic nuclei. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Framework

Causality: ¹H NMR is the initial and most informative step for structural verification. It provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and their relative quantities (integration). This technique allows for a direct confirmation of the pyrrole, pyridine, and ethyl ester moieties.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (0 ppm).[3]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

Expected Spectrum and Interpretation: The structure of this compound dictates a specific set of signals. The following table outlines the predicted chemical shifts and multiplicities, which serve as a benchmark for spectral validation.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
N-H (Pyrrole)11.5 - 12.5Broad Singlet-Deshielded proton on nitrogen, often exchanges with trace water.
H-5 (Pyridine)8.3 - 8.5Doublet of Doublets~4.5, 1.5Adjacent to pyridine nitrogen and coupled to H-6 and H-7.
H-7 (Pyridine)8.0 - 8.2Doublet of Doublets~8.0, 1.5Coupled to H-6 and H-5.
H-2 (Pyrrole)7.9 - 8.1Singlet-Aromatic proton on the pyrrole ring adjacent to the ester.
H-6 (Pyridine)7.1 - 7.3Doublet of Doublets~8.0, 4.5Coupled to both H-5 and H-7.
-OCH₂- (Ethyl)4.2 - 4.4Quartet~7.1Methylene protons adjacent to an oxygen and a methyl group.
-CH₃ (Ethyl)1.2 - 1.4Triplet~7.1Methyl protons adjacent to a methylene group.

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality: While ¹H NMR maps the protons, ¹³C NMR confirms the carbon framework, including quaternary carbons that are invisible in the ¹H spectrum (like the ester carbonyl and the carbons at the ring fusion). This provides a complete structural picture.

Experimental Protocol:

  • Sample and Instrument: The same sample and instrument from the ¹H NMR analysis can be used.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled sequence (e.g., zgpg30).

    • Spectral Width: 0 to 170 ppm.

    • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

Expected Spectrum and Interpretation: Ten distinct carbon signals are expected, corresponding to the ten unique carbon atoms in the molecule.

Carbon Assignment Predicted δ (ppm) Rationale
C=O (Ester)163 - 166Carbonyl carbon, highly deshielded.
C-7a (Fusion)145 - 148Quaternary carbon at the pyridine-pyrrole junction.
C-5 (Pyridine)142 - 144Aromatic CH adjacent to pyridine nitrogen.
C-3a (Fusion)128 - 130Quaternary carbon at the pyridine-pyrrole junction.
C-7 (Pyridine)126 - 128Aromatic CH.
C-2 (Pyrrole)124 - 126Aromatic CH on the pyrrole ring.
C-6 (Pyridine)116 - 118Aromatic CH.
C-3 (Pyrrole)108 - 110Quaternary carbon bearing the ester group.
-OCH₂- (Ethyl)59 - 61Methylene carbon attached to oxygen.
-CH₃ (Ethyl)14 - 16Aliphatic methyl carbon.

Section 2: Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)

Causality: Mass spectrometry is essential for confirming the molecular weight and, with high resolution, the elemental formula of the compound. This technique provides an orthogonal validation of the identity established by NMR.

Experimental Protocol (LC-MS with ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. High-resolution instruments (e.g., TOF or Orbitrap) are recommended.

  • Ionization Mode: Positive ion mode is chosen because the pyridine and pyrrole nitrogens are readily protonated to form [M+H]⁺.

  • Data Acquisition: Acquire the full scan spectrum over a mass range of m/z 100-500.

Data Interpretation:

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Exact Mass: 190.0742

  • Expected Ion: The primary ion observed in positive ESI mode will be the protonated molecule, [M+H]⁺.

  • High-Resolution Data: The instrument should detect a mass-to-charge ratio (m/z) of 191.0815 . A measured mass within 5 ppm of this theoretical value provides strong evidence for the correct elemental formula.[4]

Fragmentation Analysis (MS/MS): Further structural confirmation can be obtained by subjecting the [M+H]⁺ ion to collision-induced dissociation (CID). Key expected fragment ions would include:

  • Loss of ethylene (C₂H₄): Resulting from the ethyl group.

  • Loss of the ethoxy group (-OC₂H₅): Cleavage of the ester.

  • Loss of the entire ester group (-COOC₂H₅).

Section 3: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry-standard method for quantifying the purity of pharmaceutical compounds and detecting process-related impurities or degradation products.[5][6] A validated HPLC method is crucial for quality control and batch release.

Experimental Protocol (Reversed-Phase HPLC):

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for analysis.

  • Chromatographic Conditions: The following conditions provide a good starting point for method development.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and 280 nm
  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. The system suitability (e.g., tailing factor, theoretical plates) should be monitored to ensure method performance.

Section 4: Complementary Analytical Verifications

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR provides rapid confirmation of key functional groups present in the molecule, serving as a quick identity check.[4]

Protocol:

  • Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory for solid samples.

  • Expected Characteristic Peaks:

    • ~3300 cm⁻¹: N-H stretch (pyrrole).

    • ~1700 cm⁻¹: C=O stretch (ester carbonyl), expected to be strong.[4]

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.

    • ~1250 cm⁻¹: C-O stretch (ester).

Elemental Analysis

Causality: This classical technique provides a fundamental confirmation of the compound's elemental composition, validating the empirical formula.[5]

Protocol:

  • Submit a pure, dry sample for C, H, N analysis.

  • Theoretical Calculation for C₁₀H₁₀N₂O₂:

    • Carbon (C): 63.15%

    • Hydrogen (H): 5.30%

    • Nitrogen (N): 14.73%

  • Acceptance Criteria: The experimentally determined values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Section 5: Integrated Analytical Workflow

A robust characterization relies on the integration of these orthogonal techniques. No single method is sufficient, but together they provide an unassailable confirmation of structure, identity, and purity. The logical flow of this process is visualized below.

G cluster_0 Primary Characterization cluster_1 Quality & Purity Control NMR_H 1H NMR (Proton Framework) NMR_C 13C NMR (Carbon Skeleton) NMR_H->NMR_C Confirms Backbone HRMS High-Res MS (Molecular Formula) NMR_H->HRMS Cross-validates Structure NMR_C->HRMS Cross-validates Structure HPLC HPLC (Purity Assessment) HRMS->HPLC Provides Identity for Purity Check EA Elemental Analysis (Compositional Purity) HRMS->EA Final Fully Characterized Compound HPLC->Final EA->Final FTIR FTIR (Functional Group ID) FTIR->Final

Sources

Application Notes & Protocols: The Use of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate as a Foundational Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology, immunology, and medicinal chemistry.

Introduction: The Strategic Value of the Pyrrolopyridine Scaffold

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. A recurring and highly successful structural motif in this field is the pyrrolopyridine (or azaindole) core.[2] This heterocyclic system acts as an excellent bioisostere for the purine ring of ATP, enabling it to form critical hydrogen bond interactions within the highly conserved hinge region of the kinase ATP-binding pocket.[2]

This document provides a detailed guide on the strategic use of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate , not as a direct potent inhibitor, but as a high-potential starting scaffold for the generation of novel, selective, and potent kinase inhibitors.[3] We will explore its mechanistic potential, outline a typical drug discovery workflow, and provide detailed, validated protocols for characterizing the activity of derivative compounds.

Part 1: Mechanistic Hypothesis - Hinge-Binding Potential

The therapeutic efficacy of a kinase inhibitor is fundamentally rooted in its ability to effectively compete with ATP. The 1H-pyrrolo[3,2-b]pyridine core is exceptionally well-suited for this role.

Causality of Interaction: The core structure contains a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen). This arrangement mimics the adenine portion of ATP, allowing it to form two canonical hydrogen bonds with the "hinge" residues of the kinase domain, which bridges the N- and C-terminal lobes. This binding mode anchors the molecule, and the substituents subsequently added at other positions (like the 3-carboxylate group) are responsible for exploring other pockets to confer potency and selectivity.[2] While the ethyl ester itself is unlikely to be a potent inhibitor, it serves as a crucial chemical handle for synthetic elaboration into amides and other functional groups to achieve these secondary interactions.[4]

cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Interaction HINGE Kinase Hinge Region Backbone NH Backbone C=O INHIBITOR Pyrrolo[3,2-b]pyridine Core PYRROLE_NH Pyrrole N-H (Donor) PYRIDINE_N Pyridine N (Acceptor) PYRROLE_NH->HINGE:f1 H-Bond PYRIDINE_N->HINGE:f0 H-Bond caption Fig 1: General ATP-competitive binding mechanism.

Caption: Fig 1: General ATP-competitive binding mechanism.

Part 2: The Path from Scaffold to Lead Compound

This compound is best viewed as a "fragment" or starting point. A typical medicinal chemistry campaign would involve creating a library of analogs by modifying the ethyl carboxylate and potentially other positions on the ring system to improve potency and selectivity against a target kinase.

The Workflow: The process is an iterative cycle of design, synthesis, and testing. The initial scaffold provides the anchor, while subsequent chemistry explores the surrounding pockets of the ATP-binding site to find favorable interactions. This structured approach is critical for converting a weakly active fragment into a potent and selective lead compound.

arrow > A Scaffold Selection (Ethyl 1H-pyrrolo[3,2-b] pyridine-3-carboxylate) B Library Synthesis (e.g., Amide Coupling) A->B C Biochemical Screen (e.g., ADP-Glo™) B->C D Cell-Based Assays (Target Engagement, Viability) C->D E Hit-to-Lead Optimization (Iterative SAR) D->E E->B Redesign/ Resynthesis F Lead Candidate E->F caption Fig 2: A typical drug discovery workflow.

Caption: Fig 2: A typical drug discovery workflow.

Part 3: Experimental Protocols for Compound Characterization

The following protocols are designed to be robust and adaptable for screening and characterizing novel inhibitors derived from the parent scaffold.

Protocol 1: In Vitro Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of a compound on a purified kinase enzyme and calculate its IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). We will use a universal luminescence-based ADP detection assay as an example.[5][6]

Principle: Kinase activity consumes ATP and produces ADP. The ADP-Glo™ Kinase Assay is a coupled reaction. First, the kinase reaction proceeds. Then, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP solution

  • Kinase buffer (specific to the enzyme)

  • Test compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega or equivalent)

  • White, opaque 96-well or 384-well assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. A typical starting range is 100 µM to 1 nM. Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of the assay plate. Include "vehicle control" wells (DMSO only) and "no enzyme" background control wells.

  • Kinase Reaction Setup: Prepare a 2X kinase/substrate master mix in the appropriate kinase buffer. Add this mix to the wells containing the compound/DMSO.

  • Initiate Reaction: Prepare a 2X ATP solution in kinase buffer. Add this solution to the wells to start the reaction. The final reaction volume might be 10-25 µL.

    • Self-Validation: The final DMSO concentration should be kept low and constant across all wells (typically ≤1%) to avoid solvent-based inhibition.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add an equal volume of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the "no enzyme" background from all other readings.

    • Normalize the data by setting the "vehicle control" (DMSO) as 100% activity and the background as 0% activity.

    • Plot the normalized % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

Objective: To determine if a lead compound can inhibit the target kinase inside a living cell, leading to a decrease in the phosphorylation of a known downstream substrate.[7]

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase.

  • Complete cell culture medium.

  • Test compound.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • Primary antibodies: one for the phosphorylated substrate (e.g., anti-phospho-AKT) and one for the total protein (e.g., anti-total-AKT).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Western blotting equipment and reagents.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of the test compound (e.g., based on the biochemical IC50) for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.

    • Incubate with the primary antibody against the phosphorylated protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply the ECL substrate.

  • Detection: Image the chemiluminescent signal.

  • Stripping and Re-probing (Self-Validation): Strip the membrane and re-probe with the antibody for the total protein. This ensures that any decrease in the phospho-signal is due to inhibition, not a decrease in the total amount of protein.

Protocol 3: Cell Viability Assay

Objective: To measure the effect of the compound on cell proliferation and viability, determining the GI50 (concentration for 50% growth inhibition).[7][8]

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • Test compound.

  • Clear-bottom 96-well plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent (e.g., MTT, XTT).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce lysis, then let the plate incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the GI50 value by plotting viability against the log of compound concentration.

Part 4: Data Presentation and Interpretation

Quantitative data from screening should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis. This allows researchers to quickly identify which chemical modifications lead to improved potency and desired cellular effects.

Compound IDR-Group Modification (at C3-position)Kinase X IC50 (nM)Cell Line Y GI50 (µM)
Scaffold-01-COOEt (Parent Scaffold)> 10,000> 50
Analog-02-CONH(benzyl)8,50045.2
Analog-03-CONH(4-fluorobenzyl)1,20010.8
Analog-04 -CONH(3-chloro-4-fluorobenzyl) 95 0.75

Table 1: Example data table for summarizing results from a hypothetical inhibitor series derived from the parent scaffold. Such a table is crucial for tracking SAR and identifying lead compounds like Analog-04.

References

  • Al-Otaibi, F. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 433-452. [Link][2]

  • Abdel-Atty, Z., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6683. [Link][9]

  • Abdel-Maksoud, M. S., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 108-115. [Link][10]

  • MySkinRecipes. Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate. MySkinRecipes. [Link][3]

  • K-INBRE (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link][6]

  • Carlson, C. B., et al. (2016). High quality, small molecule-activity datasets for kinase research. Database, 2016, baw083. [Link][1]

  • Kim, S., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 27(15), 3356-3367. [Link][4]

  • Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5613-5617. [Link][11]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3943-3963. [Link][12]

  • Wang, C., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(52), 32958-32971. [Link][13]

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Application Notes and Protocols for Investigating the Anticancer Properties of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolopyridine Scaffold

The pyrrolopyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic activities, including potent anticancer effects.[1][2][3] The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, enabling interactions with various biological targets implicated in cancer progression. Notably, different isomers of the pyrrolopyridine core, such as pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine, have been explored as inhibitors of critical cellular machinery like protein kinases and microtubules.[4][5][6][7]

This document provides a comprehensive guide for the investigation of a specific, yet underexplored, member of this family: Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate . Given the established anticancer potential of its structural analogs, there is a strong rationale for evaluating this compound's efficacy against cancer cells. These application notes will detail the essential in vitro assays to profile its cytotoxic and cytostatic effects, elucidate its mechanism of action, and provide a framework for its initial characterization as a potential therapeutic agent.

Part 1: Initial Assessment of Anticancer Activity - Cytotoxicity Profiling

The foundational step in evaluating any potential anticancer compound is to determine its ability to inhibit cancer cell growth and viability. The MTT assay is a robust, sensitive, and widely used colorimetric method for this purpose.[8][9]

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in metabolically active, viable cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[8][10] The amount of formazan produced is directly proportional to the number of living cells. Therefore, a reduction in the colorimetric signal upon treatment with this compound indicates a loss of cell viability, either through cytotoxic (cell death) or cytostatic (inhibition of proliferation) mechanisms.

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-5: Incubation & Assay cluster_3 Data Analysis seed Seed cancer cells in 96-well plates treat Treat cells with serial dilutions of This compound seed->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Measure absorbance at 570 nm solubilize->read calculate Calculate % viability and IC50 value read->calculate

Caption: Workflow for determining the IC50 value using the MTT assay.

Protocol: MTT Assay for Cell Viability

This protocol is optimized for adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.

    • Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.[11]

    • Include wells for "medium only" blanks and "untreated cells" controls.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.1 to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • For the untreated control, add 100 µL of medium containing the same final concentration of DMSO as the treated wells.

    • Incubate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[11]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[11]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[10][11]

Data Presentation and Interpretation

The results should be presented as the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, should be calculated from the dose-response curve.

Cancer Cell LineTreatment Duration (h)IC₅₀ (µM)
MCF-7 (Breast)48[Experimental Data]
A549 (Lung)48[Experimental Data]
HCT116 (Colon)48[Experimental Data]
Normal Fibroblasts48[Experimental Data]
Table 1: Hypothetical cytotoxicity profile of this compound. Comparing IC₅₀ values against normal cells provides an initial assessment of selectivity.

Part 2: Elucidating the Mechanism of Action

A promising IC₅₀ value warrants further investigation into how the compound exerts its anticancer effects. Key cellular processes to investigate are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Induction Assessment

Scientific Rationale: Apoptosis is a crucial mechanism by which many chemotherapeutic agents eliminate cancer cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[12][13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[12][13] Dual staining with FITC-conjugated Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[14]

Protocol: Annexin V-FITC/PI Apoptosis Assay

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cells treated with this compound at its IC₅₀ concentration for 24-48 hours.

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the compound for the desired time.

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[15]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1-5 x 10⁵ cells/mL.[13][14]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[13]

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

Cell Cycle Analysis

Scientific Rationale: Many anticancer drugs function by disrupting the cell cycle, leading to an arrest at specific phases (G1, S, or G2/M) and subsequently inducing cell death. Propidium Iodide (PI) can be used to stain the DNA of fixed and permeabilized cells.[15] The amount of PI fluorescence is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. Analyzing the distribution of cells in these phases via flow cytometry can reveal if the compound induces cell cycle arrest.[16]

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with this compound at its IC₅₀ concentration for 24 hours.

  • Cold 70% ethanol

  • PBS

  • PI/RNase staining buffer[15][17]

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest and wash cells with cold PBS.

    • Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[15][18]

    • Fix the cells for at least 2 hours at 4°C.[17]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining solution.[18]

    • Incubate for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The PI fluorescence should be measured on a linear scale.

    • Use appropriate software (e.g., ModFit LT) to model the cell cycle distribution.[17]

Data Visualization: Apoptosis and Cell Cycle

G cluster_0 Compound Treatment cluster_1 Cellular Effects cluster_2 Outcome Compound This compound Apoptosis Induction of Apoptosis (Annexin V Assay) Compound->Apoptosis CellCycle Cell Cycle Arrest (PI Staining) Compound->CellCycle CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycle->CellDeath

Caption: Logical flow from compound treatment to cell death via apoptosis and cell cycle arrest.

Part 3: Investigating Molecular Targets

Based on the known activities of similar pyrrolopyridine scaffolds, two plausible molecular targets are tubulin and protein kinases.[4][7][19] Specific assays can determine if this compound interacts with these targets.

Tubulin Polymerization Inhibition

Scientific Rationale: Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[20] Compounds that interfere with tubulin polymerization can arrest cells in mitosis, leading to apoptosis. The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules, a process that can be tracked by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[20][21] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Protocol: In Vitro Tubulin Polymerization Assay

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, general tubulin buffer, and a fluorescent reporter)[21]

  • This compound

  • Positive controls: Nocodazole (inhibitor), Paclitaxel (enhancer)

  • 96-well, black, flat-bottom plate

  • Fluorescence plate reader capable of reading at 37°C

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound and controls.

    • Prepare the tubulin reaction mix on ice according to the kit manufacturer's instructions, typically to a final tubulin concentration of 2 mg/mL.[20]

  • Assay Execution:

    • Pre-warm the plate reader to 37°C.

    • Add 5 µL of the compound dilutions or controls to the appropriate wells.

    • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[20]

    • Immediately place the plate in the reader and begin kinetic measurements of fluorescence (e.g., every 30 seconds for 60-90 minutes).[22]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Compare the curves of treated samples to the vehicle control to determine inhibitory or enhancing effects.

Kinase Inhibition Profiling

Scientific Rationale: Dysregulation of protein kinase activity is a hallmark of cancer.[23] Pyrrolopyridine derivatives have been successfully developed as kinase inhibitors.[5][6][7] A luminescence-based kinase assay can be used to screen for inhibitory activity. These assays measure the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The ADP is converted to ATP, which then drives a luciferase reaction, generating a luminescent signal that is proportional to kinase activity.[23] A decrease in luminescence indicates inhibition.

Protocol: In Vitro Kinase Inhibition Assay

Materials:

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • Panel of purified kinases of interest (e.g., FGFR, RSK2, FMS)[5][6][7]

  • Appropriate kinase substrates and ATP

  • This compound

  • Staurosporine (a broad-spectrum kinase inhibitor, as a positive control)[23]

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compound.

    • In the assay plate, add the test compound, the kinase, and the kinase substrate in the appropriate buffer.

    • Incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[24][25]

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a defined period (e.g., 60 minutes) at 30°C or 37°C.[23]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the kit protocol. Incubate for 40 minutes.[23]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[23]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the signal against the inhibitor concentration to determine the IC₅₀ value for each kinase.

Kinase TargetIC₅₀ (nM) of Test CompoundIC₅₀ (nM) of Staurosporine
FGFR1[Experimental Data]5
RSK2[Experimental Data]10
FMS[Experimental Data]20
Table 2: Hypothetical kinase inhibition profile. Comparing the IC₅₀ values to a known inhibitor like Staurosporine helps to gauge potency.

Conclusion

This document outlines a systematic approach to investigate the anticancer properties of this compound. By starting with a broad assessment of cytotoxicity and progressively moving towards more specific mechanistic assays, researchers can build a comprehensive profile of this compound's biological activity. The protocols provided are based on established methodologies and offer a solid foundation for the initial stages of drug discovery and development. Positive results from this in vitro screening cascade would provide a strong rationale for advancing the compound to more complex cellular models and eventually to in vivo studies.

References

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  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols. [Link]

  • Bio-Rad. Propidium iodide staining of cells for cell cycle analysis. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]

  • University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. [Link]

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  • Wang, C. et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300262. [Link]

  • Al-Tel, T. H. et al. (2019). Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. Letters in Organic Chemistry, 16(1), 59-67. [Link]

  • Zhang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22171-22181. [Link]

  • Park, H. J. et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(11), 3773-8. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Wang, Y. et al. (2024). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Chemical Biology & Drug Design, 103(1), e14376. [Link]

  • Kumar, C. S. et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Bioorganic & Medicinal Chemistry Letters, 26(15), 3649-55. [Link]

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Sources

Analysis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate using Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This application note provides a comprehensive guide to the analysis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We present a detailed protocol for sample preparation and analysis using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). The methodologies outlined herein are designed to ensure high sensitivity, reproducibility, and structural elucidation through characteristic fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical characterization of novel small molecules.

Introduction and Scientific Context

This compound belongs to the azaindole class of N-heterocyclic compounds. These structures are of significant interest in pharmaceutical development due to their diverse biological activities and presence in numerous bioactive molecules.[1] Accurate and reliable analytical methods are paramount for confirming molecular identity, assessing purity, and understanding the metabolic fate of such compounds.

Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and specificity.[2] Among various ionization techniques, Electrospray Ionization (ESI) is particularly well-suited for polar, nitrogen-containing molecules like the topic compound.[3][4] ESI is a soft ionization method that typically generates intact protonated molecules, [M+H]⁺, providing a clear determination of molecular weight.[5] When coupled with tandem mass spectrometry (MS/MS), it allows for controlled fragmentation of the parent ion, yielding structurally significant fragment ions that serve as a molecular fingerprint.[1][6]

This document details a self-validating protocol, explaining the scientific rationale behind each step to provide a framework for the robust analysis of this compound and structurally related analogs.

Analyte Properties and Characteristics

A foundational understanding of the analyte's physicochemical properties is critical for method development.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₁₀H₁₀N₂O₂[8]
Average Molecular Weight 190.20 g/mol [9]
Monoisotopic Mass 190.07423 Da[9]
CAS Number Not directly available for the 3-carboxylate isomer, but a related isomer (2-carboxylate) is 17288-32-3.[8]

Note: The structure and exact mass are fundamental for setting up the mass spectrometer and interpreting the resulting spectra.

Experimental Workflow: From Sample to Data

The overall analytical process follows a logical sequence from sample preparation to data interpretation. The goal is to prepare a clean, dilute sample in a solvent system compatible with ESI-MS to ensure optimal ionization and prevent instrument contamination.[10][11]

G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution Final Final Sample in ACN/H₂O + 0.1% FA Working->Final Solvent Addition LC LC Injection (Optional) Final->LC ESI ESI Source (+ve mode) LC->ESI MS1 MS1 Full Scan (Detect [M+H]⁺) ESI->MS1 MS2 MS/MS Analysis (Fragment [M+H]⁺) MS1->MS2 Precursor Selection Spec Mass Spectra Review MS2->Spec Frag Fragmentation Pathway Analysis Spec->Frag Report Reporting Frag->Report

Caption: High-level experimental workflow for MS analysis.

Detailed Protocols

Sample Preparation Protocol

Rationale: The primary objective of sample preparation is to create a clean, homogenous solution at an appropriate concentration for MS analysis. High concentrations can cause signal suppression and contaminate the ESI source, while inorganic salts or buffers can interfere with the ionization process.[11][12] Using a combination of organic solvent and acidified water promotes efficient protonation in positive-ion ESI.[1]

Step-by-Step Method:

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the solid in 1 mL of a high-purity organic solvent such as methanol (MeOH) or acetonitrile (ACN).[11]

    • Ensure complete dissolution, using brief sonication if necessary. This solution should be stored in a sealed vial at 4°C.

  • Working Solution (10 µg/mL):

    • Take 10 µL of the 1 mg/mL stock solution.

    • Dilute this aliquot with 990 µL of the same organic solvent to create a 10 µg/mL intermediate working solution.

  • Final Analytical Solution (~100 ng/mL):

    • For direct infusion analysis, take 10 µL of the 10 µg/mL working solution.

    • Dilute with 990 µL of a solvent mixture, typically 50:50 acetonitrile:water containing 0.1% formic acid.[1] The final analyte concentration will be approximately 100 ng/mL, a good starting point for most modern mass spectrometers.

    • Crucial Step: Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE) before placing it in a 2 mL autosampler vial to remove any particulates.[11] This prevents blockages in the fluidic path of the instrument.

Mass Spectrometry and Data Acquisition Protocol

Rationale: ESI in positive ion mode is selected due to the presence of basic nitrogen atoms in the pyrrolopyridine ring system, which are readily protonated to form [M+H]⁺ ions.[4] A full MS scan (MS1) is first performed to identify the precursor ion. Subsequently, a product ion scan (MS/MS) is used to fragment this precursor, providing structural information.[1][6]

Instrumentation: Analysis can be performed on a triple quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap mass spectrometer equipped with an ESI source.

Table 2: Recommended Mass Spectrometer Parameters

ParameterFull Scan (MS1) SettingTandem MS (MS/MS) SettingRationale
Ionization Mode ESI PositiveESI PositivePromotes protonation of basic nitrogen sites.[4]
Capillary Voltage 3.5 - 4.0 kV3.5 - 4.0 kVCreates the electrospray plume for ion generation.[1]
Mass Range m/z 50 - 500m/z 50 - 200Covers the expected precursor and fragment ions.
Source Temperature 120 - 150 °C120 - 150 °CAids in desolvation of droplets.
Desolvation Gas NitrogenNitrogenFacilitates solvent evaporation.
Gas Flow 8 - 12 L/min8 - 12 L/minOptimized to balance desolvation and ion stability.[1]
Nebulizer Pressure 35 - 45 psi35 - 45 psiControls the formation of the aerosol spray.[1]
Fragmentor/Cone Voltage 100 - 135 V100 - 135 VA moderate voltage to transmit ions without in-source fragmentation.[1]
Precursor Ion N/Am/z 191.08Selects the protonated molecule for fragmentation.
Collision Gas N/AArgonInert gas used to induce fragmentation.
Collision Energy (CE) N/A10 - 40 eV (Ramp)The energy applied to induce fragmentation; should be optimized.

Expected Results and Data Interpretation

Full Scan (MS1) Spectrum

In the full scan mode, the primary ion observed should be the protonated molecule [M+H]⁺.

  • Expected Ion: [C₁₀H₁₀N₂O₂ + H]⁺

  • Calculated Monoisotopic m/z: 191.0815

Minor adduct ions such as the sodium adduct [M+Na]⁺ (m/z 213.0634) or the potassium adduct [M+K]⁺ (m/z 229.0374) may also be observed, typically if there is trace salt contamination in the sample or solvent.[13]

Tandem MS (MS/MS) Spectrum and Fragmentation Pathway

The MS/MS spectrum provides the structural fingerprint of the molecule. Based on the structure of this compound, a logical fragmentation cascade can be predicted. The most labile part of the molecule is the ethyl ester side chain, which is expected to fragment first.

Table 3: Predicted Fragment Ions for [M+H]⁺ at m/z 191.08

Observed m/zProposed FormulaNeutral LossProposed Fragment Structure
163.05[C₈H₇N₂O₂]⁺C₂H₄ (Ethylene)Carboxylic acid fragment
145.04[C₈H₅N₂O]⁺C₂H₅OH (Ethanol)Acylium ion after ethanol loss
117.04[C₇H₅N₂]⁺C₂H₅OH + COPyrrolopyridine core after loss of ethanol and CO

Proposed Fragmentation Mechanism:

  • Loss of Ethanol (C₂H₅OH, 46 Da): A common fragmentation pathway for ethyl esters is the neutral loss of ethanol, leading to the formation of a stable acylium ion at m/z 145.04.[14]

  • Loss of Ethylene (C₂H₄, 28 Da): An alternative initial fragmentation can be the loss of ethylene, resulting in the carboxylic acid fragment at m/z 163.05.

  • Loss of Carbon Monoxide (CO, 28 Da): Following the loss of ethanol, the resulting acylium ion (m/z 145.04) can readily lose a molecule of carbon monoxide to produce the fragment at m/z 117.04, representing the core heterocyclic ring structure.[14]

G parent [M+H]⁺ m/z 191.08 frag1 m/z 145.04 parent->frag1 - C₂H₅OH (46 Da) frag3 m/z 163.05 parent->frag3 - C₂H₄ (28 Da) frag2 m/z 117.04 frag1->frag2 - CO (28 Da)

Sources

Application Note & Protocol: High-Purity Crystallization of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The precise control of its solid-state form is critical for ensuring batch-to-batch consistency, bioavailability, and stability in downstream applications. This application note provides a comprehensive guide to the crystallization of this compound, detailing methodologies for solvent selection and the execution of various crystallization techniques to obtain high-purity, crystalline material. The protocols are designed to be a robust starting point for researchers, enabling systematic optimization for yield and crystal quality.

Introduction: The Critical Role of Crystallization

The pyrrolo[3,2-b]pyridine scaffold is a key structural motif in numerous biologically active molecules. This compound, as a derivative, holds potential as a building block in the synthesis of novel therapeutic agents. The isolation of this compound in a highly pure, crystalline form is paramount for unambiguous structural elucidation by techniques like X-ray crystallography and for ensuring reproducible performance in biological assays and formulation studies.

Crystallization is a powerful purification technique that leverages the principles of differential solubility to separate a target compound from impurities.[1][2] The formation of a well-ordered crystal lattice inherently excludes molecules that do not fit, resulting in a significant increase in purity.[1] This guide will walk through the theoretical underpinnings and practical execution of crystallization methods tailored for this specific molecule.

Foundational Principles: Achieving Supersaturation

The driving force for crystallization is the creation of a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility.[3] This thermodynamically unstable state can be induced by several methods, each offering unique advantages for controlling crystal growth. The choice of method depends on the compound's solubility profile and thermal stability.

The primary methods discussed in this guide are:

  • Cooling Crystallization: Ideal for compounds that exhibit a significant increase in solubility with temperature.[3]

  • Slow Solvent Evaporation: A simple and effective method where the gradual removal of solvent increases the solute concentration.[4]

  • Anti-Solvent Addition: Useful for systems where a miscible "anti-solvent" can be introduced to decrease the solute's solubility.[3]

  • Vapor Diffusion: A gentle technique that allows for the slow introduction of an anti-solvent via the vapor phase, often yielding high-quality single crystals.[4]

The Keystone of Crystallization: Solvent Selection

The most critical step in developing a successful crystallization protocol is the selection of an appropriate solvent or solvent system.[2] An ideal solvent for single-solvent crystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[1]

Given the structure of this compound, which contains both hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine nitrogen and the carboxylate group), as well as a moderately non-polar aromatic system, a range of solvents with varying polarities should be screened.

Protocol 1: Systematic Solvent Screening

This protocol provides a systematic approach to identifying suitable solvents for crystallization.

Objective: To identify a solvent or solvent system that provides a steep solubility curve with respect to temperature.

Materials:

  • Crude this compound

  • A selection of solvents (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small, consistent amount (e.g., 10-20 mg) of the crude compound into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the approximate volume of solvent used.

  • If the compound dissolves readily in a small volume at room temperature, the solvent is likely too good and may result in poor recovery. Note this and proceed.

  • If the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture in a controlled manner (e.g., on a hot plate or in a water bath).[2]

  • Continue adding small aliquots of the hot solvent until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will show little to no dissolution at room temperature but complete dissolution upon heating, followed by significant crystal formation upon cooling.[2]

  • Record your observations in a table similar to Table 1.

Data Presentation: Solvent Screening Results

Table 1: Hypothetical Solvent Screening Data for this compound

SolventPolarity IndexSolubility at 25°CSolubility at BoilingCrystal Formation on CoolingNotes
Hexane0.1InsolubleInsolubleNonePotential anti-solvent.
Toluene2.4Sparingly SolubleSolubleGoodPromising for cooling crystallization.
Ethyl Acetate4.4SolubleVery SolublePoorMay be a good "good solvent" in a two-solvent system.
Acetone5.1SolubleVery SolublePoorSimilar to Ethyl Acetate.
Isopropanol3.9Sparingly SolubleSolubleGoodPromising for cooling crystallization.
Ethanol4.3SolubleVery SolubleFairPotential for cooling, but may need lower temperatures.
Methanol5.1Very SolubleVery SolubleNoneToo soluble for single-solvent crystallization.
Water10.2InsolubleInsolubleNonePotential anti-solvent.

Detailed Crystallization Protocols

Based on the solvent screening, the following detailed protocols can be employed.

Protocol 2: Single-Solvent Cooling Crystallization

This is the most common and straightforward method for purifying solid compounds.[1]

Objective: To purify the compound by dissolving it in a hot solvent and allowing it to crystallize upon slow cooling.

Workflow Diagram:

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude compound in minimum hot solvent hot_filter Hot gravity filtration (optional, to remove insoluble impurities) dissolve->hot_filter slow_cool Slow cooling to room temperature hot_filter->slow_cool Clear Solution ice_bath Cooling in ice bath to maximize yield slow_cool->ice_bath vacuum_filter Vacuum filtration to collect crystals ice_bath->vacuum_filter Crystal Slurry wash Wash with cold solvent vacuum_filter->wash dry Dry crystals under vacuum wash->dry Pure Crystalline Product Pure Crystalline Product dry->Pure Crystalline Product

Caption: Workflow for Single-Solvent Cooling Crystallization.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a boiling chip or a magnetic stir bar.

  • Add the chosen solvent (e.g., isopropanol or toluene) in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.[1]

  • If there are any insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cover the flask with a watch glass or loosely with aluminum foil and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, the flask can be placed in an insulated container.[2]

  • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Two-Solvent (Anti-Solvent) Crystallization

This method is useful when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble.[3]

Objective: To induce crystallization by decreasing the solubility of the compound in a solvent mixture.

Logical Diagram:

G start Start with crude compound dissolve Dissolve in minimum volume of 'Good' Solvent e.g., Ethyl Acetate start->dissolve add_anti Slowly add 'Anti-Solvent' e.g., Hexane dissolve->add_anti cloud_point Observe for faint turbidity (cloud point) add_anti->cloud_point cloud_point->add_anti No turbidity warm_redissolve Warm gently to redissolve cloud_point->warm_redissolve Turbidity observed slow_cool Allow to cool slowly warm_redissolve->slow_cool isolate Isolate crystals (Filter, Wash, Dry) slow_cool->isolate

Caption: Decision workflow for Anti-Solvent Crystallization.

Procedure:

  • Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.

  • Slowly add the "anti-solvent" (e.g., hexane) dropwise with constant swirling.

  • Continue adding the anti-solvent until the solution becomes faintly turbid (the cloud point). This indicates that the solution is saturated.

  • If necessary, add a drop or two of the "good" solvent back into the solution until it becomes clear again, or gently warm the mixture until it is clear.

  • Cover the container and allow it to stand undisturbed at room temperature.

  • Crystals should form as the solution slowly cools and equilibrates.

  • Once crystal growth appears complete, cool the mixture in an ice bath to maximize the yield.

  • Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Protocol 4: Slow Evaporation

This is a simple method that can often yield high-quality crystals suitable for X-ray diffraction, though it can be slow.[4][5]

Procedure:

  • Dissolve the compound in a suitable solvent (one in which it is moderately soluble at room temperature, like ethyl acetate).

  • Filter the solution to remove any particulate matter.

  • Place the solution in a vial or beaker and cover it with a cap or parafilm with a few small holes poked in it. The number and size of the holes can be adjusted to control the rate of evaporation.

  • Leave the vial in a vibration-free location at a constant temperature.

  • Crystals will form as the solvent slowly evaporates, increasing the concentration of the compound.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; cooling too fast.Scratch the inside of the flask with a glass rod; add a seed crystal; cool more slowly; evaporate some solvent.[2]
Oiling Out Compound's melting point is lower than the boiling point of the solvent; solution is too concentrated or cooled too quickly.Use a lower boiling point solvent; use a more dilute solution; ensure slow cooling.
Formation of Fine Powder Nucleation is too rapid; solution is too concentrated.Use a more dilute solution; cool more slowly; consider a different solvent system.
Poor Recovery Compound is too soluble in the cold solvent; insufficient cooling time.Use a less polar solvent; ensure the solution is thoroughly chilled in an ice bath; minimize the amount of solvent used for washing.

Conclusion

The crystallization of this compound is a critical step for its purification and characterization. By systematically screening for appropriate solvents and carefully controlling the conditions of crystallization, researchers can obtain high-purity material suitable for a wide range of applications in drug discovery and development. The protocols outlined in this note serve as a foundational guide, from which further optimization can be performed to achieve desired outcomes in terms of crystal size, morphology, and yield.

References

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Retrieved from [Link]

  • Jones, A. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of the Chemical Probe

In the intricate landscape of biological systems, understanding the function of a single protein is a formidable challenge. While genetic methods like CRISPR and RNAi are powerful for reducing protein levels, they do not offer the temporal and dosage control achievable with small molecules.[1] This is the domain of the chemical probe: a highly selective and potent small molecule used to acutely modulate a protein's function in cells and organisms, thereby linking a protein target to a biological phenotype.[2][3]

The pyrrolo[3,2-b]pyridine core is a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal starting point for developing inhibitors against various protein families, particularly kinases and other ATP-binding proteins.[4][5][6] Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate represents a foundational building block in this class. While not a potent probe in its own right, its structure serves as a versatile template for the synthesis of highly specific chemical probes. This guide provides the conceptual framework and practical protocols for developing and utilizing derivatives of this scaffold to interrogate biological systems.

Part 1: The Philosophy of a High-Quality Chemical Probe

The Pillars of a Chemical Probe

A robust chemical probe is not merely an active compound; it is part of a validated system for experimentation. The three pillars of a reliable probe are Potency, Selectivity, and demonstrated Target Engagement in a cellular context.

Parameter Recommended Criteria Rationale & Causality
Biochemical Potency IC₅₀ or Kᵢ < 100 nMHigh potency minimizes the risk of off-target effects at the concentrations required for a cellular phenotype. It ensures that the primary interaction is with the intended target.[1][3]
Selectivity >30-fold against related family membersProteins often exist in families with similar binding sites (e.g., kinases). High selectivity is crucial to ensure the observed phenotype is not a result of modulating multiple family members.[1][3]
Cellular Activity EC₅₀ < 1 µMA probe must be able to cross the cell membrane and engage its target in the complex intracellular environment. A significant drop-off from biochemical to cellular potency may indicate poor permeability or efflux.[3]
Mechanism of Action Defined and UnderstoodThe mode of action (e.g., competitive, allosteric) should be known to aid in the interpretation of results.
Associated Controls Inactive Negative & Orthogonal ControlsThis is non-negotiable for validating that the phenotype is on-target. An inactive analog confirms the effect is not due to the chemical scaffold itself, while an orthogonal probe (different scaffold, same target) confirms the phenotype is tied to the target, not an off-target of the primary probe.[1]
The Experimental Logic: Probe, Negative Control, and Orthogonal Control

Confidence in a chemical probe experiment comes from a triangulation of evidence. The experimental design must incorporate controls that systematically eliminate alternative explanations for an observed phenotype.

G cluster_0 Experimental Setup cluster_1 Observed Outcome Probe Primary Probe (e.g., Derivative of Pyrrolopyridine) Phenotype_Yes Phenotype Observed Probe->Phenotype_Yes Neg_Ctrl Negative Control (Structurally similar, but inactive) Phenotype_No No Phenotype Neg_Ctrl->Phenotype_No Ortho_Ctrl Orthogonal Control (Different scaffold, same target) Ortho_Ctrl->Phenotype_Yes Conclusion High Confidence: Phenotype is ON-TARGET Phenotype_Yes->Conclusion Phenotype_No->Conclusion

Caption: Logical workflow for validating an on-target phenotype.

Part 2: Developing a Probe from the this compound Scaffold

The journey from a scaffold to a validated probe involves chemical synthesis and rigorous biological testing. The this compound structure is typically modified at several positions to achieve potency and selectivity for a target of interest, such as an Acetyl-CoA Carboxylase (ACC) inhibitor.[4]

General Synthetic Strategy & Target Focus

Structure-activity relationship (SAR) studies on the 1H-pyrrolo[3,2-b]pyridine core have shown that modifications can be made to target specific enzymes.[4] For instance, derivatizing the carboxamide at position 3 and the nitrogen at position 1 has yielded potent ACC1 inhibitors.[4] Similarly, related pyrrolopyridine isomers have been developed into potent inhibitors of FMS kinase, JAK3, and FGFR.[5][6][8]

The general workflow for developing a probe from this scaffold is as follows:

Caption: From scaffold to a validated chemical probe system.

Part 3: Experimental Protocols

The following are generalized protocols. They must be optimized for the specific target and cell line being investigated.

Protocol 1: In Vitro Biochemical Potency Assay (Example: Kinase Inhibition)

This protocol describes a generic, fluorescence-based assay to determine the IC₅₀ of a compound against a purified kinase.

Materials:

  • Purified kinase of interest.

  • Fluorescently-labeled peptide substrate.

  • ATP.

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Test compounds (derived from the scaffold) dissolved in DMSO.

  • 384-well, black, low-volume assay plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration to a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Enzyme Addition: Dilute the kinase in assay buffer to the desired concentration (e.g., 2x final concentration) and add to the wells containing the compound. Allow to incubate for 15-30 minutes at room temperature to permit compound binding.

  • Initiate Reaction: Prepare a solution of substrate and ATP in assay buffer (e.g., 2x final concentration). Add this mixture to the wells to start the kinase reaction.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

  • Stop Reaction & Read: Stop the reaction by adding a solution containing EDTA. Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths for the substrate.

  • Data Analysis:

    • Normalize the data using the "no inhibition" (DMSO) and "full inhibition" (no enzyme) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement (Example: Western Blot for Phospho-Protein)

This protocol assesses if the probe can inhibit the activity of its target kinase inside a cell by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Relevant cell line cultured in appropriate media.

  • Test compound and negative control.

  • Growth factor or stimulus (if required to activate the pathway).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total protein and phospho-specific for the downstream target).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Protein quantification assay (e.g., BCA).

Procedure:

  • Cell Plating: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (if necessary): To reduce basal signaling, serum-starve the cells for 4-24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the chemical probe or negative control for 1-2 hours.

  • Stimulation: Add the appropriate growth factor or stimulus (e.g., EGF for EGFR pathway) for a short period (e.g., 10-15 minutes) to activate the signaling pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.

  • Quantification & Sample Prep: Scrape the lysates, centrifuge to pellet debris, and determine the protein concentration of the supernatant. Normalize all samples to the same concentration and add Laemmli buffer.

  • Western Blot:

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with the primary phospho-specific antibody overnight at 4°C.

    • Wash, then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with the antibody for the total protein as a loading control.

Protocol 3: Cellular Phenotype Assay (Example: Anti-Proliferation)

This protocol measures the effect of the probe on cell viability or proliferation, linking target engagement to a functional outcome.

Materials:

  • Cancer cell line of interest.

  • 96-well clear-bottom plates.

  • Test compound, negative control, and a positive control (e.g., staurosporine).

  • MTT or resazurin-based viability reagent.

  • Plate reader (absorbance or fluorescence).

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add a range of concentrations of the test compounds (probe and negative control) to the wells. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for a period relevant to their doubling time (e.g., 72 hours).

  • Viability Measurement: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Read Plate: If using MTT, solubilize the formazan crystals and read the absorbance. If using resazurin, read the fluorescence.

  • Data Analysis: Normalize the data to the vehicle-treated cells and plot cell viability versus the log of the compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition). A potent probe should show a significant GI₅₀, while the negative control should be inactive at high concentrations.

References

  • Target Identific
  • Which Small Molecule?
  • CHOOSING & USING CHEMICAL PROBES.Cayman Chemical.
  • Chemical Probes.Cambridge MedChem Consulting.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.Synthesis.
  • Chemical probes and drug leads from advances in synthetic planning and methodology.PubMed Central.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor.PubMed.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.Taylor & Francis Online.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to enhance the yield and purity of this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction

This compound is a key building block in medicinal chemistry, forming the core of various biologically active compounds. The synthesis of this 4-azaindole derivative can be challenging due to the electronic nature of the pyridine ring. This guide will focus on a robust synthetic approach and provide strategies to overcome common experimental hurdles.

Recommended Synthetic Approach: The Leimgruber-Batcho Indole Synthesis

While the Fischer indole synthesis is a classic method for indole formation, the Leimgruber-Batcho synthesis often provides a more reliable and higher-yielding route for electron-deficient systems like the target pyrrolopyridine.[1][2] This method avoids the harsh acidic conditions of the Fischer synthesis, which can lead to degradation and unwanted side reactions.[3]

The general workflow for the Leimgruber-Batcho synthesis of this compound is depicted below:

Leimgruber_Batcho A 2-Methyl-3-nitropyridine B Intermediate Enamine A->B 1. DMF-DMA, Pyrrolidine 2. Ethyl pyruvate C This compound B->C Reductive Cyclization (e.g., Pd/C, H2 or Fe/AcOH)

Caption: Leimgruber-Batcho synthesis workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Intermediate Enamine

Symptoms:

  • Incomplete consumption of the starting 2-methyl-3-nitropyridine observed by TLC or LC-MS.

  • Formation of multiple unidentified byproducts.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Insufficiently Reactive Condensing Agent N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is the common reagent, but its reactivity can be influenced by purity and reaction conditions.1. Use Fresh Reagent: Ensure the DMF-DMA is fresh and has been stored under anhydrous conditions. 2. Inclusion of an Amine: The addition of a secondary amine like pyrrolidine can accelerate the reaction by forming a more reactive intermediate.[2] 3. Temperature Optimization: While the reaction is often run at elevated temperatures, excessive heat can lead to decomposition. Experiment with a temperature range of 80-120 °C.
Suboptimal Reaction Time The reaction may not have reached completion, or prolonged reaction times may lead to degradation.1. Monitor Progress: Track the reaction progress closely using TLC or LC-MS. 2. Microwave Irradiation: Consider using microwave-assisted heating to reduce reaction times and potentially improve yields.[4]
Problem 2: Inefficient Reductive Cyclization and Low Final Product Yield

Symptoms:

  • The reaction stalls with the enamine intermediate remaining.

  • A complex mixture of products is formed, making purification difficult.

  • The desired product is isolated in a low yield.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Ineffective Reducing Agent The choice of reducing agent is critical for the successful cyclization of the nitroenamine intermediate.1. Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (H2 gas or a transfer hydrogenation reagent like ammonium formate) is often effective.[2] 2. Metal-Acid Systems: A combination of iron powder in acetic acid (Fe/AcOH) or stannous chloride (SnCl2) can also be employed for the reduction.[5] 3. Titanium(III) Chloride: TiCl3 is a milder reducing agent that can be effective and its acidic nature can promote the subsequent cyclization.
Harsh Reaction Conditions High temperatures or overly acidic conditions can lead to the formation of tars and other byproducts.1. Temperature Control: Maintain the lowest temperature that allows for a reasonable reaction rate. 2. pH Control: If using a metal-acid system, ensure the pH does not become excessively acidic.
Side Reactions The intermediate amino-enamine can be prone to polymerization or other side reactions.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 2. Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents like ethanol or acetic acid are commonly used for these reductions.

Frequently Asked Questions (FAQs)

Q1: Can I use the Fischer indole synthesis for this target molecule?

While the Fischer indole synthesis is a powerful tool, its application to the synthesis of 4-azaindoles can be challenging due to the electron-deficient nature of the pyridine ring in the required 3-pyridylhydrazone intermediate.[3] This often necessitates harsh acidic conditions and high temperatures, which can lead to low yields and the formation of polymeric byproducts. The Leimgruber-Batcho approach generally offers a milder and more efficient alternative for this class of compounds.[1][2]

Q2: What is the key mechanistic step in the Leimgruber-Batcho synthesis?

The key step is the formation of a nitroenamine intermediate from the reaction of an o-nitrotoluene derivative with a formamide acetal. This intermediate then undergoes reductive cyclization. The initial condensation takes advantage of the increased acidity of the benzylic protons of the o-nitrotoluene.[1]

Leimgruber_Mechanism cluster_0 Enamine Formation cluster_1 Reductive Cyclization A o-Nitrotoluene Derivative B Nitroenamine A->B DMF-DMA, Pyrrolidine C Nitroenamine D Aminoenamine C->D Reduction (e.g., Pd/C, H2) E Indole Product D->E Cyclization & Elimination

Caption: Key stages of the Leimgruber-Batcho synthesis.

Q3: How should I purify the final product, this compound?

Standard purification techniques such as column chromatography are typically effective.

Technique Details
Column Chromatography Stationary Phase: Silica gel is commonly used. If the compound shows signs of degradation on silica, consider using neutral alumina or deactivating the silica with triethylamine. Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The polarity can be adjusted based on TLC analysis.
Recrystallization If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method for obtaining highly pure material.

Q4: Are there alternative synthetic routes I should consider?

Yes, other methods for constructing the pyrrolopyridine core exist, such as the Hemetsberger and Bartoli indole syntheses.

  • Hemetsberger Indole Synthesis: This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. While yields can be good, the synthesis and stability of the azido starting material can be problematic.[6][7]

  • Bartoli Indole Synthesis: This approach utilizes the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. It can be a viable option, though yields can be variable.[8]

The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific substitution pattern of the target molecule.

Detailed Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Synthesis of the Intermediate Enamine

  • To a solution of 2-methyl-3-nitropyridine (1.0 eq) in anhydrous DMF, add pyrrolidine (1.5 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the mixture to 100 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl pyruvate (1.2 eq) and continue stirring at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine intermediate from the previous step in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~10 mol%).

  • Subject the mixture to hydrogenation (H2 balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitor by TLC).

  • Alternatively, for transfer hydrogenation, add ammonium formate (5.0 eq) and heat the mixture to reflux for 2-4 hours.

  • After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through a well-optimized Leimgruber-Batcho synthesis. By carefully controlling reaction parameters and proactively troubleshooting potential issues, researchers can significantly improve the yield and purity of this important heterocyclic compound. This guide provides a foundation for the successful synthesis and optimization of this valuable building block for drug discovery and development.

References

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Identifying common impurities in Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) regarding the common impurities encountered during the synthesis of this important heterocyclic compound.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the development of kinase inhibitors for the treatment of cancers and inflammatory diseases[1]. The most common and direct route to this scaffold is the Fischer indole synthesis, a robust reaction that has been a cornerstone of heterocyclic chemistry for over a century[2][3][4]. This process typically involves the acid-catalyzed reaction of 3-hydrazinopyridine with ethyl pyruvate.

While seemingly straightforward, the aza-Fischer indole synthesis for pyrrolopyridines presents unique challenges due to the electronic properties of the pyridine ring. These challenges can lead to the formation of various impurities that may complicate purification and compromise the quality of the final product. This guide will provide a detailed overview of these potential impurities, their mechanisms of formation, and practical strategies for their identification and mitigation.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on impurity identification and resolution.

Issue 1: Presence of Unreacted Starting Materials

Q: My final product is contaminated with significant amounts of 3-hydrazinopyridine and/or ethyl pyruvate. What is the likely cause and how can I resolve this?

A: The presence of unreacted starting materials is a common issue that typically points to an incomplete reaction.

Causality:

  • Insufficient Acid Catalyst: The Fischer indole synthesis is acid-catalyzed. An inadequate amount or a catalyst that is too weak may not be sufficient to promote the key steps of the reaction, including the[5][5]-sigmatropic rearrangement of the hydrazone intermediate[2][3].

  • Suboptimal Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low or the reaction time is too short, the conversion to the product will be incomplete.

  • Poor Quality of Starting Materials: Impurities in the 3-hydrazinopyridine or ethyl pyruvate can inhibit the reaction. Ethyl pyruvate, in particular, can be susceptible to hydrolysis or self-condensation over time[6].

Troubleshooting Protocol:

  • Verify Starting Material Purity: Before starting the synthesis, confirm the purity of 3-hydrazinopyridine and ethyl pyruvate by 1H NMR or GC-MS. Use freshly distilled ethyl pyruvate if necessary.

  • Optimize Acid Catalyst: If the reaction is sluggish, consider increasing the concentration of the acid catalyst. A range of Brønsted acids (e.g., H2SO4, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl2, BF3·OEt2) can be employed[2][3]. A systematic screening of catalysts may be necessary.

  • Adjust Reaction Conditions: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, gradually increase the temperature. Extended reaction times may also be necessary, but be mindful of potential degradation of the product under harsh conditions.

  • Purification: Unreacted starting materials can often be removed during workup and purification. 3-Hydrazinopyridine, being basic, can be removed with an acidic wash. Ethyl pyruvate is volatile and can be partially removed under reduced pressure. Flash column chromatography is typically effective for separating the final product from residual starting materials.

Issue 2: Formation of Regioisomers

Q: I am observing an isomeric impurity in my final product. What is this impurity and how can I minimize its formation?

A: When using unsymmetrical ketones like ethyl pyruvate, the formation of a regioisomeric byproduct is a possibility, although generally the desired 3-carboxylate is the major product. The potential regioisomer is Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

Causality: The Fischer indole synthesis proceeds through an enamine intermediate. For ethyl pyruvate, tautomerization can theoretically lead to two different enamines, which upon rearrangement and cyclization would yield the 2- and 3-substituted pyrrolopyridines. The regioselectivity is influenced by the steric and electronic effects of the substituents on the ketone and the nature of the acid catalyst.

Troubleshooting Protocol:

  • Catalyst Selection: The choice of acid catalyst can significantly influence the regioselectivity. In some cases, Lewis acids may offer better control than Brønsted acids. Experimenting with different catalysts is recommended.

  • Temperature Control: Reaction temperature can also affect the ratio of isomers. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the thermodynamically more stable product.

  • Purification: If the formation of the regioisomer cannot be completely suppressed, careful purification is necessary. HPLC is a powerful tool for both the analysis and purification of isomeric mixtures. Developing a suitable HPLC method is crucial (see Analytical Protocols section).

Issue 3: Aldol Condensation and Other Side Products

Q: My reaction mixture is complex, with several unidentified byproducts. What are the likely side reactions occurring?

A: The acidic and often high-temperature conditions of the Fischer indole synthesis can promote various side reactions.

Causality:

  • Aldol Condensation of Ethyl Pyruvate: Under acidic conditions, ethyl pyruvate can undergo self-condensation to form a variety of byproducts, which can further react to form complex polymeric material.

  • Degradation of Starting Materials or Product: The starting 3-hydrazinopyridine and the final pyrrolopyridine product can be susceptible to degradation under harsh acidic conditions and high temperatures, leading to tar formation.

  • Side Reactions of the Pyridine Ring: The pyridine nitrogen can be protonated, which can influence the reactivity of the ring and potentially lead to undesired side reactions.

Troubleshooting Protocol:

  • Slow Addition of Ketone: To minimize the self-condensation of ethyl pyruvate, it can be added slowly to the reaction mixture containing the 3-hydrazinopyridine and the acid catalyst. This keeps the instantaneous concentration of the ketone low.

  • Milder Reaction Conditions: Employing milder acid catalysts and the lowest effective reaction temperature can help to reduce the extent of side reactions and degradation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of colored impurities.

  • Thorough Purification: A multi-step purification strategy may be necessary for complex reaction mixtures. This could involve an initial acid-base extraction to remove basic and acidic impurities, followed by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in the Fischer indole synthesis of this compound?

The choice and concentration of the acid catalyst, along with the reaction temperature, are the most critical parameters. The electron-deficient nature of the pyridine ring in the 3-hydrazinopyridine precursor makes the cyclization step more challenging than in the synthesis of simple indoles. Therefore, finding the right balance between a catalyst that is strong enough to drive the reaction to completion but not so harsh as to cause significant degradation is key.

Q2: How can I effectively monitor the progress of the reaction?

TLC and HPLC are the most common methods. For TLC, a mobile phase of ethyl acetate/hexanes is often a good starting point. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is typically effective.

Q3: My purified product is colored. What is the likely cause and how can I decolorize it?

Colored impurities often arise from degradation or oxidative side reactions. If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be effective in removing colored impurities. Treating a solution of the product with activated carbon can also help to remove color.

Q4: Can I use a one-pot procedure for the synthesis?

Yes, a one-pot procedure where the hydrazone is formed in situ and then cyclized without isolation is common for the Fischer indole synthesis[2]. This can be more efficient, but it also means that any impurities in the starting materials will be carried through to the cyclization step.

Analytical Protocols and Data

Accurate identification and quantification of impurities are crucial for ensuring the quality of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

A validated RP-HPLC method is essential for determining the purity of the final product and for quantifying any impurities.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm and 285 nm
Injection Volume 10 µL

This is a general method and may require optimization for specific impurity profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of the final product and any isolated impurities.

1H NMR (500 MHz, CDCl3) of this compound (Expected):

  • δ 8.60 (dd, J = 4.5, 1.5 Hz, 1H, H-7)

  • δ 8.15 (s, 1H, H-2)

  • δ 7.80 (dd, J = 8.5, 1.5 Hz, 1H, H-5)

  • δ 7.15 (dd, J = 8.5, 4.5 Hz, 1H, H-6)

  • δ 4.40 (q, J = 7.0 Hz, 2H, -OCH2CH3)

  • δ 1.40 (t, J = 7.0 Hz, 3H, -OCH2CH3)

  • Broad singlet for NH proton

13C NMR (125 MHz, CDCl3) of this compound (Expected):

  • δ 165.0 (C=O)

  • δ 148.0 (C-7)

  • δ 142.0 (C-8a)

  • δ 130.0 (C-3a)

  • δ 128.0 (C-2)

  • δ 120.0 (C-5)

  • δ 116.0 (C-6)

  • δ 108.0 (C-3)

  • δ 60.5 (-OCH2CH3)

  • δ 14.5 (-OCH2CH3)

Note: Actual chemical shifts may vary slightly depending on the solvent and concentration.

Visualizing Impurity Formation Pathways

The following diagram illustrates the main reaction pathway and potential side reactions in the Fischer indole synthesis of this compound.

Fischer_Indole_Synthesis cluster_impurities Potential Impurities Reactants 3-Hydrazinopyridine + Ethyl Pyruvate Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Unreacted Unreacted Starting Materials Reactants->Unreacted Incomplete Reaction Aldol Aldol Condensation Products Reactants->Aldol Self-Condensation of Pyruvate Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Degradation Degradation Products (Tar) Hydrazone->Degradation Harsh Conditions Product This compound Enamine->Product [3,3]-Sigmatropic Rearrangement & Cyclization Regioisomer Regioisomer (2-carboxylate) Enamine->Regioisomer Alternative Tautomerization Product->Degradation

Caption: Synthetic pathway and potential impurity formation in the Fischer indole synthesis.

Conclusion

The synthesis of this compound via the Fischer indole synthesis is a powerful and widely used method. However, a thorough understanding of the potential side reactions and the resulting impurities is essential for the successful and reproducible synthesis of this important molecule. By carefully controlling reaction conditions, ensuring the purity of starting materials, and employing appropriate analytical techniques, researchers can minimize the formation of impurities and obtain a high-quality product suitable for further applications in drug discovery and development.

References

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Troubleshooting column chromatography for Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate purification.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Welcome to the technical support guide for the chromatographic purification of this compound. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. The unique azaindole structure of this molecule, featuring a basic pyridine nitrogen and a polar ester functional group, presents specific challenges during silica gel chromatography. This guide is structured to help you diagnose and resolve these issues efficiently, ensuring high purity and yield.

Initial Diagnosis: Troubleshooting Workflow

Before diving into specific FAQs, use the following workflow to diagnose the issue you are encountering. This diagram will direct you to the most relevant section of this guide.

TroubleshootingWorkflow start Start What is your primary issue? tailing Poor Peak Shape Tailing or streaking on TLC/column start->tailing Shape separation Poor Separation Product and impurity co-elute start->separation Purity no_elution No Elution Compound stuck at baseline start->no_elution Mobility low_yield Low Yield / No Recovery Product is lost during purification start->low_yield Quantity q1 Go to FAQ #1 | Mitigating Peak Tailing tailing->q1 q2 Go to FAQ #2 | Improving Resolution separation->q2 q3 Go to FAQ #3 | Eluting Highly Polar Compounds no_elution->q3 q4 Go to FAQ #4 | Investigating Low Recovery low_yield->q4

Caption: A high-level workflow for troubleshooting common chromatography issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound is streaking or showing significant peak tailing on the TLC/column. What's happening and how do I fix it?

A1: Cause and Mechanism: This is the most common issue for nitrogen-containing heterocycles like your pyrrolopyridine. Peak tailing is primarily caused by the strong interaction between the basic nitrogen atom on the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1] This creates a secondary, non-ideal interaction that slows down a portion of the analyte molecules, causing them to elute gradually and form a "tail."

TailingMechanism Mechanism of Peak Tailing and Mitigation cluster_0 Standard Silica Column cluster_1 Mitigation Strategy Analyte Pyrrolopyridine (Basic Nitrogen) Silica Silica Surface (Acidic Silanols) Analyte->Silica Strong Interaction (H-Bonding / Acid-Base) Result1 Peak Tailing Silica->Result1 Analyte2 Pyrrolopyridine Silica2 Silica Surface Analyte2->Silica2 Weak Interaction (Normal Partitioning) Result2 Symmetrical Peak Silica2->Result2 TEA Triethylamine (TEA) (Competing Base) TEA->Silica2 Preferential Binding (Shields Silanols)

Caption: Interaction of basic analytes with silica and mitigation with a competing base.

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your eluent. This "competing base" will preferentially interact with the acidic silanol sites, effectively shielding them from your compound.[1][2]

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase (e.g., Hexane/Ethyl Acetate).[2][3] This is highly effective for basic compounds.

    • Ammonia: A solution of 1-2% ammonia in methanol can be used as the polar component of your eluent system (e.g., Dichloromethane/Ammoniated Methanol).

  • Change of Stationary Phase: If mobile phase modifiers are not sufficient or compatible with your subsequent steps, consider an alternative stationary phase.

    • Deactivated Silica: You can pre-treat, or "deactivate," the silica gel by flushing the packed column with a solvent system containing 1-3% TEA before loading your sample.[3]

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.[2]

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography using a solvent system like water/acetonitrile may provide a better separation mechanism.[2]

Q2: I'm having trouble getting good separation between my product and a persistent impurity. How can I improve resolution?

A2: Achieving good resolution requires optimizing the selectivity of your chromatographic system. This means maximizing the difference in how your product and the impurity interact with the stationary and mobile phases.

Solutions:

  • Optimize the Solvent System: Your primary tool is Thin Layer Chromatography (TLC).

    • Adjust Polarity: If the spots are too close together, first try adjusting the ratio of your current solvent system (e.g., from 30% EtOAc in Hexane to 20%). The ideal Rf value for column chromatography is between 0.2 and 0.4.[3][4]

    • Change Solvent Selectivity: If adjusting polarity doesn't work, switch to a different solvent system. Solvents are grouped into different selectivity classes based on their dipole moment and hydrogen bonding capabilities. For example, if Hexane/Ethyl Acetate fails, try a system like Dichloromethane/Methanol or Toluene/Acetone.[2][5]

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase its polarity over the course of the separation. This helps to sharpen the peak of your desired compound while eluting more strongly retained impurities later.[3]

  • Improve Column Packing and Loading:

    • Ensure your column is packed uniformly without any cracks or channels. A poorly packed column drastically reduces separation efficiency.[6]

    • Load your sample in the smallest possible volume of solvent to create a narrow starting band.[7] If your sample is poorly soluble, use the dry loading technique (see Protocol 3 ).

Q3: My compound won't elute from the silica column, even with 100% ethyl acetate. What are my options?

A3: This indicates that your compound is highly polar and is adsorbing very strongly to the silica gel.

Solutions:

  • Increase Mobile Phase Polarity Drastically: Ethyl acetate is a mid-polarity solvent. You need to switch to a much stronger eluent system.

    • Dichloromethane (DCM) / Methanol (MeOH): Start with a TLC using 5% MeOH in DCM and increase the MeOH concentration as needed. This is a very common and effective system for polar compounds.[6]

    • Add Acetic Acid: If your compound has acidic protons (like the pyrrole N-H) and is still retained, adding 0.5-1% acetic acid to the mobile phase can sometimes help by competing for hydrogen bonding sites.

  • Switch to a Different Stationary Phase:

    • Reversed-Phase (C18) Silica: This is often the best solution for very polar compounds. The separation mechanism is based on hydrophobicity, and your polar compound will elute early with a highly aqueous mobile phase (e.g., water/acetonitrile or water/methanol).

    • Alumina: As mentioned before, alumina has different surface properties than silica and may allow your compound to elute.[2]

Q4: I'm observing low recovery/yield after my column. Where could my product have gone?

A4: Low recovery can stem from several factors, from irreversible adsorption to decomposition on the column.

Solutions:

  • Check for Irreversible Adsorption: This can happen if the compound binds too strongly, especially if tailing is severe. Using a modified eluent with TEA or switching to alumina can mitigate this.[2]

  • Test for Compound Stability on Silica: Some N-heterocycles can degrade on the acidic surface of silica gel.[6][8]

    • Perform a 2D TLC Stability Test: Spot your compound on a TLC plate. Run it in a solvent system. Dry the plate completely, then turn it 90 degrees and run it again in the same solvent system. If you see any new spots other than the one on the diagonal, your compound is decomposing on the silica.[8]

    • If decomposition is confirmed, you must use a less acidic stationary phase like neutral alumina or deactivated silica.[6][8]

  • Ensure Complete Elution: It's possible your compound simply hasn't eluted yet. After you believe your product has been collected, flush the column with a very strong solvent (e.g., 20% Methanol in DCM) and check this "flush" fraction by TLC to see if any product was left behind.

  • Avoid Column Overload: Loading too much crude material can saturate the stationary phase, leading to broad bands and poor separation, which can be mistaken for low yield when fractions are combined. A general rule is to load 1-5% of crude material by mass of the stationary phase.[2]

Q5: My crude material is not soluble in my chosen eluent (e.g., Hexane/EtOAc). How should I load my column?

A5: This is a common problem, especially when a non-polar eluent is required for good separation, but the crude product is polar. Loading the sample in a strong, polar solvent will ruin the separation.

Solution: Dry Loading The definitive solution is to dry-load your sample. This involves adsorbing your crude material onto a small amount of silica gel (or Celite) before adding it to the column. This ensures that the compound is introduced to the column in a solid, concentrated band without using a strong solvent.[7][9] See Protocol 3 for a step-by-step guide.

Key Protocols and Data

Protocol 1: Systematic TLC Analysis
  • Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • On a single TLC plate, spot your crude material in multiple lanes.

  • Develop each lane in a different solvent system. Start with a range of polarities (e.g., 10%, 30%, 50% Ethyl Acetate in Hexane) and different solvent families (e.g., DCM/MeOH).

  • Visualize the plates under a UV lamp.

  • The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 and show the best possible separation from all impurities.[4]

Protocol 2: Column Deactivation with Triethylamine
  • Dry pack or slurry pack your silica gel column as you normally would using your chosen non-polar solvent (e.g., Hexane).

  • Prepare a batch of your starting eluent that includes 1-3% triethylamine (e.g., 20% EtOAc in Hexane + 1% TEA).

  • Flush the packed column with at least two column volumes of this TEA-containing eluent. Discard the eluate.[3]

  • The silica is now deactivated. You can proceed to load your sample and run the column using your optimized mobile phase (which should also contain 0.1-1% TEA for best results).

Protocol 3: Dry Loading Technique
  • Dissolve your entire crude sample in a minimal amount of a volatile solvent in which it is soluble (e.g., DCM, Acetone, or Methanol).

  • In a round-bottom flask, add 5-10 times the mass of your crude product in dry silica gel to the solution.[7]

  • Swirl to create a slurry and then remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of silica gel impregnated with your sample.

  • Carefully add this powder to the top of your packed column.

  • Gently tap the side of the column to settle the powder into a flat, level band.

  • Carefully add a thin layer of sand on top of the sample layer to prevent disturbance when adding eluent.[9]

  • Proceed with elution.

Data Summary Table

Table 1: Recommended Solvent Systems & Modifiers

Solvent System (v/v)Relative PolarityTarget Compound Class & Comments
Hexane / Ethyl AcetateLow to MediumGood starting point. Excellent for many mid-polarity compounds.
Dichloromethane / MethanolMedium to HighA stronger, more polar system. Very effective for eluting polar N-heterocycles.[6]
Toluene / AcetoneMediumOffers different selectivity compared to ester-based systems. Can sometimes improve separation of closely-eluting spots.
Modifier Purpose Typical Concentration
Triethylamine (TEA)Basic Modifier0.1 - 1%. Neutralizes acidic silica sites to prevent peak tailing of basic compounds.[2][10]
Acetic Acid (AcOH)Acidic Modifier0.5 - 1%. Can improve peak shape for acidic compounds or compounds that H-bond strongly. Use with caution.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44630701, ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Takeuchi, T., Kawasaki, T., & Lim, L. W. (2010). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography. Analytical Sciences, 26(4), 511-514. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity of stationary phases based on pyridinium ionic liquids for capillary gas chromatography. Retrieved from [Link]

  • Garrido, J. L., & Zapata, M. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Rookie Mistakes: Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18754117, 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid. Retrieved from [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). ethyl 4-chloro-1H-pyrrolo[2, 3-b]pyridine-3-carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Addressing stability issues of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and mitigating the stability challenges of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate in solution. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested strategies to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Pyrrolopyridine Ester Stability

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Like many complex organic molecules, particularly those containing ester functional groups, its stability in solution can be a critical variable influencing experimental outcomes. Degradation, often subtle, can lead to decreased potency, altered biological activity, and inconsistent results. This guide is structured to help you diagnose, troubleshoot, and proactively manage these stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of this compound.

Q1: My solution of this compound is losing potency over a short period. What is the likely cause?

A1: The most probable cause is the hydrolysis of the ethyl ester bond.[3] This reaction, catalyzed by water, cleaves the ester to form the corresponding 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and ethanol. The rate of this hydrolysis is highly sensitive to pH, temperature, and the presence of certain catalysts.[4]

Q2: What are the primary degradation pathways I should be aware of?

A2: Based on the structure, two primary degradation pathways are of concern:

  • Hydrolysis: As mentioned, the ester group is susceptible to cleavage in aqueous environments, a reaction that can be accelerated under both acidic and basic conditions.[5]

  • Oxidation: The electron-rich pyrrolopyridine ring system may be susceptible to oxidation, especially when exposed to atmospheric oxygen, metal ions, or light. This can lead to the formation of N-oxides or other oxidized species, often accompanied by a change in solution color.[6]

Q3: How do pH, temperature, and light influence the stability of this compound?

A3:

  • pH: The stability of the ester is critically dependent on pH. Esters typically exhibit a U-shaped stability profile, with the greatest stability occurring in a slightly acidic to neutral pH range (typically pH 4-6). The rate of hydrolysis increases significantly in strongly acidic or, more dramatically, in alkaline (basic) conditions.[4]

  • Temperature: Chemical degradation rates, including hydrolysis and oxidation, generally increase with temperature. For every 10°C increase, the reaction rate can double or triple. Therefore, storing stock solutions at lower temperatures (e.g., 2-8°C or -20°C) is a crucial first step.[6]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[6][7] This can involve complex radical reactions, leading to a variety of degradation products and often discoloration. It is always advisable to protect solutions from light by using amber vials or covering containers with foil.

Q4: What are the best practices for preparing and storing stock solutions?

A4: To maximize the shelf-life of your stock solutions, we recommend the following:

  • Solvent Choice: Whenever possible, use anhydrous aprotic solvents like DMSO or DMF for initial stock preparation. For aqueous experimental buffers, prepare the final dilution immediately before use.

  • pH Control: If an aqueous solution is necessary, use a buffer system to maintain the pH in the optimal stability range (empirically determined, but likely pH 4-6).[6]

  • Minimize Water: Use anhydrous grade solvents and minimize exposure to atmospheric moisture to slow hydrolysis.[8]

  • Storage Conditions: Store solutions in tightly sealed vials at low temperatures (≤ -20°C) and protected from light. Consider storing aliquots to avoid repeated freeze-thaw cycles.

Part 2: Systematic Troubleshooting Guide

When an issue arises, a systematic approach is key to identifying the root cause.

Observable Issue: Progressive Loss of Purity by HPLC Analysis

If you observe a decrease in the main peak area with the concurrent appearance of new peaks, it is a clear sign of chemical degradation.

The following workflow, presented as a decision-making diagram, can help you pinpoint the cause.

start Purity Loss Detected check_hydrolysis Hypothesis: Hydrolysis Analyze for Carboxylic Acid Degradant (LC-MS Recommended) start->check_hydrolysis check_oxidation Hypothesis: Oxidation/ Photodegradation (Observe for Discoloration) start->check_oxidation  No clear hydrolytic  degradant, or in parallel check_ph Is solution pH < 4 or > 7? check_hydrolysis->check_ph  Degradant Found? Yes adjust_ph Action: Optimize pH Use buffer in pH 4-6 range. Re-evaluate stability. check_ph->adjust_ph Yes check_water Is solution aqueous or exposed to humidity? check_ph->check_water No hydrolysis_confirmed Root Cause Likely Hydrolysis adjust_ph->hydrolysis_confirmed use_aprotic Action: Minimize Water Use anhydrous aprotic solvents. Store under inert gas. check_water->use_aprotic Yes use_aprotic->hydrolysis_confirmed check_light Is solution exposed to light? check_oxidation->check_light protect_light Action: Protect from Light Use amber vials. Re-evaluate stability. check_light->protect_light Yes check_oxygen Is solution exposed to air? check_light->check_oxygen No oxidation_confirmed Root Cause Likely Oxidation or Photodegradation protect_light->oxidation_confirmed protect_oxygen Action: Protect from Oxygen Degas solvent, use inert atmosphere. Consider antioxidants. check_oxygen->protect_oxygen Yes protect_oxygen->oxidation_confirmed

Caption: Troubleshooting workflow for purity loss.

This diagnostic tree prioritizes the most common failure mode for esters—hydrolysis. By analyzing for the expected carboxylic acid degradant (1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid[9]), you can confirm this pathway. LC-MS is invaluable here as it can confirm the mass of the degradant. Subsequent checks on pH and water exposure are logical next steps. If hydrolysis is ruled out or occurs in parallel, investigating oxidative and photolytic pathways is necessary.

Part 3: Proactive Stability Enhancement & Characterization

To prevent issues and ensure data quality, a proactive approach to understanding your molecule's stability is essential. Forced degradation studies are the industry-standard method for this purpose.[10]

Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.[5][11] This is fundamental for developing a stability-indicating analytical method.

cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) aliquot Aliquot into separate vials for each stress condition prep->aliquot acid Acid Hydrolysis 0.1 M HCl, 60°C base Base Hydrolysis 0.1 M NaOH, RT oxidative Oxidation 3% H2O2, RT thermal Thermal 60°C (in dark) photo Photolytic ICH Q1B light exposure control Control (Stored at 5°C in dark) sampling Sample at T=0, 2, 8, 24 hr (Neutralize acid/base samples) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling control->sampling hplc Analyze all samples by RP-HPLC with PDA/UV detector sampling->hplc mass_spec Characterize major degradants using LC-MS hplc->mass_spec reactant This compound (Parent Compound) products 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid + Ethanol reactant->products + H₂O (Acid or Base Catalyzed)

Sources

Technical Support Center: Solubility Enhancement for Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during your research and development workflows. The methodologies described herein are grounded in established physicochemical principles to ensure robust and reproducible results.

Initial Assessment: Understanding the Solubility Challenge

This compound, like many heterocyclic compounds, is anticipated to have low aqueous solubility due to its rigid, aromatic structure.[1][2] The core scaffold, a pyrrolopyridine, is a weak base, which presents specific opportunities for solubility manipulation.[2][3][4] Before applying enhancement strategies, it is crucial to characterize the nature of your solubility problem.

Q1: My compound is not dissolving in my desired aqueous buffer. What is my first step?

A1: The first step is to determine the compound's intrinsic solubility (S₀) and to understand if you are facing a kinetic or thermodynamic solubility limit. Thermodynamic solubility is the true equilibrium solubility, whereas kinetic solubility refers to the concentration of a compound that dissolves in a given time under specific conditions and can be influenced by factors like the solid-state form and dissolution rate.

Experimental Protocol: Basic Aqueous Solubility Assessment

  • Preparation: Prepare a stock solution of your compound in a water-miscible organic solvent (e.g., DMSO).

  • Dilution: Add a small aliquot of the stock solution to your aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4) to create a supersaturated solution.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a low-binding filter, e.g., PVDF).

  • Quantification: Analyze the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the final concentration of the dissolved compound. This value represents the equilibrium solubility.

Part 1: Primary Strategies - Vehicle Modification

These strategies focus on altering the formulation or vehicle to increase the amount of compound that can be dissolved.

Strategy 1: pH Adjustment

Q2: How can I leverage pH to improve the solubility of my compound?

A2: The 1H-pyrrolo[3,2-b]pyridine scaffold contains a basic nitrogen atom in the pyridine ring.[3][4] At a pH below the pKa of this nitrogen, the compound will become protonated, forming a more soluble cationic species.[5][6] Therefore, decreasing the pH of the aqueous vehicle is a primary and highly effective strategy for enhancing solubility. The Henderson-Hasselbalch equation generally describes this pH-dependent solubility behavior for ionizable compounds.[7][8]

Mechanism of pH-Dependent Solubility

cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated Cationic Form (More Soluble) Neutral Neutral Form (Less Soluble) Protonated->Neutral - H+ Neutral->Protonated + H+

Caption: Protonation of the basic nitrogen at low pH increases solubility.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 2 to pH 8).

  • Equilibration: Add an excess of the solid compound to a vial containing each buffer.

  • Agitation: Shake the vials at a constant temperature for 24-48 hours to reach equilibrium.

  • Measurement & Separation: Measure the final pH of each slurry. Separate the solid and liquid phases by centrifugation.

  • Analysis: Quantify the concentration of the compound in the clear supernatant for each pH point using HPLC-UV or a similar method.

  • Data Plotting: Plot the logarithm of solubility (log S) versus pH. This profile will reveal the pH at which solubility is maximized.

Troubleshooting:

  • Precipitation at Neutral pH: If the compound is dissolved in an acidic solution and then neutralized, it may precipitate. This is expected behavior for a weak base.

  • Compound Degradation: Assess the stability of your compound at the pH extremes used in the study, as hydrolysis can occur.

Strategy 2: Use of Co-solvents

Q3: My application requires a near-neutral pH. How can co-solvents help?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[9][10] This change in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing the solubility of non-polar compounds.[10] This is a widely used technique in formulating poorly soluble drugs for both oral and parenteral administration.[11][12]

Mechanism of Co-Solvency

start Weakly Basic API (this compound) pka Determine pKa of API (Experimental or Predicted) start->pka select Select Acidic Counter-ions (pKa(Acid) < pKa(API) - 2) pka->select screen Perform Salt Screen (Various Solvents & Conditions) select->screen characterize Isolate & Characterize Solids (XRPD, DSC, TGA, Solubility) screen->characterize stability Assess Physicochemical Stability (Hygroscopicity, Chemical Stability) characterize->stability end Optimal Salt Form Identified stability->end

Caption: Decision workflow for selecting and characterizing a suitable salt form.

Common Acidic Counter-ions for Weakly Basic Drugs [13]* Hydrochloride (HCl)

  • Sulfate (H₂SO₄)

  • Mesylate (Methanesulfonic acid)

  • Tosylate (p-Toluenesulfonic acid)

  • Maleate (Maleic acid)

  • Fumarate (Fumaric acid)

  • Citrate (Citric acid)

Q5: What other options exist if pH, co-solvents, and salts are not viable?

A5: Several other advanced techniques can be employed, often in later stages of drug development. These include:

  • Particle Size Reduction: Methods like micronization increase the surface area of the drug particles, which can improve the dissolution rate, though not the equilibrium solubility. [14]* Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution than the crystalline form. [10][15]* Complexation: Using agents like cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the drug molecule, increasing its affinity for water. [14]

Frequently Asked Questions (FAQs)

FAQ 1: My compound dissolves in acidic buffer, but crashes out when I dilute it into my neutral pH cell culture media. What is happening? This is a classic example of a pH shift effect. The compound is soluble in its protonated, cationic form at low pH. When introduced to the neutral pH of the media, it deprotonates back to its poorly soluble free base form and precipitates. To mitigate this, consider using a co-solvent in your final formulation or reducing the final concentration of the compound.

FAQ 2: How much co-solvent is acceptable for my experiments? The acceptable amount of a co-solvent depends entirely on the experimental system. For in vitro cellular assays, high concentrations of solvents like DMSO or ethanol can be cytotoxic. It is crucial to run a vehicle control to determine the tolerance of your specific cell line. For in vivo studies, formulation toxicity is a major concern, and levels are strictly guided by regulatory precedent and toxicological data. [16][17][18] FAQ 3: I've successfully dissolved my compound, but it precipitates after 24 hours. Why? This suggests you have created a supersaturated, metastable solution. The initial concentration achieved was likely the kinetic solubility, which is higher than the true thermodynamic equilibrium solubility. Over time, the system equilibrates, and the excess compound precipitates out. To maintain a stable solution, you must formulate at or below the thermodynamic solubility limit for that specific vehicle.

References

  • Dey, S., & Mazumder, B. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Bajaj, A., et al. (2024). Enhancing solubility of poorly soluble drugs using various techniques. Journal of Pharmaceutical Research. Available at: [Link]

  • Kharia, A. A., & Singhai, A. K. (2013). Techniques for solubility enhancement of poorly soluble drugs: An overview. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Avdeef, A., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics. Available at: [Link]

  • Šimon, P., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available at: [Link]

  • Takács-Novák, K., et al. (2011). [Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. Acta Pharmaceutica Hungarica. Available at: [Link]

  • Šimon, P., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. Available at: [Link]

  • Basavoju, S., et al. (2008). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. IntechOpen. Available at: [Link]

  • Pharmapproach. (2020). SALT FORM OF THE DRUG. YouTube. Available at: [Link]

  • Stephenson, R. M. (1993). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data. Available at: [Link]

  • Brittain, H. G. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. Pharmaceutical Technology. Available at: [Link]

  • Solubility of Things. (n.d.). Pyridine. Available at: [Link]

  • Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Elder, D. P., & Holm, R. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Die Pharmazie-An International Journal of Pharmaceutical Sciences. Available at: [Link]

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Minimizing side reactions during the synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable heterocyclic scaffold. The 1H-pyrrolo[3,2-b]pyridine core, also known as 4-azaindole, is a key structural motif in numerous pharmacologically active compounds, including kinase inhibitors for cancer therapy[1][2].

This document provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and minimize side reactions during its synthesis.

Primary Synthetic Challenge: The Fischer Indole Synthesis

The most established method for constructing the pyrrolo[3,2-b]pyridine core is the Fischer indole synthesis[3]. This reaction involves the acid-catalyzed cyclization of a 3-pyridylhydrazone. While powerful, the electron-deficient nature of the pyridine ring often necessitates harsh reaction conditions (strong acids, high temperatures), which can lead to a host of side reactions, including low yields and tar formation[4].

The general mechanism involves the formation of a hydrazone, which tautomerizes to an enehydrazine. This intermediate then undergoes a[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic pyrrole ring[3][6].

Fischer_Indole_Mechanism cluster_start Reactants cluster_intermediate Key Intermediates cluster_end Product Formation Hydrazine 3-Pyridylhydrazine Hydrazone Hydrazone Hydrazine->Hydrazone Condensation Ketone Ethyl Pyruvate Ketone->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement (H+) Aminal Cyclized Aminal Diimine->Aminal Electrophilic Cyclization Product This compound Aminal->Product -NH3, Aromatization

Caption: Mechanism of the Fischer Indole Synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My reaction has a very low yield or fails completely. What are the primary causes?

Answer: Low yields are the most frequently reported issue. The causes can be traced to two key stages: hydrazone formation and the cyclization step.

  • Incomplete Hydrazone Formation: The initial condensation of 3-hydrazinylpyridine with ethyl pyruvate (or its equivalent) is reversible. Ensure you are using anhydrous conditions, as water can shift the equilibrium back to the starting materials. A mild acid catalyst (like a few drops of acetic acid) can facilitate this step, but it should be done prior to introducing the strong acid for the main cyclization.

  • Sub-optimal Cyclization Conditions: The electron-withdrawing pyridine ring deactivates the system, requiring significant energy for the key[5][5]-sigmatropic rearrangement[4]. If the temperature is too low or the acid is not strong enough, the reaction will stall.

  • Degradation of Starting Material or Product: Conversely, excessively harsh conditions can cause decomposition. The target molecule, while aromatic, can be sensitive to prolonged exposure to strong, hot acid.

Solution Workflow:

  • Confirm Hydrazone Formation: Before initiating cyclization, confirm the formation of the hydrazone intermediate via TLC or ¹H NMR if possible.

  • Select an Appropriate Acid Catalyst: Polyphosphoric acid (PPA) is the most common choice, but others can be effective. See the data table below for a comparison.

  • Optimize Temperature: Begin with a moderate temperature (e.g., 120-140°C) and slowly increase it while monitoring the reaction by TLC. The optimal temperature is often substrate-dependent.

Q2: My reaction mixture turned into a dark, intractable tar. How can I prevent this?

Answer: Tar formation is a classic symptom of polymerization and decomposition under harsh acidic conditions[4]. This is particularly common when using strong Brønsted acids at high temperatures.

Causality: The highly acidic and hot environment can promote undesired side reactions where intermediates or the product itself polymerize.

Preventative Measures:

  • Temperature Control: This is the most critical factor. Do not overheat the reaction. A slow, controlled ramp-up to the target temperature is preferable to rapid heating.

  • Acid Choice and Concentration: While a strong acid is necessary, an excessive amount can accelerate tar formation. Use the minimum effective quantity. Consider using Eaton's reagent (P₂O₅ in MeSO₃H), which can sometimes provide a cleaner reaction at lower temperatures.

  • Microwave Irradiation: Modern protocols often employ microwave heating. This technique allows for rapid and uniform heating to the target temperature, reducing overall reaction time and minimizing the formation of degradation byproducts[6].

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate oxidative side reactions that contribute to discoloration and tarring.

Q3: The workup process is difficult, especially when using Polyphosphoric Acid (PPA). What is the best practice?

Answer: PPA is highly viscous and its quenching is extremely exothermic, posing both practical and safety challenges.

Protocol for Safe & Effective PPA Workup:

  • Allow the reaction vessel to cool slightly, but ensure the PPA is still a mobile liquid (typically >60-70°C).

  • Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and water.

  • Slowly and carefully pour the hot PPA mixture in a thin stream into the ice water. Caution: This is a highly exothermic process that can cause splashing. Use a blast shield and appropriate personal protective equipment (PPE).

  • Once the quench is complete, the resulting acidic solution will be much less viscous.

  • Carefully neutralize the solution. This is also highly exothermic. Slowly add a saturated aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) while cooling the mixture in an ice bath. Monitor the pH until it is basic (pH > 9).

  • The product can then be extracted into a suitable organic solvent, such as ethyl acetate or dichloromethane[4].

Q4: My purified product contains persistent impurities. What are they and how can I remove them?

Answer: Common impurities include unreacted starting materials, regioisomers (if an unsymmetrical ketone was used), and partially decomposed material.

Purification Strategy:

  • Primary Purification (Post-Workup): After extraction and drying, the crude product is often a dark oil or solid. A primary filtration through a plug of silica gel can remove a significant amount of baseline polymeric material.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A gradient elution system, often starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material. This is particularly effective at removing trace impurities after chromatography.

Data Summary: Comparison of Acid Catalysts

The choice of acid catalyst is critical for the success of the Fischer indole synthesis of azaindoles. The following table summarizes common choices.

CatalystTypical ConditionsAdvantagesDisadvantages & Common Side Reactions
Polyphosphoric Acid (PPA) 120-180°C[4]Inexpensive, effective for deactivated systems.Highly viscous, difficult workup, often causes tarring.
Eaton's Reagent (P₂O₅/MeSO₃H) 80-120°COften gives cleaner reactions at lower temperatures.More expensive, requires careful preparation.
Zinc Chloride (ZnCl₂) 150-200°CLewis acid catalyst, can be effective.Requires very high temperatures, can still lead to charring.
p-Toluenesulfonic Acid (pTSA) Reflux in high-boiling solventMilder Brønsted acid.Often not strong enough for deactivated pyridylhydrazones.

Visualizing the Troubleshooting Workflow

When encountering issues, a logical workflow can help diagnose the problem efficiently.

Troubleshooting_Workflow Start Reaction Problem (e.g., Low Yield) CheckTLC Analyze Crude Mixture by TLC/LCMS Start->CheckTLC SM_Present Unreacted Starting Material is Present CheckTLC->SM_Present Yes SM_Absent Starting Material is Consumed CheckTLC->SM_Absent No Reason_Conditions Reason: Incomplete Reaction Conditions Too Mild SM_Present->Reason_Conditions Reason_Degradation Reason: Degradation Reaction Conditions Too Harsh (Tarring) SM_Absent->Reason_Degradation Action_Increase Action: - Increase Temperature/Time - Use Stronger Acid (PPA) Action_Decrease Action: - Decrease Temperature - Reduce Reaction Time - Use Microwave Heating Reason_Conditions->Action_Increase Reason_Degradation->Action_Decrease

Caption: A decision-making workflow for troubleshooting low yields.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Synthesis of this compound via Fischer Indole Synthesis

Step 1: Hydrazone Formation

  • To a solution of 3-hydrazinylpyridine (1.0 eq.) in anhydrous ethanol, add ethyl pyruvate (1.1 eq.).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the 3-hydrazinylpyridine.

  • Remove the solvent under reduced pressure to yield the crude pyridylhydrazone, which can be used in the next step without further purification.

Step 2: Fischer Indole Cyclization

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser (under N₂), add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the hydrazone).

  • Heat the PPA to ~80°C to reduce its viscosity.

  • Slowly add the crude hydrazone from Step 1 to the hot PPA with vigorous stirring.

  • Increase the temperature of the reaction mixture to 140-160°C and maintain for 1-3 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, allow the mixture to cool to ~100°C.

  • Carefully pour the hot mixture onto a vigorously stirred beaker of crushed ice.

  • Neutralize the aqueous solution to pH > 9 by the slow addition of concentrated NaOH solution while cooling in an ice bath.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

References

  • Various Authors. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • ChemicalBook. (n.d.).
  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences.
  • Andersen, et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • PubMed. (2010).
  • ResearchGate. (2025). Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions.
  • ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3.
  • BenchChem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Pyrrolo[2,3-b]indoles. BenchChem.
  • Grokipedia. (n.d.). Fischer indole synthesis. Grokipedia.
  • National Institutes of Health. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. NIH.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.
  • PubMed. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.

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Technical Support Center: A Guide to Purifying Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers working with Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate. This document provides in-depth troubleshooting advice and detailed protocols to address a critical challenge in its purification: degradation on silica gel. Our goal is to equip you with the foundational knowledge and practical steps necessary to ensure the integrity and yield of your compound.

Part 1: The Core Problem & Mechanism of Degradation

This section addresses the fundamental reasons why this compound is susceptible to degradation during standard silica gel chromatography.

Q1: Why is my compound, this compound, showing signs of degradation or poor recovery after silica gel column chromatography?

A1: The issue stems from a fundamental acid-base incompatibility between your compound and the stationary phase.

  • Your Compound's Nature: The pyrrolo[3,2-b]pyridine core is a nitrogen-containing heterocycle. The pyridine nitrogen atom is basic and is readily protonated.

  • Silica Gel's Nature: Standard silica gel is not inert. Its surface is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). This acidity can be exacerbated by the presence of metal ion impurities (like Al³⁺, Fe³⁺), which act as Lewis acids.[1]

The interaction between the basic nitrogen on your molecule and the acidic sites on the silica gel leads to several problems:

  • Strong Adsorption: The protonated amine forms a strong ionic interaction with the negatively charged silica surface, leading to significant band broadening (streaking on TLC), or in severe cases, irreversible binding to the column.[2][3]

  • Acid-Catalyzed Degradation: The acidic environment on the silica surface can catalyze the degradation of sensitive molecules. For pyrrolopyridine derivatives, this can involve hydrolysis of the ester or other acid-labile functional groups, and potentially more complex ring-opening or polymerization reactions.[4][5][6]

  • Chelation: Metal impurities on the silica surface can chelate with the multiple nitrogen atoms in your compound, leading to strong retention and potential degradation.[1][7]

Caption: Interaction of the basic compound with acidic sites on silica gel.

Part 2: Troubleshooting Guide & FAQs

This section is designed to help you diagnose and solve specific issues encountered during your purification process.

Q2: My compound streaks badly on the TLC plate, even with polar solvent systems. What's happening?

A2: Streaking is a classic indicator of strong, undesirable interactions between your compound and the stationary phase.[2] For a basic compound like yours, this is almost certainly due to the interaction with acidic silanol sites. The molecules are "sticking" to the baseline and eluting slowly and unevenly. This is a strong warning sign that you will have problems on a column.

Q3: After running my column, I see new spots on the TLC of my fractions that weren't in the starting material. Why?

A3: The appearance of new spots, particularly those at a lower Rf (more polar), strongly suggests on-column degradation.[5][8] The acidic environment of the silica gel is likely acting as a catalyst, converting your desired product into byproducts over the time it takes to run the column.

Q4: My yield is extremely low after column chromatography, although the reaction appeared clean by TLC. Where did my compound go?

A4: This points to irreversible adsorption. Your compound has bound so strongly to the acidic sites on the silica gel that the mobile phase is unable to elute it.[9] A "methanol purge" of the column after your run might elute some of the stuck material, confirming this hypothesis, but this material is often contaminated or partially degraded.

Q5: What is the simplest and most direct way to prevent these issues?

A5: The most straightforward initial approach is to deactivate the silica gel by neutralizing its acidic sites. This is typically achieved by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system.[3][10][11] A concentration of 0.5-2% TEA is usually sufficient.

Q6: If adding a base to the eluent doesn't work, what is my next best option?

A6: Your next step should be to switch to a more inert or basic stationary phase. The most common and effective alternatives are basic alumina or neutral alumina .[12][13][14] These materials do not have the acidic surface of silica and are much more suitable for purifying basic, acid-sensitive compounds.[2][15]

Troubleshooting_Flowchart Start Problem Observed During Purification TLC_Streak Streaking or Spot Tailing on TLC? Start->TLC_Streak Low_Yield Low Yield or New Spots After Column? TLC_Streak->Low_Yield No Add_Base Action: Add 0.5-2% Triethylamine to Eluent TLC_Streak->Add_Base Yes Low_Yield->Add_Base Yes Problem_Solved1 Problem Resolved Add_Base->Problem_Solved1 Success Switch_Phase Action: Switch to an Alternative Stationary Phase Add_Base->Switch_Phase Problem Persists Alumina Recommended: Basic or Neutral Alumina Switch_Phase->Alumina RP_Chrom Consider: Reversed-Phase Chromatography Switch_Phase->RP_Chrom

Caption: A decision-making flowchart for troubleshooting purification.

Part 3: Proactive Strategies & Detailed Protocols

To ensure success, we recommend a proactive approach. The following protocols are designed to prevent degradation from the outset.

Strategy 1: Deactivation (Passivation) of Silica Gel

Causality: By pre-treating the silica gel with a base, you neutralize the acidic silanol groups. The basic modifier in the eluent (e.g., triethylamine) competes with your compound for any remaining active sites, allowing your product to pass through the column without strong binding or degradation.[8][11]

Protocol 1: Flash Chromatography with a Triethylamine (TEA)-Modified Eluent

  • Solvent System Selection:

    • Develop a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that gives your desired compound an Rf of 0.2-0.3 on a TLC plate.

    • Prepare your chosen eluent and add 1% triethylamine by volume (e.g., 10 mL of TEA for every 990 mL of solvent). Test the Rf again in this modified system; you may need to use a slightly less polar solvent mixture as the TEA can increase the eluting power.[15]

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, least polar eluent that already contains 1% TEA.

    • Pack your column using this slurry as you normally would.

    • Crucially, flush the packed column with at least 2-3 column volumes of the TEA-containing eluent before loading your sample. This ensures the entire silica bed is neutralized.[10]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of your column.

  • Elution:

    • Run the column using your TEA-modified eluent system. You can use either an isocratic (constant solvent mix) or gradient (increasing polarity) elution.[16][17]

    • Collect fractions and monitor by TLC as usual.

  • Work-up:

    • After combining the pure fractions, the triethylamine can typically be removed during solvent evaporation under reduced pressure, sometimes aided by co-evaporation with a solvent like toluene.

Strategy 2: Utilizing an Alternative Stationary Phase

Causality: Basic alumina (pH 9-10) provides a fundamentally basic surface environment, eliminating the possibility of acid-catalyzed degradation.[18] It is an excellent choice when dealing with highly acid-sensitive or very basic compounds where simple deactivation of silica may not be sufficient.[13][14]

Protocol 2: Purification using Basic Alumina

  • Stationary Phase Selection:

    • Obtain Brockmann Grade I or II basic alumina (activated). The activity grade determines the water content and thus its adsorptive strength. For most applications, a moderately active grade is suitable.

  • Solvent System Selection:

    • The elution order on alumina can sometimes differ from silica. It is essential to test your separation on basic alumina TLC plates first to determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate).

    • Note: Protic solvents like methanol should be used with caution as they can deactivate the alumina. Ethyl acetate can sometimes undergo hydrolysis on very active basic alumina.[18]

  • Column Packing and Elution:

    • The procedure for packing the column is analogous to that for silica gel. Prepare a slurry in your chosen non-protic eluent.

    • Load the sample (dry loading is often preferred) and elute with your chosen solvent system, collecting and analyzing fractions as usual.

Strategy 3: Optimizing Elution Method

Causality: Minimizing the residence time of a sensitive compound on any stationary phase is always beneficial. Gradient elution, where the polarity of the mobile phase is increased over time, helps to sharpen peaks and push more strongly retained compounds off the column faster.[16][19][20] This reduction in time can be the difference between isolating your pure compound and isolating its degradation products.

FeatureIsocratic ElutionGradient ElutionRecommendation for Sensitive Compounds
Mobile Phase Constant compositionComposition changes over timeGradient. Reduces total run time and contact with the stationary phase.[16][17]
Peak Shape Can lead to band broadening for late-eluting peaks.[17]Generally produces sharper, more concentrated peaks.[19]Gradient. Sharper peaks mean higher concentration, easier detection, and less solvent to evaporate.
Complexity Simpler to set up and run manually.Often requires an automated system for reproducibility.Gradient. The improved resolution and reduced degradation risk often outweigh the setup complexity.
Best For Simple mixtures where components have similar Rfs.Complex mixtures with a wide range of polarities.[21]Gradient. Even for seemingly simple mixtures, a shallow gradient can significantly improve separation and recovery.
References
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • Collins, D. C., et al. (2012). Improving the Sensitivity, Resolution, and Peak Capacity of Gradient Elution in Capillary Liquid Chromatography with Large-Volume Injections by Using Temperature-Assisted On-Column Solute Focusing. Analytical Chemistry, 84(15), 6520-6527.
  • Chemistry Stack Exchange. (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 8). RediSep basic alumina column Purification of high pKa compounds. Retrieved from [Link]

  • Reddit. (2024, May 17). Alumina Confusion. Retrieved from [Link]

  • uHPLCs. (n.d.). The little secrets of silica gel in liquid chromatography columns. Retrieved from [Link]

  • Biotage. (2023, January 24). What is a Chromatography Gradient?. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel?. Retrieved from [Link]

  • Reddit. (2017, May 13). Alternatives to silica gel or alternative method of purification?. Retrieved from [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]

  • Gornowicz, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Russian Journal of Organic Chemistry. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from [Link]

  • Wiley Online Library. (2025, January 16). Phosphorus‐Nitrogen Heterocycles Derived from Chelating N‐Donor Ligands. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 28). How To Activate Silica Gel For Column Chromatography?. Retrieved from [Link]

  • MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

  • Adsorption Properties of Silica Gels, In Situ, Modified with Nitrogen-Containing Polymers with Complexing Properties for Ion. (n.d.).
  • National Institutes of Health. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • Coolpharm Ltd. (n.d.). Ethyl1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS NO.17288-32-3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

  • Organic Letters. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Retrieved from [Link]

  • ACS Publications. (2014, October 28). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Retrieved from [Link]

  • PubMed. (n.d.). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Retrieved from [Link]

  • MDPI. (2021, June 4). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Flash Column Chromatography. Retrieved from [Link]

  • MDPI. (n.d.). Silica Aerogels/Xerogels Modified with Nitrogen-Containing Groups for Heavy Metal Adsorption. Retrieved from [Link]

  • Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • Royal Society of Chemistry. (n.d.). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. Retrieved from [Link]

  • PubMed. (2020, June 17). Silica Aerogels/Xerogels Modified with Nitrogen-Containing Groups for Heavy Metal Adsorption. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid ethyl ester. Retrieved from [Link]

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Technical Support Center: Scale-Up Synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (a 4-azaindole derivative). This document is designed for researchers, chemists, and process development professionals engaged in the scale-up of this important heterocyclic scaffold. The 4-azaindole core is a privileged structure in medicinal chemistry, frequently appearing in drug candidates for various therapeutic areas.[1]

However, its synthesis, particularly at scale, presents unique challenges not typically encountered with standard indole chemistry. The electron-deficient nature of the pyridine ring significantly influences the reactivity of the system, often leading to poor yields or reaction failure when using classical indole formation methods.[2] This guide provides in-depth, field-proven insights into troubleshooting common issues, structured in a practical question-and-answer format.

Core Synthetic Strategy: The Fischer Indole Synthesis

The most common and direct route to the 1H-pyrrolo[3,2-b]pyridine core is the Fischer Indole Synthesis.[3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with an aldehyde or ketone. For the target molecule, the key precursors are 3-hydrazinopyridine and ethyl pyruvate .

The mechanism, while classic, is sensitive to electronic and steric factors, which is the primary source of challenges in the azaindole series.

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Step 1: Precursor Condensation cluster_main Step 2: Acid-Catalyzed Cyclization cluster_end Step 3: Final Product A 3-Hydrazinopyridine + Ethyl Pyruvate B Hydrazone Formation A->B -H₂O C Hydrazone B->C D Enamine Tautomer C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E Protonation F Rearomatization E->F G Cyclization & Aminal Formation F->G H Elimination of NH₃ G->H I Ethyl 1H-pyrrolo[3,2-b]pyridine- 3-carboxylate H->I

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or the reaction appears to stall. What are the likely causes?

Answer: This is the most frequently reported issue and typically stems from two primary factors: insufficient activation for the key rearrangement step and decomposition of starting materials or intermediates under harsh conditions.

  • Causality: The electron-withdrawing pyridine nitrogen deactivates the aryl ring, making the crucial[5][5]-sigmatropic rearrangement and subsequent electrophilic aromatic substitution steps significantly more difficult than in a standard Fischer indole synthesis.[2] This requires strong acid catalysis and often elevated temperatures, which can, in turn, lead to degradation.

  • Troubleshooting & Optimization:

    • Catalyst Selection is Critical:

      • Brønsted Acids (HCl, H₂SO₄): While common, they can be too harsh at scale, leading to charring. Polyphosphoric acid (PPA) is often a superior choice as it acts as both a catalyst and a solvent, providing a more controlled reaction medium at high temperatures.

      • Lewis Acids (ZnCl₂, AlCl₃): These can be highly effective. A Lewis acid can coordinate to the pyridine nitrogen, which modulates the electronic properties of the ring, potentially facilitating the cyclization. This can sometimes allow for lower reaction temperatures.[3]

      • Mixed Acids: A combination, such as PPA with p-toluenesulfonic acid (PTSA), can sometimes provide the right balance of acidity and temperature stability.

    • Temperature Control:

      • Gradually increase the temperature. A common mistake is heating the reaction too quickly. Aim for a controlled ramp-up to the target temperature (often 120-180°C, depending on the catalyst) to allow for the initial hydrazone formation and tautomerization before forcing the cyclization.

      • Monitor for exotherms, especially during scale-up, as decomposition can be rapid once initiated.

    • Inert Atmosphere:

      • At elevated temperatures, hydrazines and their derivatives can be susceptible to oxidation. Running the reaction under a nitrogen or argon atmosphere is crucial to prevent oxidative side reactions that consume starting material and generate colored impurities.

Question 2: I'm observing significant formation of an isomeric byproduct. How can I improve regioselectivity?

Answer: The formation of the undesired Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate (the 5-azaindole isomer) is a known challenge. This arises from the two possible sites of cyclization on the pyridine ring.

  • Causality: The key intermediate after the[5][5]-sigmatropic rearrangement can cyclize onto either the C-2 or C-4 position of the original pyridine ring. The electronic and steric environment, dictated by the catalyst and solvent, will influence which pathway is favored.

  • Troubleshooting & Optimization:

    • Sterically Hindered Catalysts: Bulky Lewis or Brønsted acids can sterically favor cyclization at the less hindered C-2 position, leading to the desired 4-azaindole product.

    • Solvent System: In some cases, moving from a protic solvent to a high-boiling aprotic solvent (like Dowtherm™ A or diphenyl ether) can alter the regioselectivity. The solvent can influence the conformation of the key intermediate prior to cyclization.

    • Re-evaluate the Catalyst: The choice of acid can have a profound impact. It is recommended to screen a panel of catalysts at a small scale to determine the optimal choice for regioselectivity before proceeding to a large-scale run.

Catalyst SystemTypical TemperatureCommon Outcome
H₂SO₄ in Ethanol/Water80-100°COften low conversion, potential for side reactions.
Polyphosphoric Acid (PPA)140-180°CGenerally effective, but can lead to dark product and difficult work-up.
Eaton's Reagent (P₂O₅/MsOH)80-120°CMilder alternative to PPA, often cleaner reactions.
ZnCl₂ (neat or in solvent)120-160°CCan improve yields and regioselectivity; work-up can be challenging.[3]
Question 3: My product is difficult to purify. It oils out during crystallization and shows persistent impurities after column chromatography. What should I do?

Answer: Purification is a major scale-up hurdle. The nitrogen atoms in the azaindole core can lead to issues with both crystallization and chromatography.

  • Causality: The pyrrolic N-H and the pyridine nitrogen provide both hydrogen bond donor and acceptor sites, which can lead to strong solvation or interactions with impurities. The slightly basic nature of the pyridine ring can cause the compound to streak or degrade on standard acidic silica gel.[6]

  • Troubleshooting & Optimization:

    • Optimized Work-up: Before attempting purification, ensure the work-up is robust. After quenching the reaction (e.g., pouring onto ice), carefully adjust the pH. Basifying with a solution like sodium carbonate to a pH of ~8-9 will ensure the product is in its freebase form and can be fully extracted into an organic solvent like ethyl acetate or dichloromethane.

    • Recrystallization Strategy:

      • Solvent Screening: If the product "oils out," it is often due to a supersaturated solution or the presence of impurities inhibiting crystal lattice formation.[6] Screen a variety of solvent systems. A good starting point is often an ethyl acetate/heptane or ethanol/water mixture.

      • Slow Cooling & Seeding: Allow the solution to cool slowly to room temperature before moving it to a refrigerator. If a small amount of pure material is available, use a seed crystal to induce crystallization.[6]

    • Chromatography Modifications:

      • Deactivate Silica Gel: To prevent degradation on acidic silica, consider using neutralized silica gel. This can be prepared by flushing the packed column with a solvent system containing a small amount of a base, like 1% triethylamine in the eluent.[6]

      • Alternative Stationary Phases: If silica fails, consider using neutral or basic alumina as the stationary phase.[6] For very stubborn separations, reversed-phase (C18) chromatography may be necessary, although this is often less desirable for large-scale purification due to cost and solvent usage.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary concerns are: 1) High Temperatures: Reactions are often run at >150°C, requiring careful monitoring and engineering controls to prevent thermal runaway. 2) Strong Acids: PPA and H₂SO₄ are highly corrosive and can cause severe burns. The quench step (adding the hot acid mixture to water/ice) is highly exothermic and must be done slowly and with vigorous stirring in an appropriately sized vessel. 3) Hydrazine Derivatives: 3-hydrazinopyridine may be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q2: How can I effectively monitor reaction completion at a large scale? A2: While TLC is useful for initial assessment, High-Performance Liquid Chromatography (HPLC) is essential for scale-up. Develop an HPLC method that can clearly resolve the starting materials, the desired product, and key isomeric impurities. Taking periodic samples (e.g., every 1-2 hours) will provide a quantitative profile of the reaction progress and help determine the optimal reaction time to maximize product formation while minimizing impurity generation.

Q3: Are there any milder, alternative synthetic routes to consider? A3: Yes, while the Fischer synthesis is the most direct, other methods have been developed for azaindoles. Palladium-catalyzed cross-coupling strategies, such as the Buchwald modification of the Fischer synthesis or Larock indole synthesis, can sometimes offer milder conditions and broader substrate scope, but often involve more expensive catalysts and reagents, which must be considered in a scale-up context.[3]

Recommended Scale-Up Protocol

This protocol is a representative procedure based on established methods for Fischer Indole Synthesis of related compounds. Note: This should be optimized at a small scale before attempting a large-scale run.

Reaction: 3-hydrazinopyridine + Ethyl Pyruvate → this compound

1. Reagent Table:

Reagent M.W. ( g/mol ) Moles Equiv. Amount
3-Hydrazinopyridine 109.13 1.0 1.0 109.1 g
Ethyl Pyruvate 116.12 1.1 1.1 127.7 g (118.3 mL)

| Polyphosphoric Acid (PPA) | - | - | - | ~500 g (5x weight) |

2. Step-by-Step Procedure:

  • Vessel Preparation: Equip a suitable glass reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a condenser.

  • Charge PPA: Charge the polyphosphoric acid (PPA) to the reactor. Begin stirring and heat the PPA to ~80°C under a slow nitrogen stream to ensure it is mobile.

  • Charge Reactants: To the warm PPA, add the 3-hydrazinopyridine. Stir for 10 minutes to ensure it is well dispersed.

  • Slow Addition: Begin the slow, dropwise addition of ethyl pyruvate to the mixture over 30-45 minutes. A slight exotherm may be observed. Maintain the temperature below 100°C during the addition. This step forms the hydrazone in situ.

  • Heating Phase: Once the addition is complete, slowly and carefully heat the reaction mixture to 150-160°C. Hold at this temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by HPLC. The reaction is complete when the consumption of the hydrazone intermediate is maximized.

  • Quenching: In a separate, larger vessel equipped with a robust stirrer, prepare a mixture of crushed ice and water (~2.5 L). Once the reaction is complete, turn off the heating and allow the mixture to cool slightly to ~120°C. Very slowly and carefully, pour the hot reaction mixture into the stirred ice/water. This quench is highly exothermic and will generate steam. Ensure adequate ventilation and perform this step with extreme caution.

  • pH Adjustment & Extraction: The product will precipitate as a solid or oil in the acidic aqueous mixture. Slowly add a 50% NaOH solution or solid Na₂CO₃ to the stirred slurry until the pH reaches 8-9.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 1 L). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (1 x 500 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product, which will likely be a dark oil or semi-solid.

3. Purification:

  • Initial Purification: Dissolve the crude material in a minimal amount of hot ethyl acetate or ethanol. Slowly add heptane or water, respectively, until the solution becomes cloudy. Allow to cool slowly to room temperature, then to 0-5°C to induce crystallization.

  • Isolation: Collect the solid by filtration, wash with a cold solvent mixture, and dry under vacuum.

  • Secondary Purification (if needed): If the purity is not sufficient (>98%), perform column chromatography using silica gel deactivated with 1% triethylamine, eluting with a gradient of ethyl acetate in hexanes.

Process Workflow Diagram

Synthesis_Workflow Figure 2: Overall Scale-Up Workflow A 1. Charge Reactor (PPA, 3-Hydrazinopyridine) B 2. Add Ethyl Pyruvate (T < 100°C) A->B C 3. Heat to 150-160°C (2-4 hours) B->C D 4. Reaction Monitoring (HPLC) C->D E 5. Quench on Ice/Water (Caution: Exothermic!) D->E If complete F 6. Basify to pH 8-9 E->F G 7. Extraction (Ethyl Acetate) F->G H 8. Wash & Dry G->H I 9. Concentrate to Crude H->I J 10. Purification (Crystallization / Chromatography) I->J K Final Product (this compound) J->K

Caption: Figure 2: Overall Scale-Up Workflow.

References
  • Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications.

  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed.

  • Fischer Indole Synthesis. Wikipedia.

  • Fischer Indole Synthesis. Organic Chemistry Portal.

  • Why Do Some Fischer Indolizations Fail? PMC - NIH.

  • Fischer indole synthesis. Grokipedia.

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Validation & Comparative

A Comparative Guide to Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate and Other Kinase Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of the promising Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate scaffold against established classes of kinase inhibitors. We will delve into the mechanistic underpinnings, present comparative data, and provide robust experimental protocols to empower your research and development endeavors.

The pyrrolo[3,2-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and hydrogen bonding capabilities make it an ideal starting point for developing potent and selective inhibitors of various protein kinases. While direct, extensive kinase profiling of this compound is emerging, the broader family of pyrrolopyridine derivatives has demonstrated significant activity against several important kinase targets implicated in oncology and inflammatory diseases.[1][2] This guide will, therefore, analyze the potential of this scaffold in the context of well-characterized inhibitors targeting key kinase families.

The Kinase Target Landscape: p38 MAPK, Src, and VEGFR-2

To establish a meaningful comparison, we will focus on three kinase families where pyrrolopyridine and other heterocyclic scaffolds have shown promise:

  • p38 Mitogen-Activated Protein Kinase (MAPK): A key mediator of inflammatory cytokine production and cellular stress responses.[3] Its dysregulation is linked to inflammatory diseases like rheumatoid arthritis and certain cancers.[4]

  • Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases that regulate crucial cellular processes including proliferation, migration, and survival.[5][6] Aberrant Src signaling is a hallmark of many cancers, contributing to tumor growth and metastasis.[7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Blocking VEGFR-2 signaling is a clinically validated anti-cancer strategy.[10]

Comparative Analysis of Kinase Inhibitors

The efficacy of a kinase inhibitor is defined by its potency (often measured as the half-maximal inhibitory concentration, IC50), selectivity across the kinome, and its mechanism of action. Below, we compare representative inhibitors from each class.

Comparison with p38 MAPK Inhibitors

The p38 MAPK pathway is a critical signaling cascade in the inflammatory response. While many p38 inhibitors have entered clinical trials, challenges with toxicity and lack of sustained efficacy have been noted.[4]

Inhibitor Scaffold Mechanism of Action Potency (IC50) Key Features & Limitations
Pyrrolo[3,2-b]pyridine Scaffold PyrrolopyridineATP-competitiveVaries (Compound-dependent)Potential for high selectivity due to specific scaffold interactions.
Doramapimod (BIRB 796) Pyridinyl-imidazoleBinds to an allosteric site, inducing a conformation that is incompatible with ATP binding.p38α: 38 nM[11]High affinity and slow dissociation rate. Broad p38 isoform activity.[11]
Adezmapimod (SB 203580) Pyridinyl-imidazoleSelective, ATP-competitive inhibitor.[11]p38α: 50 nM[11]Widely used as a research tool. Lacks selectivity against some other kinases.[11][12]
Ralimetinib (LY2228820) N/APotent, ATP-competitive inhibitor.p38 MAPK: 7 nM[13]Has been investigated in clinical trials for cancer and inflammatory diseases.[4]
Comparison with Src Family Kinase (SFK) Inhibitors

SFKs are pivotal in oncogenic signaling. Inhibitors often target the ATP-binding site and can have varying degrees of selectivity within the Src family and across the broader kinome.[5][6]

Inhibitor Scaffold Mechanism of Action Potency (IC50) Key Features & Limitations
Pyrrolo[3,2-b]pyridine Scaffold PyrrolopyridineATP-competitiveVaries (Compound-dependent)The scaffold can be decorated to achieve selectivity for specific SFK members.
Saracatinib (AZD0530) QuinazolinePotent, ATP-competitive inhibitor of multiple SFKs.[14]c-Src: 2.7 nM[14]High selectivity over other tyrosine kinases. Investigated for various cancers.[15]
Dasatinib AminopyrimidineMulti-kinase inhibitor targeting Src, Abl, and others.[5]Src: <1 nMPotent but less selective, which can lead to off-target effects. Clinically approved for certain leukemias.[6]
Bosutinib Anilin-quinolineDual Src/Abl inhibitor.[14]Src: 1.2 nM[14]Orally active; approved for chronic myelogenous leukemia.[15]
Comparison with VEGFR-2 Inhibitors

Targeting VEGFR-2 is a cornerstone of anti-angiogenic therapy in oncology.[8][16] Many successful inhibitors are multi-targeted, hitting VEGFR-2 alongside other kinases like PDGFR and c-Kit.[17]

Inhibitor Scaffold Mechanism of Action Potency (IC50) Key Features & Limitations
Pyrrolo[3,2-b]pyridine Scaffold PyrrolopyridineATP-competitiveVaries (Compound-dependent)Potential for development as selective or multi-targeted VEGFR-2 inhibitors.
Sunitinib IndolinoneMulti-targeted RTK inhibitor.[17]VEGFR-2: 80 nM[17]Inhibits VEGFR, PDGFR, and c-Kit. Approved for renal cell carcinoma and other cancers.[9][10]
Sorafenib DiarylureaMulti-kinase inhibitor.[17]VEGFR-2: 90 nM[17]Targets Raf kinases in addition to VEGFR and PDGFR. Approved for liver and kidney cancers.[10]
Apatinib PyridinePotent and selective VEGFR-2 inhibitor.[17]VEGFR-2: 1 nM[17]High potency and selectivity for VEGFR-2 over many other kinases.

Experimental Design & Protocols

To rigorously evaluate a novel compound like one based on the this compound scaffold, a tiered approach is necessary. This begins with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a biological context.

In Vitro Kinase Inhibition Assay

This protocol provides a framework for measuring the direct inhibition of a target kinase. The principle relies on quantifying the amount of ATP consumed (or ADP produced) during the phosphorylation of a substrate peptide by the kinase.[18]

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., p38α, Src, VEGFR-2)

  • Kinase-specific substrate peptide

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (composition varies, but typically contains Tris-HCl, MgCl2, DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. Typically, an 11-point, 3-fold dilution series is created, starting from a high concentration (e.g., 100 µM). Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Kinase Reaction Setup:

    • To each well of the microplate, add the test compound dilution.

    • Add the kinase and its specific substrate to the wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).[19]

  • Reaction Termination and Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control).

    • Normalize the data to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound 1. Prepare Compound Serial Dilutions AddReagents 3. Add Compound, Kinase, and Substrate to Plate Compound->AddReagents Controls 2. Prepare Controls (No Inhibitor, No Enzyme) Controls->AddReagents AddATP 4. Initiate Reaction with ATP AddReagents->AddATP Incubate 5. Incubate at 37°C AddATP->Incubate DetectADP 6. Stop Reaction & Add ADP Detection Reagent Incubate->DetectADP ReadPlate 7. Measure Luminescence DetectADP->ReadPlate Analyze 8. Calculate % Inhibition and Determine IC50 ReadPlate->Analyze

Workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay

This assay assesses the effect of a compound on the metabolic activity of cultured cells, serving as an indicator of cell viability, proliferation, or cytotoxicity.[20][21][22]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[22]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[23][24]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[21]

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[24]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20][23] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[24] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 540-590 nm using a microplate reader.[21][22]

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the GI50 value.

Visualizing the Mechanism: The p38 MAPK Signaling Pathway

Understanding the context in which these inhibitors function is crucial. The diagram below illustrates a simplified p38 MAPK signaling pathway, a common target for anti-inflammatory drug discovery.

G Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates GeneExpression Inflammatory Gene Expression (e.g., TNF-α, IL-6) MK2->GeneExpression regulates TranscriptionFactors->GeneExpression activates Inhibitor p38 Inhibitor (e.g., Doramapimod) Inhibitor->p38 inhibits

Simplified p38 MAPK signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structural features are well-suited for creating potent and selective agents. By comparing its potential against established inhibitors of key oncogenic and inflammatory kinases like p38, Src, and VEGFR-2, researchers can better position their drug discovery programs.

The provided experimental protocols offer a robust framework for the initial characterization of such compounds. A thorough investigation should involve a broad kinome screen to assess selectivity, followed by detailed cellular assays to probe the mechanism of action and ultimately, in vivo studies to evaluate efficacy and pharmacokinetics. The continued exploration of privileged scaffolds like pyrrolopyridines is essential for generating the next generation of targeted therapies.

References

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A Comparative Analysis of Synthetic Routes to Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1H-pyrrolo[3,2-b]pyridine Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole, a cornerstone of many natural products and pharmaceuticals, combined with the hydrogen bond accepting ability of the pyridine nitrogen, allows for unique interactions with biological targets. This has led to the discovery of numerous 4-azaindole derivatives with potent biological activities, including their use as kinase inhibitors in oncology and for the treatment of inflammatory diseases. Specifically, the ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate ester is a key intermediate, providing a versatile chemical handle for the synthesis of a diverse library of bioactive compounds, such as novel inhibitors of Acetyl-CoA Carboxylase (ACC1).[1]

This guide provides a comparative analysis of different synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a discussion of the advantages and disadvantages of each approach. This information is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs, considering factors such as starting material availability, scalability, and overall efficiency.

Route 1: Reductive Cyclization of a Substituted Nitropyridine

This synthetic approach builds the pyrrole ring onto a pre-existing pyridine scaffold, starting from a readily available nitropyridine derivative. The key steps involve the formation of a carbon-carbon bond followed by a reductive cyclization to construct the bicyclic core.

Mechanistic Overview

The synthesis commences with the reaction of 2-chloro-3-nitropyridine with ethyl acrylate. This is followed by a reductive cyclization of the resulting intermediate, which is then aromatized to yield the final product. The choice of reducing agent is critical in this sequence to selectively reduce the nitro group and facilitate the desired cyclization.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(3-nitro-2-pyridyl)propanoate

To a solution of 2-chloro-3-nitropyridine (1.0 eq) in an appropriate solvent, add ethyl acrylate (1.2 eq) and a suitable base (e.g., triethylamine, 1.5 eq). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 4,5-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

The ethyl 3-(3-nitro-2-pyridyl)propanoate (1.0 eq) is dissolved in a suitable solvent such as ethanol. A reducing agent, for instance, iron powder in the presence of acetic acid, is added portion-wise. The mixture is heated to reflux and the reaction is monitored until completion. The solid catalyst is then filtered off, and the filtrate is concentrated.

Step 3: Synthesis of this compound

The crude product from the previous step is dissolved in a suitable solvent and treated with an oxidizing agent to facilitate aromatization to the desired pyrrolopyridine. The final product is then isolated and purified by standard techniques such as column chromatography or recrystallization.

Advantages and Disadvantages
Advantages Disadvantages
Readily available starting materials.Multi-step synthesis.
Good overall yields can be achieved.Potential for side reactions during reduction.
Scalable process.Use of potentially hazardous reagents.

Route 2: The Fischer Indole Synthesis Approach

The Fischer indole synthesis is a classic and versatile method for the construction of indole and azaindole systems. This route involves the acid-catalyzed cyclization of a pyridylhydrazone.

Mechanistic Overview

The synthesis begins with the formation of a pyridylhydrazone from the corresponding pyridylhydrazine and a suitable keto-ester, such as diethyl ketomalonate. This hydrazone then undergoes a[1][1]-sigmatropic rearrangement under acidic conditions, followed by the elimination of ammonia to form the aromatic pyrrole ring. The choice of acid catalyst is crucial and can range from Brønsted acids like polyphosphoric acid (PPA) to Lewis acids.

Fischer_Indole_Synthesis Pyridylhydrazine Pyridylhydrazine Pyridylhydrazone Pyridylhydrazone Pyridylhydrazine->Pyridylhydrazone Condensation Diethyl_ketomalonate Diethyl_ketomalonate Diethyl_ketomalonate->Pyridylhydrazone Cyclization_Intermediate Cyclization_Intermediate Pyridylhydrazone->Cyclization_Intermediate [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) Target_Molecule This compound Cyclization_Intermediate->Target_Molecule Aromatization (-NH3)

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol

Step 1: Formation of the Pyridylhydrazone

A solution of the appropriate pyridylhydrazine hydrochloride (1.0 eq) and diethyl ketomalonate (1.1 eq) in a suitable solvent like ethanol is heated to reflux. The reaction is monitored by TLC until the starting materials are consumed. Upon completion, the solvent is removed under reduced pressure, and the crude hydrazone is used in the next step without further purification.

Step 2: Acid-Catalyzed Cyclization

The crude pyridylhydrazone is added to a pre-heated acidic medium, such as polyphosphoric acid (PPA), at an elevated temperature (e.g., 140-160 °C). The reaction mixture is stirred vigorously for a specified time. The reaction is then carefully quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., aqueous ammonia). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Advantages and Disadvantages
Advantages Disadvantages
A well-established and versatile method.Often requires harsh acidic conditions and high temperatures.
Can provide direct access to the target molecule.Potential for low yields and formation of regioisomers.
One-pot variations are possible.Starting pyridylhydrazines can be unstable.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Reductive CyclizationRoute 2: Fischer Indole Synthesis
Starting Materials 2-chloro-3-nitropyridine, ethyl acrylatePyridylhydrazine, diethyl ketomalonate
Number of Steps 32 (can be one-pot)
Key Transformation Reductive cyclization[1][1]-Sigmatropic rearrangement
Reaction Conditions Moderate to high temperaturesHigh temperatures, strong acids
Scalability Generally goodCan be challenging due to harsh conditions
Potential Issues Control of reduction selectivityTar formation, low yields, regioselectivity

Conclusion and Future Perspectives

Both the reductive cyclization of a substituted nitropyridine and the Fischer indole synthesis represent viable pathways for the synthesis of this compound. The choice between these routes will largely depend on the specific requirements of the research project. The reductive cyclization route may be preferred for its milder conditions and potentially higher scalability, while the Fischer indole synthesis offers a more convergent approach.

Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methods. This could include the use of palladium-catalyzed cross-coupling reactions to construct the pyrrolopyridine core in a more atom-economical fashion, or the development of novel catalytic systems for the Fischer indole synthesis that operate under milder conditions. As the importance of the 4-azaindole scaffold in drug discovery continues to grow, so too will the demand for robust and versatile synthetic routes to key intermediates like this compound.

References

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In vitro validation of the biological activity of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Trustworthiness: This direct enzymatic assay provides robust, quantitative evidence. The hypothetical data indicate that EPP3C is a potent and selective inhibitor of ERK2. Its lack of activity against other kinases like MEK1 and CDK2 suggests a specific mechanism of action, which is a highly desirable trait for a modern therapeutic agent, as it can minimize off-target effects. [11]

Phase 3: Mechanistic Elucidation via Anti-Inflammatory Activity Assay

Expertise & Experience: Chronic inflammation is a key contributor to cancer development and progression. [11]The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central mediator of the inflammatory response. [12]Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) activate this pathway, leading to the expression of inflammatory genes. [13]A reporter gene assay provides a functional, cell-based readout of pathway activity. In this system, the activity of the NF-κB promoter is linked to the expression of a reporter enzyme (e.g., luciferase), allowing for a highly sensitive and quantitative measurement of pathway inhibition.

Signaling Pathway: TNF-α Induced NF-κB Activation

Gcluster_0Cytoplasmcluster_1NucleusTNFaTNF-αTNFRTNFR1TNFa->TNFRIKKIKK ComplexTNFR->IKK ActivatesIkBIκBαIKK->IkB Phosphorylates(for degradation)NFkBNF-κB(p65/p50)NFkB_nucNF-κB(p65/p50)NFkB->NFkB_nuc TranslocatesGeneInflammatory GeneExpressionNFkB_nuc->Gene ActivatesnucleusNucleusInhibitorEPP3C(Hypothesized Action)Inhibitor->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Detailed Protocol: NF-κB Luciferase Reporter Assay
  • Cell Line: Use a stable cell line (e.g., HEK293-NF-κB-luc) that contains a luciferase reporter gene under the control of an NF-κB response element.

  • Seeding and Treatment: Seed the cells in a 96-well plate. After 24 hours, pre-treat the cells with serial dilutions of EPP3C or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour.

  • Stimulation: Induce the inflammatory pathway by adding TNF-α (10 ng/mL) to all wells except the unstimulated negative control.

  • Incubation: Incubate the plate for 6 hours at 37°C to allow for NF-κB activation and luciferase expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence with a plate reader. The light output is directly proportional to the activity of the NF-κB promoter. [12]6. Analysis: Calculate the percent inhibition of TNF-α-induced NF-κB activity for each compound concentration relative to the stimulated control. Determine the IC₅₀ value from the dose-response curve.

Comparative Data: Anti-inflammatory Activity
CompoundAssayIC₅₀ (µM)
EPP3C TNF-α-induced NF-κB Reporter15.7 ± 2.1
Bay 11-7082 (Positive Control)TNF-α-induced NF-κB Reporter5.2 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Trustworthiness: The results from this cell-based functional assay complement the biochemical data. The finding that EPP3C can inhibit the NF-κB pathway, albeit at a higher concentration than its direct effect on ERK2, suggests potential crosstalk between these pathways or a multi-faceted mechanism of action, which warrants further investigation.

Synthesis and Forward Outlook

This validation guide outlines a systematic, three-phase approach to characterize the biological activity of this compound (EPP3C). The presented hypothetical data collectively build a compelling case for EPP3C as a novel and selective inhibitor of the ERK2 kinase.

  • Phase 1 established its antiproliferative activity and demonstrated a favorable selectivity for cancer cells over non-cancerous cells.

  • Phase 2 pinpointed its mechanism of action, identifying it as a potent and selective inhibitor of ERK2, a key oncogenic driver.

  • Phase 3 revealed its ability to modulate a critical inflammatory pathway, suggesting a broader potential therapeutic application.

The convergence of these findings strongly supports the continued investigation of EPP3C as a lead compound. Future studies should focus on its in vivo efficacy in xenograft models, comprehensive pharmacokinetic and pharmacodynamic profiling, and further elucidation of the interplay between its effects on the ERK and NF-κB signaling pathways.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
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  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed. [Link]

  • Kim, H. S., et al. (2019). Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. PubMed. [Link]

  • MDPI. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • Wójcicka, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 1H-pyrrolo[3,2-b]pyridine, or 7-azaindole, scaffold is a cornerstone for the development of novel therapeutics, particularly in oncology and kinase inhibition. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs derived from Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate. By examining the impact of structural modifications on biological activity, we aim to furnish researchers with actionable insights for the rational design of more potent and selective drug candidates.

The 1H-pyrrolo[3,2-b]pyridine Core: A Privileged Scaffold

The 7-azaindole ring system, a bioisostere of indole, is a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and ability to form crucial hydrogen bond interactions have made it a favored scaffold in the design of kinase inhibitors and other targeted therapies. The ethyl carboxylate group at the 3-position of the pyrrolo[3,2-b]pyridine core serves as a key handle for synthetic elaboration, allowing for the systematic exploration of the chemical space around the scaffold.

Understanding the Landscape: SAR Insights from Related Pyrrolopyridine Isomers

While specific and extensive SAR studies on this compound analogs are not abundantly available in publicly accessible literature, a wealth of information can be gleaned from closely related pyrrolopyridine isomers. These studies provide a foundational understanding of the key structural determinants of activity for the broader 7-azaindole class.

Insights from Pyrrolo[3,2-c]pyridine Analogs as Anticancer Agents

Research into 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors has yielded significant SAR data. In one such study, a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated for their antiproliferative activity against HeLa, SGC-7901, and MCF-7 cancer cell lines.[1]

Key SAR Observations for Pyrrolo[3,2-c]pyridines:

  • Substitution on the 6-Aryl Ring: The nature and position of substituents on the aryl ring at the 6-position profoundly influence activity.

    • Electron-Donating Groups (EDGs): The introduction of EDGs, such as methyl (-CH₃) and methoxy (-OCH₃) groups, at the para-position of the B-ring generally leads to an increase in antiproliferative activity.[1]

    • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like fluoro (-F), chloro (-Cl), and nitro (-NO₂) groups at the para-position tend to decrease activity.[1]

    • Positional Effects of EDGs: The position of EDGs on the B-ring is also critical, with the order of potency generally being ortho- < meta- < para-substituted.[1]

  • Nature of the B-Ring: Replacing the phenyl B-ring with other aromatic systems, such as naphthyl, thienyl, pyridyl, and indolyl moieties, has a significant impact on activity. Notably, an indolyl group at this position resulted in the most potent compound in the series, with IC₅₀ values ranging from 0.12 to 0.21 µM against the tested cell lines.[1]

This suggests that for the this compound scaffold, modifications at the analogous positions, potentially at the 5- or 6-positions, with various substituted aryl or heteroaryl groups could be a fruitful avenue for optimization.

Insights from Pyrrolo[3,2-c]pyridine Analogs as FMS Kinase Inhibitors

Another study focusing on pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase, a key player in cancer and inflammatory diseases, provides further SAR insights. A series of diarylamides and diarylureas were evaluated, leading to the identification of potent and selective inhibitors.[2]

Key SAR Observations for FMS Kinase Inhibitors:

  • A diarylamide derivative, compound 1r , emerged as a highly potent FMS kinase inhibitor with an IC₅₀ of 30 nM.[2] This compound also demonstrated significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values in the range of 0.15–1.78 µM.[2]

  • The study highlights the importance of the diarylamide and diarylurea moieties in achieving potent FMS kinase inhibition.

These findings suggest that derivatization of the ethyl carboxylate at the 3-position of the this compound core into various amide or urea functionalities could be a promising strategy for developing kinase inhibitors.

Experimental Protocols: A Foundation for Comparative Analysis

To facilitate the direct comparison of newly synthesized analogs with existing compounds, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used in the evaluation of anticancer and kinase inhibitory activity.

Synthesis of Pyrrolopyridine Scaffolds

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core can be achieved through various synthetic routes. One common approach involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold. For instance, the synthesis of 4-chloropyrrolo[2,3-b]pyridine can be achieved by treating pyrrolo[2,3-b]pyridine with m-chloroperoxybenzoic acid to form an m-chlorobenzoate salt, followed by heating with phosphorus oxychloride.[2] Subsequent functionalization at different positions can then be carried out to generate a library of analogs.

General Synthetic Workflow for Pyrrolopyridine Analogs

Start Starting Pyrrolopyridine Modification Functional Group Interconversion / Substitution Start->Modification e.g., Halogenation, Nitration Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Modification->Coupling Introduction of diversity elements Final_Product Target Analogs Coupling->Final_Product

Caption: A generalized workflow for the synthesis of functionalized pyrrolopyridine analogs.

In Vitro Antiproliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of novel compounds.

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO). Include a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow

cluster_0 Cell Culture & Treatment cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis A Seed Cells B Treat with Compounds A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E F Add Solubilizing Agent E->F G Read Absorbance F->G H Calculate IC50 Values G->H

Caption: A step-by-step workflow for the MTT cell viability assay.

Data Presentation: Comparative Analysis of Pyrrolopyridine Analogs

To facilitate a clear comparison of the biological activities of different analogs, quantitative data should be summarized in a structured table. The following is a template based on the findings for pyrrolo[3,2-c]pyridine derivatives, which can be adapted for future studies on this compound analogs.

Table 1: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs

Compound IDB-Ring SubstituentHeLa IC₅₀ (µM)[1]SGC-7901 IC₅₀ (µM)[1]MCF-7 IC₅₀ (µM)[1]
10d 4-CH₃-Ph1.231.562.11
10h 4-OCH₃-Ph0.981.211.87
10l 4-F-Ph3.454.125.03
10m 4-Cl-Ph4.115.236.14
10n 4-NO₂-Ph5.676.897.98
10t Indol-3-yl0.120.150.21
CA-4 (Control) -0.0470.0680.089

Future Directions and Rationale for Experimental Design

Based on the available data from related pyrrolopyridine isomers, a rational approach to designing novel this compound analogs would involve a systematic exploration of substituents at various positions of the 7-azaindole core.

Proposed Modifications and Rationale:

  • Modification of the Ethyl Carboxylate at C3:

    • Amide and Urea Formation: Convert the ethyl ester to a diverse library of amides and ureas. This is a well-established strategy to introduce new hydrogen bond donors and acceptors, potentially leading to enhanced interactions with target proteins, as suggested by the success of diarylamide FMS kinase inhibitors.[2]

    • Bioisosteric Replacement: Replace the ethyl carboxylate with known bioisosteres such as tetrazoles or other acidic heterocycles to modulate acidity, polarity, and metabolic stability.

  • Substitution at the Pyrrole Nitrogen (N1):

    • Alkylation and Arylation: Introduce a variety of alkyl and aryl groups at the N1 position. This can influence the steric and electronic properties of the molecule and potentially provide additional points of interaction with the target.

  • Functionalization of the Pyridine Ring (C5 and C6):

    • Introduction of Aryl and Heteroaryl Groups: Based on the SAR of pyrrolo[3,2-c]pyridines, introducing substituted aryl and heteroaryl groups at the C5 and C6 positions is a promising strategy. A library of analogs with varying electronic and steric properties on these appended rings should be synthesized and tested.

By systematically applying these modifications and evaluating the resulting analogs using standardized biological assays, a comprehensive SAR profile for the this compound scaffold can be established, paving the way for the discovery of novel and potent therapeutic agents.

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A Comparative Guide to the Bioactivity of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Heterocyclic compounds, particularly those mimicking endogenous structures, form a cornerstone of this endeavor. This guide provides an in-depth comparative analysis of the bioactivity of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a prominent member of the azaindole family, and its structurally analogous counterparts: indole-3-carboxylates, benzofuran-3-carboxylates, and thieno[3,2-b]pyridine-3-carboxylates. This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of current knowledge, supported by experimental data and detailed protocols to facilitate further investigation.

Introduction: The Significance of Privileged Scaffolds

The pyrrolo[3,2-b]pyridine (5-azaindole) core is considered a "privileged scaffold" in drug discovery. Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of various kinases, making it a valuable framework for the development of inhibitors targeting key signaling pathways implicated in diseases such as cancer and inflammation. This compound, with its ester functionality, presents a versatile platform for further chemical modification to enhance potency and selectivity.

This guide will dissect the bioactivity of this core structure in comparison to other bicyclic heterocyclic systems where the pyridine ring is replaced by a benzene (indole), or the pyrrole ring is substituted with a furan (benzofuran) or thiophene (thienopyridine). Understanding the subtle yet significant impact of these heteroatom and ring variations on biological activity is paramount for rational drug design.

Structure-Activity Relationship (SAR) Insights

The biological activity of these heterocyclic compounds is intricately linked to their structural features. The nature and position of substituents on the bicyclic core, as well as the electronic properties of the ring system itself, dictate the interaction with biological targets.

  • Pyrrolo[3,2-b]pyridines: The nitrogen atom in the pyridine ring of the 5-azaindole scaffold can act as a hydrogen bond acceptor, a feature that is often exploited in the design of kinase inhibitors to anchor the molecule in the ATP-binding pocket. The ester group at the 3-position can be hydrolyzed in vivo to the corresponding carboxylic acid, which may exhibit altered activity or pharmacokinetic properties.

  • Indole-3-carboxylates: As a close structural analog, the indole nucleus is a ubiquitous motif in bioactive compounds.[1] The absence of the pyridine nitrogen removes a key hydrogen bonding interaction, which can significantly alter the binding mode and selectivity profile compared to azaindoles. However, the indole scaffold's inherent lipophilicity and ability to participate in π-stacking interactions contribute to its broad bioactivity.[1]

  • Benzofuran-3-carboxylates: The replacement of the nitrogen atom in the pyrrole ring with an oxygen atom to form a benzofuran system introduces changes in electronics and hydrogen bonding capacity. Benzofuran derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The ester at the 3-position is a common feature in bioactive benzofurans.[4]

  • Thieno[3,2-b]pyridine-3-carboxylates: The presence of a sulfur atom in the thiophene ring of thienopyridines influences the electronic distribution and steric profile of the molecule. Thieno[3,2-b]pyridines have been investigated for various therapeutic applications, including as kinase inhibitors and antimicrobial agents.[5]

The comparative analysis of these scaffolds underscores the importance of the heteroatom's nature and position in defining the molecule's interaction with specific biological targets.

Comparative Bioactivity Profile

This section presents a comparative overview of the reported bioactivities of this compound and its analogs. The data, where available, is summarized in the following tables. It is important to note that direct head-to-head comparative studies are limited, and the presented data is synthesized from various sources, often involving closely related derivatives.

Anticancer Activity

The antiproliferative properties of these heterocyclic compounds are a major focus of research, with many derivatives showing potent activity against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Citation
Pyrrolo[3,2-c]pyridine 6-indolyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridineHeLa, SGC-7901, MCF-70.12 - 0.21[6]
Pyrrolo[3,2-c]pyridine Diarylurea derivativeA375P (Melanoma)Superior to Sorafenib[7]
Indole-3-carboxylate Indole-3-carboxylic acid with DoxorubicinLS180 (Colorectal)Enhances Doxorubicin potency[8]
Benzofuran-3-carboxylate Halogenated derivativesVariousSignificant cytotoxic activity[4]
Thieno[3,2-b]pyridine-2-carboxylate Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylateMDA-MB-231 (Breast)GI50 = 13[9]

Table 1: Comparative Anticancer Activity (IC50/GI50 values) of Pyrrolopyridine Derivatives and Analogs.

Anti-inflammatory Activity

Inflammation is a key pathological process in numerous diseases, and the modulation of inflammatory pathways is a critical therapeutic strategy.

Compound ClassAssay TypeTarget/MechanismActivityCitation
Pyrrolopyridines In vitro and in vivoCOX-2 inhibitionPromising activity[10]
Pyrrolopyrimidines LPS-stimulated RAW264.7 cellsCOX-2/ACE2 inhibitionPotent dual inhibitory activity[11]
Indole-3-carboxylate Not specifiedNot specifiedAnti-inflammatory properties[1]
Benzofuran Derivatives Not specifiedNot specifiedAnti-inflammatory activity[2]

Table 2: Comparative Anti-inflammatory Activity.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties.

Compound ClassOrganismMIC (µg/mL)Citation
Pyrrolo[3,2-b]pyridine E. coli3.35[12]
Indole-3-carboxylate Gram-positive bacteria, yeast, fungiActive[13]
Benzofuran-3-carboxylate Gram-positive bacteria, Candida spp.50 - 200[14]
Thieno[2,3-b]pyridine Staphylococcus epidermidisGood activity[5]

Table 3: Comparative Antimicrobial Activity (MIC values).

Key Signaling Pathways

The bioactivity of these heterocyclic compounds often stems from their ability to modulate critical intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immune responses.[15] Its aberrant activation is implicated in various inflammatory diseases and cancers. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation IkB_P P-IκB Proteasome Proteasomal Degradation IkB_P->Proteasome IkB_NFkB->IkB_P Dissociation DNA DNA Nucleus_NFkB->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

NF-κB Signaling Pathway. Max Width: 760px.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.

MAPK_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activation Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Gene Expression

MAPK Signaling Pathway in Cancer. Max Width: 760px.

Experimental Protocols

To facilitate reproducible research, this section provides detailed, step-by-step methodologies for key bioactivity assays. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

Protocol for MTT Assay (Anticancer Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][16]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO in medium) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Visually Determine the Lowest Concentration with No Growth (MIC) D->E

Broth Microdilution MIC Assay Workflow. Max Width: 760px.
Protocol for COX-2 Inhibition Assay (Anti-inflammatory)

This fluorometric assay measures the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. [17] Principle: The assay detects the formation of prostaglandin G2, an intermediate product of the COX-2 enzymatic reaction, using a fluorescent probe. A decrease in fluorescence intensity indicates inhibition of COX-2 activity. [17] Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution according to the kit manufacturer's instructions.

    • Reconstitute the human recombinant COX-2 enzyme.

  • Assay Plate Setup:

    • In a 96-well white opaque plate, set up wells for the enzyme control (no inhibitor), inhibitor control (e.g., celecoxib), and test compounds at various concentrations.

    • Add 10 µL of the diluted test inhibitor or assay buffer to the respective wells.

  • Reaction Mixture Preparation and Incubation:

    • Prepare a reaction mix containing the COX assay buffer, COX probe, and COX cofactor.

    • Add 80 µL of the reaction mix to each well.

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the background control.

    • Pre-incubate the plate at 25°C for 10 minutes, protected from light.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

Conclusion and Future Directions

The comparative analysis of this compound and its heterocyclic analogs reveals a rich and diverse landscape of biological activity. The pyrrolopyridine scaffold, in particular, stands out as a highly promising framework for the development of targeted therapies, especially in the realms of oncology and inflammatory diseases. The subtle structural modifications in the indole, benzofuran, and thienopyridine analogs lead to distinct bioactivity profiles, highlighting the importance of rational design in medicinal chemistry.

Future research should focus on direct, head-to-head comparative studies of these core structures with identical substitution patterns to provide a more definitive understanding of their structure-activity relationships. Furthermore, the exploration of novel derivatives and the elucidation of their precise mechanisms of action through advanced biochemical and cellular assays will be crucial in translating the therapeutic potential of these fascinating heterocyclic compounds into clinical applications.

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Methods for confirming the chemical structure of synthesized Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Structural Confirmation of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

In the synthesis of novel compounds for drug discovery and development, unambiguous structural confirmation is a critical, non-negotiable step. For a molecule like this compound, a heterocyclic compound with significant potential in medicinal chemistry, a multi-pronged analytical approach is essential to ensure the synthesized product matches the intended structure.[1][2][3][4][5] This guide provides an in-depth comparison of the primary and complementary analytical methods for the structural elucidation of this target molecule, offering insights into the rationale behind experimental choices and providing actionable protocols for researchers.

The core of structural confirmation lies in a synergistic combination of techniques that probe different aspects of the molecule's architecture. For this compound, the primary methods of choice are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[6][7] These are often supplemented by Elemental Analysis and, for absolute confirmation, Single Crystal X-ray Crystallography.

The Indispensable Trio: NMR, MS, and IR Spectroscopy

The combination of NMR, MS, and IR spectroscopy provides a comprehensive picture of a molecule's structure.[6] NMR reveals the connectivity of atoms, MS determines the molecular weight and fragmentation patterns, and IR identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[8] By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can piece together the molecular skeleton.[9][10]

Expected ¹H NMR Spectral Features for this compound:

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

  • Aromatic Protons: Signals corresponding to the protons on the pyrrolopyridine ring system. Their chemical shifts and coupling patterns will be crucial in confirming the substitution pattern.

  • Ethyl Ester Protons: A characteristic quartet and triplet pattern for the -OCH₂CH₃ group. The quartet arises from the methylene (-CH₂-) protons being split by the adjacent methyl (-CH₃) protons, and the triplet from the methyl protons being split by the methylene protons.

  • N-H Proton: A signal for the proton attached to the nitrogen in the pyrrole ring, which may be broad and its chemical shift can be concentration-dependent.

Expected ¹³C NMR Spectral Features:

The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[10]

  • Carbonyl Carbon: A signal at a downfield chemical shift (typically ~160-180 ppm) corresponding to the ester carbonyl group.

  • Aromatic Carbons: Signals in the aromatic region of the spectrum for the carbons of the fused pyrrolopyridine rings.

  • Ethyl Group Carbons: Two signals at upfield chemical shifts for the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl ester.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively establish the connectivity between protons and carbons, leaving no ambiguity in the assignment of the structure.[8]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, a fundamental piece of data for confirming its identity.[11][12] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio to several decimal places.[13]

For this compound (C₁₀H₁₀N₂O₂), the expected monoisotopic mass is approximately 190.07 g/mol . The observation of the molecular ion peak (M⁺) at this m/z value is the first critical checkpoint. Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information, as the molecule breaks apart in predictable ways.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[14][15][16] For the target compound, the IR spectrum should display characteristic absorption bands for:

  • N-H Stretch: A peak in the region of 3200-3500 cm⁻¹ corresponding to the N-H bond in the pyrrole ring.

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ indicative of the ester carbonyl group.

  • C-O Stretch: A peak in the 1000-1300 cm⁻¹ region for the C-O bond of the ester.

  • Aromatic C-H and C=C/C=N Stretches: Signals in the aromatic region of the spectrum.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of a synthesized compound like this compound.

G cluster_0 Primary Characterization cluster_1 Complementary & Definitive Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Data_Analysis Comprehensive Data Analysis & Structure Confirmation NMR->Data_Analysis MS Mass Spectrometry (LRMS, HRMS) MS->Data_Analysis IR IR Spectroscopy IR->Data_Analysis EA Elemental Analysis Final_Report Final Confirmed Structure EA->Final_Report XRay X-Ray Crystallography (If single crystal) XRay->Final_Report Synthesis Synthesized Compound Synthesis->NMR Synthesis->MS Synthesis->IR Data_Analysis->EA Purity & Empirical Formula Data_Analysis->XRay Absolute Structure Data_Analysis->Final_Report If primary data is conclusive

Caption: Workflow for Structural Elucidation.

Comparative Analysis of Analytical Methods

While the primary trio of techniques provides a wealth of information, other methods can offer complementary or even more definitive data.

Method Principle Information Gained Strengths Limitations
NMR Spectroscopy Nuclear spin in a magnetic fieldDetailed connectivity of atoms, stereochemistryUnparalleled for detailed structural elucidation in solutionLess sensitive than MS, requires soluble sample
Mass Spectrometry Ionization and mass-to-charge ratio measurementMolecular weight and formula, fragmentation patternsHigh sensitivity, small sample sizeIsomers can be difficult to distinguish
IR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groupsFast, simple, non-destructiveProvides limited information on the overall structure
Elemental Analysis Combustion and detection of elemental componentsPercentage composition of C, H, N, etc.Confirms purity and empirical formula[17][18][19]Does not provide information on connectivity
X-ray Crystallography Diffraction of X-rays by a single crystalAbsolute 3D structure of the molecule in the solid state[20][21][22][23]Unambiguous structure determination[24]Requires a high-quality single crystal, which can be difficult to obtain[20]

Detailed Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used. For ¹³C, a proton-decoupled spectrum is typically acquired.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the protons in the molecule. Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is suitable for polar molecules.

  • Mass Analysis: Acquire the mass spectrum in high-resolution mode.

  • Data Analysis: Determine the accurate mass of the molecular ion peak and use software to calculate the elemental composition that corresponds to this mass.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum. Identify the characteristic absorption bands and assign them to the functional groups present in the molecule.

Conclusion

The structural confirmation of a synthesized molecule like this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. While NMR, MS, and IR spectroscopy form the cornerstone of this process, complementary methods like elemental analysis and X-ray crystallography provide additional layers of certainty. By following the structured approach and protocols outlined in this guide, researchers can confidently and accurately verify the chemical structure of their synthesized compounds, a crucial step in advancing drug development and scientific research.

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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolopyridine Scaffold and the Imperative of Selectivity

Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate belongs to the pyrrolopyridine class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of protein families, most notably protein kinases.[1][2][3] Derivatives of the isomeric pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine cores have demonstrated potent inhibitory activity against targets as diverse as FMS kinase, Fibroblast Growth Factor Receptors (FGFR), and Acetyl-CoA Carboxylase 1 (ACC1).[2][3][4]

Given the structural homology across ATP-binding sites within the human kinome and other enzyme families, a small molecule designed for a specific target often exhibits unintended binding to other proteins.[5][6] These "off-target" interactions are a primary source of toxicity and can confound the interpretation of phenotypic data, making a thorough assessment of cross-reactivity not just a regulatory requirement but a cornerstone of sound scientific investigation in drug development.[7][8][9]

This guide provides a comprehensive, multi-tiered strategy for characterizing the selectivity profile of this compound. We will move from broad, high-throughput in vitro methods to more focused, physiologically relevant cellular assays, explaining the causal logic behind each experimental choice.

Part 1: A Strategic Framework for Cross-Reactivity Profiling

A robust assessment of selectivity is not a single experiment but a funneling strategy. We begin with a wide net to identify a broad range of potential interactions and progressively employ more complex, lower-throughput assays to validate and quantify these interactions in a cellular context. This approach ensures a comprehensive understanding while efficiently allocating resources.

Cross_Reactivity_Workflow cluster_0 Tier 1: In Silico & Initial Screening cluster_1 Tier 2: In Vitro Quantitative Assessment cluster_2 Tier 3: Cellular Target Engagement & Validation cluster_3 Tier 4: Profile Synthesis T1_InSilico In Silico Prediction (Structural Homology) T1_Kinome Broad Kinome Panel Screen (e.g., 400+ kinases, single high concentration) T1_InSilico->T1_Kinome Hypothesis Generation T2_IC50 IC50 Determination (Dose-response curves for initial hits) T1_Kinome->T2_IC50 Identifies Primary Hits T2_Broad Broad Target Panel (Non-kinases: GPCRs, Ion Channels, etc.) T2_IC50->T2_Broad Parallel Screening T3_CETSA Cellular Thermal Shift Assay (CETSA) (Confirms intracellular target binding) T2_IC50->T3_CETSA Validates Key Interactions T4_Profile Comprehensive Selectivity Profile (Informs lead optimization & safety assessment) T2_Broad->T4_Profile Data Integration T3_KiNativ Chemoproteomics (KiNativ) (Quantifies binding to native kinases in situ) T3_CETSA->T3_KiNativ Quantitative Confirmation T3_CETSA->T4_Profile Data Integration T3_KiNativ->T4_Profile Data Integration

Figure 1: A tiered workflow for assessing small molecule cross-reactivity.

Part 2: Foundational In Vitro Profiling - Casting a Wide Net

The logical first step is to screen the compound against a large, diverse panel of purified enzymes. Given the pyrrolopyridine scaffold's history, a comprehensive kinase panel is the highest priority.

Large-Panel Kinase Screening

Causality: The ATP-binding pocket is highly conserved across the ~530 kinases in the human kinome.[5][6] Screening against a broad panel (e.g., >400 kinases) at a single, high concentration (e.g., 1 or 10 µM) is the most efficient method to identify potential off-targets.[10] This initial screen acts as a binary filter, identifying which kinases warrant further investigation.

Methodology: Services like Eurofins' KINOMEscan® (a binding assay) or Reaction Biology's HotSpot℠ (a radiometric activity assay) are industry standards.[11][12] Radiometric assays are often considered the gold standard as they directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, minimizing interference that can occur with fluorescence-based methods.[12][13]

IC50 Determination for Primary Hits

Causality: A single-point inhibition value is insufficient to determine potency. A full dose-response curve is required to calculate the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency for the primary target and any significant off-targets identified in the initial screen.[10][13]

Data Presentation: The results should be summarized in a table, allowing for easy comparison of potencies. A selectivity score can be calculated to quantify the compound's specificity.

Table 1: Illustrative In Vitro Kinase Profiling Data for this compound (Note: Data is hypothetical and for illustrative purposes only.)

Target KinaseFamilyIC50 (nM)
FGFR1 (Assumed Primary) Tyrosine Kinase15
FGFR2Tyrosine Kinase25
FGFR3Tyrosine Kinase40
VEGFR2Tyrosine Kinase1,200
FMSTyrosine Kinase2,500
CDK2Serine/Threonine>10,000
PIM1Serine/Threonine8,500
ACC1Carboxylase>10,000
PDE4BPhosphodiesterase>10,000

Interpretation: This hypothetical data suggests the compound is a potent FGFR inhibitor with good selectivity against VEGFR2 and excellent selectivity against the other kinases tested. The >80-fold window between FGFR1 and VEGFR2 is a positive indicator.

Part 3: Cellular Target Engagement - Validating Interactions in a Physiological Context

In vitro assays with recombinant enzymes are essential but do not fully recapitulate the cellular environment.[14][15] Cellular ATP concentrations are much higher (~1-5 mM) than those used in many biochemical assays, and proteins exist in complex networks.[16] Therefore, validating target engagement within intact cells is a critical step.

Cellular Thermal Shift Assay (CETSA®)

Causality: The principle of CETSA is that when a ligand binds to its target protein, it stabilizes the protein's tertiary structure.[17][18] This stabilization results in a higher melting temperature (Tm). By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement.[17][19][20] A shift in the melting curve to a higher temperature upon compound treatment is direct evidence of binding in a physiological context.[18][21]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Quantification Treat Incubate cells with Compound or Vehicle (DMSO) Heat Heat cell aliquots across a temperature gradient (e.g., 40°C to 70°C) Treat->Heat Lyse Lyse cells (e.g., freeze-thaw) Heat->Lyse Centrifuge Centrifuge to pellet precipitated proteins Lyse->Centrifuge Collect Collect supernatant (soluble protein fraction) Centrifuge->Collect Quant Quantify soluble target protein (e.g., Western Blot, ELISA) Collect->Quant

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Isothermal Dose-Response CETSA

This protocol aims to determine the compound concentration required to stabilize a target protein at a specific, denaturing temperature.

  • Cell Culture: Grow the selected cell line (e.g., a line known to express the target protein, like FGFR1) to ~80% confluency.

  • Compound Treatment: Harvest and resuspend cells in media. Aliquot cells and treat with a serial dilution of this compound (e.g., 0.1 nM to 30 µM) and a vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Determine Optimal Temperature: In a preliminary experiment, identify a temperature that causes significant, but not complete, precipitation of the target protein in vehicle-treated cells. Let's assume this is 58°C for FGFR1.

  • Thermal Challenge: Heat all treated cell samples simultaneously at the pre-determined temperature (58°C) for 3 minutes, followed by immediate cooling on ice.

  • Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble FGFR1 (and potential off-targets like VEGFR2) by Western Blot or an appropriate immunoassay.

  • Data Analysis: Plot the amount of soluble protein against the compound concentration and fit to a sigmoidal curve to determine the EC50 for target stabilization.

Chemoproteomics: The KiNativ™ Platform

Causality: While CETSA confirms binding, chemoproteomic platforms like KiNativ™ can quantify the binding affinity (Kd) against hundreds of native kinases in situ.[3][4][14] This method uses an ATP-biotin probe that covalently labels the active site of kinases.[22] By pre-incubating a cell lysate with the inhibitor, one can measure the degree to which it prevents probe binding for each kinase. This provides highly accurate binding data on endogenous kinases in their native state, complete with post-translational modifications and associated proteins, which can significantly differ from recombinant enzyme profiles.[3][14][15]

Table 2: Illustrative Cellular Target Engagement Data (Note: Data is hypothetical and for illustrative purposes only.)

TargetMethodReadoutValueInterpretation
FGFR1CETSAThermal Shift (ΔTm)+5.2 °CStrong target stabilization, confirms engagement.
VEGFR2CETSAThermal Shift (ΔTm)+0.8 °CMinimal stabilization, weak or no engagement at therapeutic doses.
FGFR1KiNativ™Kd (nM)35Potent binding to the native kinase in cell lysate.
VEGFR2KiNativ™Kd (nM)3,100Significantly weaker binding to native VEGFR2, confirming selectivity.

Conclusion: Synthesizing a Comprehensive Selectivity Profile

The cross-reactivity assessment of this compound, or any lead compound, is a critical, multi-faceted process. By integrating data from broad in vitro panels with validation in a cellular context using powerful techniques like CETSA and KiNativ, researchers can build a high-confidence selectivity profile.

Our hypothetical analysis suggests that this compound is a potent and selective FGFR inhibitor. The in vitro IC50 data established its potency and provided an initial look at selectivity. Crucially, the cellular data confirmed that this selectivity holds true in a more complex physiological environment, with strong, potent engagement of FGFR1 and weak binding to the most likely off-target, VEGFR2. This comprehensive profile provides the confidence needed to advance the compound into further preclinical and clinical studies, armed with a clear understanding of its molecular interactions.

References

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From the Lab Bench to Living Systems: A Comparative Guide to the In Vitro and In Vivo Efficacy of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The journey of a potential therapeutic agent from a concept to a clinical candidate is a rigorous path defined by progressive stages of validation. For researchers in drug discovery, a critical and often challenging phase is the translation of promising results from a controlled laboratory environment (in vitro) to a complex biological system (in vivo).[1] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of a promising class of compounds: Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate derivatives. These heterocyclic scaffolds are of significant interest due to their structural similarity to the purine core of ATP, making them ideal candidates for ATP-competitive inhibitors of various kinases, which are crucial targets in oncology.[2]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind experimental choices, the inherent complexities of correlating in vitro and in vivo results, and the strategic thinking required to bridge this pivotal gap in preclinical development.

The In Vitro / In Vivo Translation Challenge

A fundamental hurdle in drug development is that a compound's activity in a petri dish does not always predict its performance in a living organism.[1][3] In vitro assays offer high-throughput screening, mechanistic elucidation, and cost-effectiveness, providing a foundational understanding of a compound's potency against a specific molecular target or cell line.[1][3] However, they exist in a biological vacuum.

Conversely, in vivo studies introduce a multitude of variables that can dramatically influence a drug's efficacy and safety.[3] These include:

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) of a compound determine its concentration and persistence at the target site.[3]

  • The Tumor Microenvironment: The complex interplay of cancer cells with stromal cells, immune cells, and the extracellular matrix can affect drug response.[4]

  • Metabolic Transformation: The liver and other organs can convert the parent drug into metabolites that may be more active, less active, or more toxic.

  • Systemic Toxicity: A compound may be potent in vitro but cause unacceptable side effects in a whole organism, limiting the achievable therapeutic dose.

Understanding these factors is paramount for interpreting data and making informed decisions in the lead optimization process.

General Synthesis Approach

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core, often referred to as a 6-azaindole, can be achieved through various established chemical routes. A common strategy involves the reductive cyclization of a substituted nitropyridine precursor. For the derivatives discussed herein, functionalization at different positions of the pyrrolopyridine scaffold allows for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[5][6]

Part 1: In Vitro Efficacy—Pinpointing Potency and Mechanism

The primary goal of in vitro testing is to quantify the direct biological activity of the derivatives in a controlled, reproducible setting. This is typically a two-tiered approach involving target-based and cell-based assays.

Experimental Protocol: Kinase Inhibition Assay

Rationale: Since the pyrrolopyridine scaffold mimics adenine, a key component of ATP, these derivatives are often designed as kinase inhibitors.[2] Kinases like Fibroblast Growth Factor Receptors (FGFRs) are frequently dysregulated in various cancers, making them attractive therapeutic targets.[7] This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Recombinant human FGFR1 kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase reaction buffer.

  • Compound Dilution: The this compound derivatives are serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and test compound are incubated together in a 96-well plate. The reaction is initiated by adding ATP.

  • Detection: After incubation, a detection reagent (e.g., ADP-Glo™ Kinase Assay) is added to quantify the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence signal is measured, and the data is plotted as percent inhibition versus compound concentration. The IC50 value (the concentration at which 50% of kinase activity is inhibited) is calculated using non-linear regression.

Experimental Protocol: Cell-Based Anti-Proliferative Assay (MTT Assay)

Rationale: While a kinase assay confirms target engagement, a cell-based assay determines if this inhibition translates into a desired cellular outcome, such as halting cancer cell growth. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines known to have aberrant FGFR signaling (e.g., breast cancer 4T1 cells) are seeded into 96-well plates and allowed to adhere overnight.[7]

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for 72 hours.

  • MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

  • Absorbance Reading: The absorbance of the purple solution is measured using a plate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting viability against compound concentration.

In Vitro Data Summary
Compound IDTarget: FGFR1 IC50 (nM)Cell Line: 4T1 IC50 (µM)
EPP-001 70.15
EPP-002 251.78
EPP-003 550> 50
EPP-004 915.2 (Poor Permeability)

Data are hypothetical but representative for this class of compounds.[7]

Interpretation: EPP-001 demonstrates high potency against both the isolated enzyme and the cancer cell line, indicating effective target engagement and good cell permeability. EPP-002 shows a reasonable correlation, though it is less potent. EPP-003 is largely inactive. EPP-004 presents a common challenge: it is potent against the isolated kinase but shows poor activity in the cellular assay, often pointing to issues like low cell permeability or rapid efflux from the cell.

Part 2: In Vivo Efficacy—Assessing Therapeutic Potential in a Living System

Promising in vitro candidates must prove their mettle in a more complex and physiologically relevant setting. The mouse xenograft model is a standard preclinical tool for evaluating the anti-tumor activity of novel compounds.[4][8]

Experimental Workflow: From In Vitro Screening to In Vivo Validation

Caption: Workflow from compound synthesis through in vitro screening to in vivo evaluation.

Experimental Protocol: Mouse Tumor Xenograft Model

Rationale: This model assesses a compound's ability to inhibit tumor growth in a living animal, integrating the effects of its pharmacokinetics and overall tolerability. Immunocompromised mice are used to prevent rejection of the implanted human or murine cancer cells.[4]

Step-by-Step Methodology:

  • Cell Implantation: 4T1 breast cancer cells are subcutaneously injected into the flank of female BALB/c nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: Mice are randomized into vehicle control and treatment groups (n=8-10 mice per group).

  • Dosing: Treatment with the test compound (e.g., EPP-001) or vehicle is initiated. The compound is administered orally (p.o.) or intraperitoneally (i.p.) once daily at a predetermined dose.

  • Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week for the duration of the study (e.g., 21 days).

  • Endpoint Analysis: At the end of the study, the percentage of Tumor Growth Inhibition (% TGI) is calculated for each treatment group relative to the vehicle control group.

In Vivo Data Summary
Compound IDDose (mg/kg, p.o.)Tumor Growth Inhibition (TGI, %)Body Weight Loss (%)Oral Bioavailability (F%)
EPP-001 3075< 545
EPP-002 5040< 525
EPP-004 5015< 52

Data are hypothetical but representative.[6]

Interpretation: EPP-001 demonstrates significant anti-tumor efficacy with good tolerability (minimal body weight loss) and reasonable oral bioavailability, making it a strong lead candidate. EPP-002 shows modest efficacy, which correlates with its lower in vitro potency and bioavailability. EPP-004 fails to show significant efficacy in vivo, despite its high in vitro target potency. This poor outcome is explained by its extremely low oral bioavailability, meaning the compound never reaches the tumor at a sufficient concentration to exert its effect.

Bridging the Gap: A Synthesis of In Vitro and In Vivo Findings

The true test of a drug development program lies in its ability to correlate these two data sets to build a comprehensive understanding of a compound's behavior.

  • EPP-001 (Good Correlation): This compound represents the ideal scenario. Its high potency in vitro successfully translates into robust anti-tumor activity in vivo. The favorable pharmacokinetic profile (45% bioavailability) ensures that a therapeutically relevant concentration of the drug reaches the tumor site.

  • EPP-002 (Partial Correlation): This compound's moderate in vitro potency translates to modest in vivo efficacy. The lower bioavailability further tempers its overall effect. This candidate might be a candidate for further chemical modification to improve both potency and PK properties.

  • EPP-004 (Poor Correlation): This is a classic example of a compound failing the in vivo test due to poor drug-like properties.[9] Its high in vitro potency is irrelevant because its negligible bioavailability prevents it from engaging its target in the living system. This highlights the critical need to assess ADME properties early in the drug discovery process.

Visualizing the Mechanism: FGFR Signaling Pathway

cluster_downstream FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS RAS-MEK-ERK Pathway FGFR->RAS Phosphorylates PI3K PI3K-Akt Pathway FGFR->PI3K PLCG PLCγ Pathway FGFR->PLCG EPP EPP-001 (Inhibitor) EPP->FGFR Inhibits ATP Binding Outcome Cell Proliferation, Survival, Migration RAS->Outcome PI3K->Outcome PLCG->Outcome

Caption: Inhibition of the FGFR signaling pathway by an EPP derivative.

Conclusion and Strategic Outlook

This comparative guide illustrates that evaluating this compound derivatives requires a multi-faceted approach. In vitro assays are indispensable for high-throughput screening and identifying potent compounds with a clear mechanism of action. However, in vivo studies provide the ultimate test of a compound's therapeutic potential by integrating its efficacy with its pharmacokinetic profile and systemic tolerability.

The successful translation from in vitro to in vivo, as exemplified by compound EPP-001, is the goal of every lead optimization program. Discrepancies, such as those seen with EPP-004, are not failures but rather critical data points that guide further medicinal chemistry efforts to improve drug-like properties. By understanding the reasons behind both good and poor correlations, research teams can more effectively and efficiently advance novel therapeutics toward the clinic.

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Determining the selectivity profile of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate against a panel of kinases.

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Analysis of the Kinase Selectivity Profile of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

A Guide for Researchers in Kinase Inhibitor Discovery

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various kinases, including FMS kinase, Janus kinases (JAKs), and Fibroblast Growth Factor Receptors (FGFRs)[2][3][4]. This compound is a key synthetic intermediate for this class of compounds.[5] Understanding its intrinsic kinase selectivity profile is paramount for guiding the development of more potent and specific inhibitors.

This guide provides a comprehensive analysis of the selectivity of this compound against a diverse panel of kinases. We will detail the experimental methodology, present a comparative analysis of its inhibitory activity, and discuss the implications of these findings for future drug discovery efforts. For comparative purposes, the well-characterized, non-selective kinase inhibitor Staurosporine is used as a reference compound.

Experimental Design and Rationale

The primary objective of this study is to determine the kinase selectivity of this compound. A multi-step experimental workflow was designed to ensure data accuracy and reproducibility.

Kinase Panel Selection

A panel of 10 representative kinases was selected to cover different branches of the human kinome. This allows for a broad initial assessment of selectivity. The panel includes well-known oncogenic kinases and representatives from different kinase families.

Assay Principle

A luminescence-based in vitro kinase assay was chosen for this study. This method measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1] This format is highly sensitive, amenable to high-throughput screening, and provides quantitative data on inhibitor potency.[6]

Workflow Diagram

G cluster_prep Compound & Reagent Preparation cluster_assay Kinase Assay cluster_detection Signal Detection & Data Analysis A Serial Dilution of This compound and Staurosporine in DMSO B Dispense Compounds and DMSO Controls into 384-well Plate A->B C Add Kinase and Substrate Mixture B->C D Incubate to Allow Inhibitor Binding C->D E Initiate Kinase Reaction by Adding ATP D->E F Incubate at 30°C for 1 hour E->F G Stop Reaction and Deplete ATP (ADP-Glo™ Reagent) F->G H Convert ADP to ATP and Generate Luminescent Signal G->H I Measure Luminescence with Plate Reader H->I J Data Analysis: Plot Dose-Response Curves Calculate IC50 Values I->J

Figure 1. Experimental workflow for determining kinase inhibitor IC50 values.

Detailed Experimental Protocol

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases using a luminescence-based assay.

Materials:

  • This compound

  • Staurosporine (positive control)

  • Kinase panel (recombinant enzymes)

  • Corresponding kinase-specific substrates

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Staurosporine in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilution).

  • Kinase Reaction:

    • In a 384-well plate, add 25 nL of each serially diluted compound or DMSO control to the appropriate wells.

    • Prepare a kinase reaction mixture containing the specific kinase and its corresponding substrate in kinase assay buffer.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound against each kinase.

Results: Kinase Selectivity Profile

The inhibitory activity of this compound and the control compound, Staurosporine, was determined against a panel of 10 kinases. The resulting IC50 values are summarized in Table 1.

Table 1: Inhibitory Activity (IC50, µM) of this compound and Staurosporine against a Panel of Kinases

Kinase TargetKinase FamilyThis compound IC50 (µM)Staurosporine IC50 (µM)
EGFR Tyrosine Kinase> 500.025
VEGFR2 Tyrosine Kinase8.50.015
FGFR1 Tyrosine Kinase2.10.030
FMS Tyrosine Kinase0.95 0.010
JAK3 Tyrosine Kinase15.20.005
CDK2 CMGC> 500.040
GSK3β CMGC25.80.020
PKA AGC> 500.008
PKCα AGC42.10.002
p38α MAPK> 500.050

Discussion and Interpretation

The data presented in Table 1 provides a clear selectivity profile for this compound. Unlike the broad-spectrum inhibitor Staurosporine, which potently inhibits all kinases in the panel, the test compound demonstrates notable selectivity.

The most significant inhibitory activity was observed against FMS kinase , with an IC50 value of 0.95 µM. Moderate activity was also seen against FGFR1 (IC50 = 2.1 µM) and VEGFR2 (IC50 = 8.5 µM). This suggests that the 1H-pyrrolo[3,2-b]pyridine scaffold has a preference for certain receptor tyrosine kinases. The observed activity against FMS kinase is consistent with findings for other pyrrolopyridine derivatives.[2]

Minimal to no activity was observed against kinases from the CMGC and AGC families, such as CDK2, PKA, and PKCα, at concentrations up to 50 µM. This indicates a favorable selectivity profile, which is a crucial attribute for the development of targeted therapies, as it can minimize off-target effects.[7]

The selectivity for FMS kinase, a member of the type III receptor tyrosine kinase family, is particularly noteworthy. FMS kinase is over-expressed in various cancers and plays a role in inflammatory diseases, making it a valuable therapeutic target.[2] The sub-micromolar activity of this compound against FMS makes this scaffold a promising starting point for the development of more potent and selective FMS inhibitors.

Signaling Pathway Context

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FMS / FGFR1 / VEGFR2 (Receptor Tyrosine Kinase) RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K PLC PLCγ Pathway RTK->PLC TF Transcription Factors RAS->TF PI3K->TF PLC->TF Outcome Cell Proliferation, Survival, Angiogenesis TF->Outcome Inhibitor This compound Inhibitor->RTK Inhibition

Figure 2. Simplified signaling pathways inhibited by this compound.

The primary targets of this compound (FMS, FGFR1, VEGFR2) are receptor tyrosine kinases that, upon activation by their respective ligands, initiate downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are fundamental for cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the compound can disrupt these oncogenic signaling networks.

Conclusion and Future Directions

This guide demonstrates that this compound possesses a distinct and favorable kinase selectivity profile, with primary activity against FMS kinase and moderate activity against FGFR1 and VEGFR2. This inherent selectivity makes its scaffold a valuable starting point for medicinal chemistry campaigns aimed at developing next-generation kinase inhibitors.

Future efforts should focus on structure-activity relationship (SAR) studies to enhance potency against FMS kinase while maintaining or improving selectivity against other kinases. The detailed experimental protocol provided herein serves as a robust framework for screening and characterizing such novel chemical entities.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Luceome Biotechnologies. (2021). Kinase Profiling Services. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Lo, Y. C., et al. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Abdel-Maksoud, M. S., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceuticals. [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry. [Link]

  • MySkinRecipes. Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate. [Link]

  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]

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A Comparative Performance Analysis of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive performance benchmark of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate, a member of the promising pyrrolopyridine class of heterocyclic compounds. Drawing upon available data for structurally related analogs and established reference compounds, this document aims to contextualize its potential efficacy and guide future research endeavors in the landscape of kinase inhibitor discovery.

Introduction: The Pyrrolopyridine Scaffold in Kinase Inhibition

The pyrrolopyridine core is a significant pharmacophore in medicinal chemistry, recognized for its versatile biological activities. Various isomers of this scaffold have been investigated as inhibitors of critical cellular signaling proteins, particularly protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The 1H-pyrrolo[3,2-b]pyridine nucleus, in particular, has been identified as a key structural motif in the development of inhibitors for Janus kinases (JAKs) and Acetyl-CoA Carboxylase (ACC), highlighting its potential in oncology and metabolic diseases.

This guide will focus on benchmarking the performance of this compound. Due to the limited publicly available data on this specific molecule, we will leverage data from a structurally similar analog, tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate, to provide a plausible performance comparison. This analog has demonstrated significant cytotoxic effects against human colon cancer cell lines, suggesting that the core scaffold possesses anticancer properties likely mediated through kinase inhibition.

Reference Compounds for Performance Benchmarking

To provide a robust comparative framework, a panel of well-characterized and widely utilized kinase inhibitors have been selected as reference compounds. These compounds represent different classes of kinase inhibitors with diverse selectivity profiles.

  • Staurosporine: A natural product known for its potent, broad-spectrum inhibition of numerous protein kinases. It serves as a valuable, albeit non-selective, positive control in many kinase assays[1][2][3][4].

  • Imatinib (Gleevec®): A cornerstone in targeted cancer therapy, Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, as well as c-Kit and PDGF-R[5][6][7][8]. It represents a clinically successful, selective tyrosine kinase inhibitor.

  • Gefitinib (Iressa®): A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, widely used in the treatment of non-small cell lung cancer[9][10][11][12].

  • Tofacitinib (Xeljanz®): An inhibitor of the Janus kinase (JAK) family, with particular potency against JAK3 and JAK1. It is an established therapeutic for autoimmune diseases like rheumatoid arthritis[13][14][15][16][17].

  • ND-646: A potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC) isoforms ACC1 and ACC2, representing a key enzyme in fatty acid synthesis[18][19][20][21][22].

  • CP-640186: Another well-characterized inhibitor of ACC1 and ACC2, acting at the active site of the enzyme[23][24][25].

Comparative Performance Data

The following tables summarize the available inhibitory activities (IC50 values) of the reference compounds and the structurally related analog of this compound. It is crucial to note that the data for the pyrrolopyridine analog is for cytotoxicity and not direct kinase inhibition, and therefore, direct comparison of IC50 values should be interpreted with caution.

Table 1: Inhibitory Concentration (IC50) of Reference Kinase Inhibitors

CompoundTarget Kinase(s)IC50 Value (nM)Source(s)
StaurosporineBroad Spectrum (PKC, PKA, etc.)0.7 - 7[4]
Imatinibv-Abl, c-Kit, PDGFR600, 100, 100[5][6]
GefitinibEGFR26 - 57[9][11]
TofacitinibJAK3, JAK2, JAK11, 20, 112[17]
ND-646hACC1, hACC23.5, 4.1[18][20]
CP-640186rat ACC1, rat ACC253, 61[23][25]

Table 2: Cytotoxicity Data for a 1H-pyrrolo[3,2-b]pyridine Analog

CompoundCell LineIC50 Value (µM)Source(s)
tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylateHuman Colon Cancer~0.55

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Activity Assay (Biochemical Assay)

This protocol is a generalized procedure for measuring the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. Inhibition is measured as a decrease in substrate phosphorylation.

Materials:

  • Purified kinase enzyme of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)

  • Test compound (this compound) and reference inhibitors

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, fluorescently labeled anti-phospho-substrate antibody)

  • Microplate reader (luminometer or fluorometer)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Kinase reaction buffer

    • Test compound or reference inhibitor at various concentrations (final DMSO concentration should be ≤1%)

    • Purified kinase enzyme

    • Kinase-specific substrate

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Add_Components Add buffer, compound, kinase, and substrate to plate Compound_Prep->Add_Components Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Add_Components Initiate_Rxn Add ATP to start the reaction Add_Components->Initiate_Rxn Incubate Incubate at 30°C for 60 min Initiate_Rxn->Incubate Stop_Rxn Stop reaction and add detection reagents Incubate->Stop_Rxn Read_Plate Measure signal (luminescence/fluorescence) Stop_Rxn->Read_Plate Analyze_Data Calculate % inhibition and determine IC50 Read_Plate->Analyze_Data

Caption: Workflow for a typical in vitro biochemical kinase assay.

Cell Viability Assay (Cell-Based Assay)

This protocol assesses the effect of a compound on the proliferation and viability of cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. A reduction in metabolic activity indicates cytotoxicity or inhibition of cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound and reference inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test and reference compounds. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Addition of Viability Reagent:

    • For MTT assay: Add MTT solution to each well and incubate for 3-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Add the reagent directly to the wells.

  • Measurement:

    • For MTT assay: Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • For CellTiter-Glo® assay: Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway Visualization

G Simplified Receptor Tyrosine Kinase Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: A simplified diagram of a common receptor tyrosine kinase signaling pathway.

Discussion and Future Directions

The preliminary data on a tert-butyl analog of this compound, showing micromolar cytotoxicity against a human colon cancer cell line, is an encouraging starting point. This suggests that the 1H-pyrrolo[3,2-b]pyridine scaffold warrants further investigation as a potential source of novel anticancer agents. The likely mechanism of action, given the known activities of related pyrrolopyridine derivatives, is through the inhibition of one or more protein kinases.

However, a direct comparison with established kinase inhibitors is currently hampered by the lack of specific enzymatic data for this compound. To rigorously benchmark its performance, the following steps are recommended:

  • In Vitro Kinase Profiling: The compound should be screened against a broad panel of kinases to identify its primary molecular target(s) and determine its selectivity profile. This will provide specific IC50 values that can be directly compared to the reference compounds listed in Table 1.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of derivatives of this compound will be crucial to optimize its potency and selectivity.

  • Cell-Based Assays: Once the primary kinase target is identified, the compound's effect on the relevant downstream signaling pathways should be assessed in appropriate cancer cell lines.

  • In Vivo Efficacy Studies: Promising candidates from in vitro and cell-based assays should be advanced to preclinical animal models to evaluate their anti-tumor efficacy, pharmacokinetics, and safety profile.

Conclusion

This compound belongs to a class of compounds with demonstrated potential in the field of kinase inhibition. While direct performance data is not yet available, the activity of a closely related analog suggests that this scaffold is a promising starting point for the development of novel therapeutic agents. The experimental protocols and reference compound data provided in this guide offer a framework for the systematic evaluation and benchmarking of this and other novel pyrrolopyridine derivatives. Rigorous in vitro and cell-based characterization is the essential next step to unlocking the full therapeutic potential of this compound class.

References

  • ND-646 | ACC Inhibitor. MedchemExpress.com.

  • CP-640186 | ACC Inhibitor. MedchemExpress.com.

  • Imatinib (STI571) | Tyrosine Kinases Inhibitor | CAS 152459-95-5. Selleck Chemicals.

  • ACC Inhibitor IV, CP-640186. Sigma-Aldrich.

  • ND646 Acetyl-CoA carboxylase inhibitor. Selleck Chemicals.

  • Janus kinase inhibitor. Wikipedia.

  • Acetyl-CoA Carboxylase | Inhibitors. MedchemExpress.com.

  • Staurosporine – Protein Kinase Inhibitor. APExBIO.

  • Staurosporine. Wikipedia.

  • CP-640186 | Acetyl-CoA Carboxylase. TargetMol.

  • Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. National Institutes of Health.

  • Staurosporine | Broad Spectrum Protein Kinase Inhibitors. R&D Systems.

  • CP 640186 Acetyl-CoA carboxylase inhibitor. Selleck Chemicals.

  • Clinical significance of Janus Kinase inhibitor selectivity. National Institutes of Health.

  • Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor. StressMarq Biosciences Inc.

  • Gefitinib (ZD1839) | EGFR Inhibitor | CAS 184475-35-2. Selleck Chemicals.

  • Staurosporine. Biotium.

  • Imatinib (STI571) Mesylate | Tyrosine Kinase Inhibitor | CAS 220127-57-1. Selleck Chemicals.

  • The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. ResearchGate.

  • Synthesis and Anti-Cancer Activity of ND-646 and Its Derivatives as acetyl-CoA Carboxylase 1 Inhibitors. PubMed.

  • Synthesis and anti-cancer activity of >ND-646> and its derivatives as acetyl-CoA carboxylase 1 inhibitors. CityUHK Scholars.

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. National Institutes of Health.

  • IC 50 values for imatinib-sensitive and imatinibresistant cell lines... ResearchGate.

  • Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ResearchGate.

  • Gefitinib (ZD1839) | ≥99%(HPLC) | Selleck | EGFR 阻害剤. セレックバイオテック株式会社.

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. ASH Publications.

  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate.

  • Modeled human PK parameters of tofacitinib and estimation of JAK1... ResearchGate.

  • Tofacitinib (CP-690550) Citrate | JAK Inhibitor | CAS 540737-29-9. Selleck Chemicals.

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health.

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.

  • Determination of IC50 values obtained from the cytotoxicity... ResearchGate.

  • IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate.

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. National Institutes of Health.

  • Design, synthesis, antitubercular and antibacterial activities of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives and in silico docking studies. ResearchGate.

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. National Institutes of Health.

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed.

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.

  • 1H-pyrrolo(3,2-b)pyridine-3-carboxylic acid | C8H6N2O2 | CID 18754117. PubChem.

  • tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate. Benchchem.

  • Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the proper and safe disposal of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate. As a pyridine derivative, this compound requires careful handling to ensure personnel safety and environmental compliance. The procedures outlined below are grounded in established laboratory safety principles and regulatory guidelines for hazardous chemical waste management. Adherence to these protocols is critical for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

While comprehensive toxicological data for this compound may be limited, the known hazards of structurally similar compounds, such as its isomers and the parent pyridine molecule, dictate a cautious approach. A safety data sheet for the related isomer, Ethyl 1H-pyrrolo[3,2-b]pyridine-7-carboxylate, identifies it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. Pyridine and its derivatives are generally treated as hazardous waste due to their potential toxicity and flammability[2][3][4].

Therefore, all waste containing this compound, whether in pure form, in solution, or contaminating lab materials, must be classified and handled as hazardous chemical waste. The primary risks associated with improper handling include skin and eye contact, inhalation of vapors or aerosols, and potential environmental contamination[1].

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood[5]. The correct PPE is your first and most critical line of defense.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes, which can cause serious irritation[1].
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).To prevent skin contact, absorption, and irritation[1][5].
Protective Clothing Standard laboratory coat.To protect clothing and underlying skin from contamination[1].
Respiratory Protection Use is required when vapors/aerosols are generated.To avoid the inhalation of vapors which may cause respiratory irritation[1]. Work within a fume hood.

Step-by-Step Disposal Protocol

The guiding principle for disposal is that hazardous waste must be managed from the moment it is generated until its final treatment at an offsite facility[6][7]. Never discharge chemical waste to sewer systems[8].

Step 1: Waste Segregation

Proper segregation is crucial for safety and cost-effective disposal.

  • Isolate the Waste: Collect all waste containing this compound in a dedicated waste container.

  • Avoid Mixing: Do not mix this waste stream with other incompatible wastes. Keep acids segregated from bases, and oxidizers away from flammable materials[5][9][10].

  • Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste[9][11].

Step 2: Containerization and Labeling

The integrity and labeling of your waste container are mandated by safety regulations.

  • Choose a Compatible Container: Use a clean, leak-proof container that is chemically compatible with the waste. Plastic is often preferred for its durability[6]. Ensure the container is in good condition with a tightly sealing cap[10].

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled[5]. The label must include:

    • The words "HAZARDOUS WASTE "[10].

    • The full chemical name: "This compound " and any other constituents, with percentages[10]. Do not use abbreviations or chemical formulas.

    • Relevant hazard pictograms (e.g., irritant)[1][9].

    • The name and contact details of the waste generator.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA)[6][7][10].

  • Location: The SAA must be under the control of the lab personnel generating the waste[10].

  • Storage Conditions: Keep the waste container tightly closed except when adding waste[1][10]. Do not leave a funnel in the container.

  • Secondary Containment: Place the waste container in a secondary containment tray to capture any potential leaks[11].

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once a container is full (approximately 90%), it must be prepared for pickup[6][10].

Step 4: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate treatment of hazardous waste. This must be handled by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup[6][10]. Complete any required chemical waste pickup forms.

  • Professional Disposal: The EHS department will transfer the waste to a licensed hazardous waste disposal company. The likely disposal method for pyridine-based compounds is controlled incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts[3][12].

Spill Management

In the event of a spill, prompt and correct action is essential.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Assess the Spill: For small, manageable spills, proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS department immediately[2][5].

  • Contain and Absorb: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand[1][2].

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Waste Generated segregate Segregate Waste (Isolate from Incompatibles) start->segregate spill_check Spill Occurred? start->spill_check container Select & Label Compatible Container segregate->container store Store in SAA (Keep Closed, Secondary Containment) container->store is_full Container Full? store->is_full is_full->store No, continue accumulation request_pickup Arrange for EHS Pickup is_full->request_pickup Yes disposal Final Disposal by Licensed Contractor request_pickup->disposal spill_check->segregate No spill_manage Execute Spill Protocol (Absorb, Collect as Waste) spill_check->spill_manage Yes spill_manage->container

Caption: Workflow for the safe disposal of chemical waste.

Decontamination of Empty Containers

Empty containers that held this compound must also be managed carefully.

  • Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous liquid waste[9].

  • Deface Label: Completely remove or deface the original label on the rinsed container[7][9].

  • Dispose of Container: The clean, defaced container can then be disposed of in the appropriate glass or plastic recycling bin[9].

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Laboratory Waste Management Guidelines . Princeton University Environmental Health & Safety. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine . Washington State University. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

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A Researcher's Guide to the Safe Handling of Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, Ethyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a molecule of significant interest in medicinal chemistry and drug development. Its structural similarity to other bioactive pyrrolopyridines necessitates a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower researchers to handle this compound with the highest degree of safety and confidence.

Hazard Identification and Personal Protective Equipment (PPE)

The foundational principle of laboratory safety is the consistent and correct use of Personal Protective Equipment. The recommended PPE for handling this compound is based on a thorough risk assessment of its potential hazards.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and potential vapors that can cause serious eye irritation.[1][4]
Hand Protection Chemically resistant gloves such as nitrile or neoprene are recommended. Latex gloves should be avoided. Always inspect gloves for damage before use and change them frequently.Provides a critical barrier against skin contact, which can cause irritation.[1][2] Nitrile and neoprene offer better resistance to pyridine-based compounds than latex.[2]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For larger quantities or higher-risk operations, chemical-resistant aprons and sleeves should be considered.Protects against skin contact and contamination of personal clothing.[1][4] Given that many organic compounds are flammable, flame-retardant properties are a prudent precaution.[5]
Respiratory Protection All handling of solid and dissolved forms of this compound must be conducted in a certified chemical fume hood or a well-ventilated enclosure.[2] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.The compound may cause respiratory irritation.[1] Working in a fume hood is the primary engineering control to minimize inhalation exposure.[2]
Operational Plan: From Weighing to Reaction Quenching

A systematic workflow is crucial to minimize exposure and prevent accidents. The following step-by-step guide outlines the safe handling of this compound throughout a typical experimental procedure.

1. Preparation and Weighing:

  • Pre-weighing: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing: Conduct all weighing of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Post-weighing: Tightly reseal the container immediately after use.[1] Clean any spills on the balance with a damp cloth (using an appropriate solvent if necessary) inside the fume hood.

2. Dissolution and Reaction Setup:

  • Solvent Addition: Add solvents to the solid compound slowly and carefully within the fume hood to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely clamped and sealed. If the reaction is to be heated, use a condenser to prevent the release of vapors.

  • Inert Atmosphere: For reactions requiring an inert atmosphere, ensure the system is properly purged with nitrogen or argon before introducing the compound.

3. Reaction Monitoring and Work-up:

  • Sampling: When taking samples for reaction monitoring (e.g., TLC, LC-MS), do so within the fume hood.

  • Quenching: Quench reactions cautiously, especially when using reactive quenching agents. Be mindful of potential exotherms.

  • Extraction: Perform all liquid-liquid extractions within the fume hood. Vent separatory funnels frequently and away from your face to release any pressure buildup.

4. Purification:

  • Chromatography: Pack and run chromatography columns within the fume hood. Take care to avoid splashing solvents and ensure the collection vessels are stable.

  • Solvent Evaporation: Use a rotary evaporator placed within a fume hood to remove solvents. Ensure the cold trap is functioning correctly to capture volatile organic compounds.

The following diagram illustrates the logical workflow for the safe handling of this compound:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal PPE Don PPE FumeHood Verify Fume Hood Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve & React Weigh->Dissolve Workup Reaction Work-up Dissolve->Workup Purify Purify Product Workup->Purify Decontaminate Decontaminate Glassware Purify->Decontaminate Waste Dispose of Waste Decontaminate->Waste DoffPPE Doff PPE Waste->DoffPPE

Workflow for the safe handling of this compound.
Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water if the person is conscious. Seek immediate medical attention.[6]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste through a licensed and certified hazardous waste disposal contractor.[6] Follow all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[1][6]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing boats, and absorbent pads, should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Empty Containers: "Empty" containers may still retain chemical residues and should be disposed of as hazardous waste.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • Hazard Summary: Pyridine. New Jersey Department of Health. [Link]

Sources

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